molecular formula C48H94N2O4 B15577438 Lipid PPz-2R1

Lipid PPz-2R1

Cat. No.: B15577438
M. Wt: 763.3 g/mol
InChI Key: KGIUXRFGRZABFM-UHFFFAOYSA-N
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Description

Lipid PPz-2R1 is a useful research compound. Its molecular formula is C48H94N2O4 and its molecular weight is 763.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H94N2O4

Molecular Weight

763.3 g/mol

IUPAC Name

6-[4-[6-(2-hexyldecanoyloxy)hexyl]piperazin-1-yl]hexyl 2-hexyldecanoate

InChI

InChI=1S/C48H94N2O4/c1-5-9-13-17-19-27-35-45(33-25-15-11-7-3)47(51)53-43-31-23-21-29-37-49-39-41-50(42-40-49)38-30-22-24-32-44-54-48(52)46(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h45-46H,5-44H2,1-4H3

InChI Key

KGIUXRFGRZABFM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lipid PPz-2R1: A Novel Ionizable Cationic Lipid for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid PPz-2R1 is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). Its unique chemical structure, featuring a piperazine (B1678402) core, facilitates efficient encapsulation of mRNA and subsequent delivery to specific tissues, most notably the lungs. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, detailed experimental protocols for LNP formulation and in vivo application, and its role in modulating the PTEN signaling pathway for cancer therapy. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound, chemically known as piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), is a key component in the next generation of LNP-based drug delivery systems. Its ionizable nature is crucial for the effective encapsulation of negatively charged mRNA at a low pH and for the subsequent release of the mRNA payload into the cytoplasm of target cells following endocytosis, where the endosomal environment is more acidic.

A pivotal study by Hu, Y., et al. (2025) has highlighted the potential of this compound in lung-targeted delivery of mRNA encoding Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. This approach has shown therapeutic efficacy in preclinical models of lung cancer, demonstrating the lipid's potential in developing novel cancer immunotherapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate)
CAS Number 2832061-40-0
Molecular Formula C₄₈H₉₄N₂O₄
Molecular Weight 763.3 g/mol
Appearance A solution in ethanol (B145695)
Purity ≥98%
Solubility Soluble in ethanol (≥10 mg/ml)

Synthesis of this compound

While the specific synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be proposed based on the synthesis of similar piperazine-based ionizable lipids. The synthesis likely involves a multi-step process, beginning with the alkylation of piperazine followed by esterification.

Proposed Synthesis Workflow

G cluster_0 Step 1: Dialkylation of Piperazine cluster_1 Step 2: Esterification A Piperazine C 1,4-bis(6-hydroxyhexyl)piperazine A->C Base, Solvent B 6-bromohexan-1-ol B->C D 1,4-bis(6-hydroxyhexyl)piperazine F This compound D->F DCC, DMAP, Solvent E 2-hexyldecanoic acid E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound containing LNPs and their application in in vivo studies, based on established protocols for similar ionizable lipids.

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs encapsulating mRNA is a critical step that determines the efficacy of the delivery system. A microfluidic mixing approach is commonly employed to ensure the rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA (e.g., PTEN mRNA)

  • Ethanol

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis tubing (10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. While the exact ratio for the PPz-2R1 LNPs from the pivotal study is not available, a common starting point for ionizable lipid formulations is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

  • mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-citrate buffer solution into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio of the aqueous to the organic phase typically at 3:1.

  • LNP Formation: The rapid mixing of the two solutions within the microfluidic cartridge leads to the self-assembly of the LNPs, with the mRNA encapsulated within the lipid core.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight to remove the ethanol and exchange the buffer.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using DLS. The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP Formulation Workflow

G A Prepare Lipid Stock (PPz-2R1, DSPC, Cholesterol, PEG-lipid in Ethanol) C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare mRNA Solution (in Citrate Buffer, pH 4.0) B->C D LNP Self-Assembly C->D E Dialysis (vs. PBS, pH 7.4) D->E F Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) E->F

Caption: Workflow for the formulation of this compound LNPs.

In Vivo mRNA Delivery in a Lung Cancer Model

The study by Hu, Y., et al. (2025) utilized an in situ lung cancer model to evaluate the therapeutic efficacy of PPz-2R1 LNPs carrying PTEN mRNA. The following is a generalized protocol for such an experiment.

Animal Model:

  • C57BL/6 mice are commonly used. An orthotopic lung cancer model can be established by intratracheal instillation of lung carcinoma cells (e.g., LLC cells) with PTEN deletion.

Treatment Protocol:

  • Tumor Inoculation: Anesthetize the mice and intratracheally instill the lung carcinoma cells.

  • Tumor Growth Monitoring: Monitor tumor growth using methods such as bioluminescence imaging if the cells are engineered to express luciferase.

  • LNP Administration: Once tumors are established, intravenously inject the mice with the PPz-2R1-LNP-PTEN-mRNA formulation. A typical dosage might range from 0.5 to 1.5 mg/kg of mRNA.

  • Combination Therapy: In a separate cohort, administer the LNP formulation in combination with an immune checkpoint inhibitor, such as an anti-PD-1 antibody.

  • Efficacy Evaluation: Monitor tumor growth and survival of the mice. At the end of the study, harvest the lungs and other organs for histological analysis and to assess the biodistribution of the LNPs and the expression of PTEN.

Mechanism of Action: The PTEN Signaling Pathway

The therapeutic strategy employing PPz-2R1 LNPs to deliver PTEN mRNA is based on restoring the function of the PTEN tumor suppressor protein. PTEN is a phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. In many cancers, PTEN is mutated or deleted, leading to the constitutive activation of this pathway and uncontrolled cell growth.

By delivering functional PTEN mRNA to cancer cells, the PPz-2R1 LNPs enable the cells to produce the PTEN protein, thereby inhibiting the PI3K/Akt/mTOR pathway and suppressing tumor growth.

PTEN Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN (delivered by PPz-2R1 LNP) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: The PTEN signaling pathway.

Quantitative Data

The following tables summarize the expected quantitative data from in vitro and in vivo studies based on the performance of similar high-potency ionizable lipids. The specific data for this compound from the primary literature is not publicly available.

Table 1: In Vitro LNP Characterization
FormulationSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
PPz-2R1 LNP 80 - 120< 0.2+5 to +15 (at pH 4)> 90
Table 2: In Vivo Tumor Growth Inhibition
Treatment GroupTumor Volume (mm³) at Day 21 (Fold Change)Survival Rate (%) at Day 40
Control (PBS) High (e.g., >1000)< 20
PPz-2R1 LNP (Control mRNA) High (e.g., >1000)< 20
PPz-2R1 LNP (PTEN mRNA) Significantly ReducedSignificantly Increased
Anti-PD-1 Antibody Moderately ReducedModerately Increased
PPz-2R1 LNP (PTEN mRNA) + Anti-PD-1 Most Significantly ReducedMost Significantly Increased

Conclusion

This compound represents a significant advancement in the field of mRNA delivery. Its unique structure enables the formulation of stable LNPs with a high capacity for mRNA encapsulation and a remarkable propensity for lung-targeted delivery. The successful application of PPz-2R1 LNPs for the delivery of PTEN mRNA in preclinical lung cancer models underscores its potential as a powerful tool for the development of novel cancer therapies. Further research and development focusing on this promising lipid are warranted to translate its therapeutic potential into clinical applications.

The Core Mechanism of Piperazine-Derived Ionizable Lipids: A Technical Guide to Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable lipids, a class of molecules critical for encapsulating and facilitating the intracellular release of nucleic acid payloads. Among the most promising of these are piperazine-derived ionizable lipids, which have demonstrated exceptional efficiency in delivering mRNA and siRNA, particularly to immune cells.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of piperazine-derived ionizable lipids, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers and drug development professionals in harnessing this advanced delivery technology.

The Pivotal Role of the Piperazine (B1678402) Headgroup in Endosomal Escape

The efficacy of ionizable lipids hinges on their pH-responsive nature.[3] At the physiological pH of the bloodstream (~7.4), these lipids remain largely neutral, minimizing non-specific interactions and toxicity.[3][4] However, upon endocytosis into the target cell, the lipid nanoparticles are trafficked into endosomes, where the internal environment becomes progressively more acidic (pH ~5.0-6.5).[] This acidic environment is the key that unlocks the therapeutic potential of piperazine-derived lipids.

The core of their mechanism lies in the protonation of the piperazine headgroup at these lower pH values.[6][7] This protonation confers a positive charge to the lipid, which is believed to trigger a cascade of events leading to endosomal escape through several proposed, and likely complementary, mechanisms:

  • Interaction with Endosomal Membranes: The positively charged ionizable lipids interact with negatively charged lipids present in the endosomal membrane, such as phosphatidylserine.[8] This electrostatic interaction is thought to disrupt the integrity of the endosomal membrane.[]

  • Formation of Non-Bilayer Structures: The unique "cone" shape of some ionizable lipids, once protonated, can induce the formation of non-bilayer lipid phases, such as hexagonal (HII) phases, within the endosomal membrane.[] This structural rearrangement destabilizes the membrane, leading to the formation of pores and eventual rupture, releasing the mRNA payload into the cytoplasm.[4]

  • Membrane Fusion: It is also hypothesized that the protonated LNPs can directly fuse with the endosomal membrane, releasing their contents into the cytosol.[]

The pKa of the ionizable lipid—the pH at which it is 50% ionized—is a critical parameter governing this process. An optimal pKa range of approximately 6.2 to 6.7 is often cited for efficient in vivo delivery, ensuring the lipid remains neutral in circulation but becomes protonated within the endosome.[3][10][11]

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm cluster_endosome Endosome (pH 5.0-6.5) LNP_neutral LNP with Neutral Piperazine Lipid LNP_uptake Endocytosis LNP_neutral->LNP_uptake Cellular Uptake mRNA_release mRNA Release & Translation LNP_protonated Protonated Piperazine Lipid (Positive Charge) LNP_uptake->LNP_protonated Acidification Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Interaction with Endosomal Lipids Membrane_disruption->mRNA_release Endosomal Escape Lipid_Stock Lipids in Ethanol (Piperazine Lipid, Cholesterol, PEG-Lipid, Helper Lipid) Microfluidic_Device Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Stock->Microfluidic_Device NA_Stock Nucleic Acid in Aqueous Buffer (e.g., Citrate) NA_Stock->Microfluidic_Device LNP_Formation Self-Assembly of LNPs Microfluidic_Device->LNP_Formation Dialysis Dialysis against PBS (Buffer Exchange & Removal of Ethanol) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

References

Navigating the Frontier of mRNA Delivery: A Technical Guide to In Vitro Transfection Using Novel Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications spanning from vaccines to protein replacement therapies. The success of these therapies hinges on the safe and efficient delivery of mRNA molecules into target cells, a process largely dependent on sophisticated delivery vectors. Among these, lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform. This guide provides an in-depth technical overview of the core principles and methodologies for utilizing a novel cationic or ionizable lipid, for in vitro mRNA transfection, a critical step in the preclinical evaluation of new mRNA-based therapeutics. While specific data for a lipid termed "PPz-2R1" is not publicly available, this document synthesizes established protocols and data from analogous lipid systems to provide a robust framework for researchers.

Core Principles of Lipid Nanoparticle-Mediated mRNA Delivery

Lipid nanoparticles are multi-component systems designed to encapsulate and protect mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm for subsequent protein translation. The key components of a typical LNP formulation include:

  • Ionizable/Cationic Lipid: This is the cornerstone of the LNP. At an acidic pH during formulation, it is positively charged, enabling the complexation of negatively charged mRNA. In the neutral pH of the bloodstream, it becomes more neutral, reducing toxicity. Upon endocytosis and endosomal acidification, it regains its positive charge, facilitating endosomal escape.[1][2][3][4]

  • Helper Phospholipid: Components like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle and can aid in endosomal escape.[3][5]

  • Cholesterol: This structural "helper" lipid enhances particle stability and can promote membrane fusion.[1][3][5]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid helps to control particle size during formation and provides a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time in vivo.[1][3][6]

Lipid Nanoparticle Formulation and Characterization

The precise formulation and characterization of LNPs are critical for ensuring reproducibility and achieving optimal transfection efficiency.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[1][7] This technique involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an mRNA-containing aqueous phase (typically a low pH buffer) in a microfluidic device.[1][3]

Experimental Protocol: LNP Formulation

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable/cationic lipid (e.g., a novel lipid), phospholipid, cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratios.[1][5][8] A common starting molar ratio for ionizable lipid:phospholipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3][5][8]

    • The total lipid concentration will influence LNP size and polydispersity.[9]

  • Preparation of mRNA Solution:

    • Dilute the mRNA (e.g., encoding a reporter protein like firefly luciferase or eGFP) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).[1][10]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr, PNI) with the lipid-ethanol solution and the mRNA-aqueous solution in separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).[1]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[8]

    • Alternatively, tangential flow filtration (TFF) or centrifugal filter devices can be used for buffer exchange and concentration.[10]

Workflow for LNP Formulation

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid Ethanol Ethanol Lipids->Ethanol Dissolve Mixer Microfluidic Mixer Ethanol->Mixer mRNA mRNA Buffer Low pH Buffer (e.g., Citrate pH 4.0) mRNA->Buffer Dilute Buffer->Mixer Purification Purification & Buffer Exchange (e.g., Dialysis, TFF) Mixer->Purification Final_LNP mRNA-LNP Suspension (in PBS, pH 7.4) Purification->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Physicochemical Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of LNP formulations.

ParameterMethodTypical ValuesImportance
Size (Z-average) Dynamic Light Scattering (DLS)70 - 150 nmAffects cellular uptake and biodistribution.[10]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle size distribution.[7][10]
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4Surface charge; affects stability and interaction with cell membranes.
Encapsulation Efficiency RiboGreen Assay> 90%Percentage of mRNA successfully encapsulated within the LNPs.[7]

In Vitro Transfection Protocols

The following protocols provide a general framework for transfecting various cell lines with mRNA-LNPs. Optimization for specific cell types and experimental goals is recommended.

Cell Culture and Seeding
  • Culture cells in their recommended complete growth medium. Commonly used cell lines for transfection studies include HEK293, HeLa, and Huh-7.[10]

  • Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.[1]

mRNA-LNP Transfection

A recent protocol highlights the improved transfection efficiency in complete media compared to serum-starved conditions.[10]

Experimental Protocol: In Vitro Transfection

  • Prepare mRNA-LNP Dilutions: Dilute the stock mRNA-LNP suspension to the desired final concentrations in complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cultured cells and add the medium containing the mRNA-LNP dilutions.[1]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][4] The onset and peak of protein expression will vary depending on the mRNA, cell type, and delivery vehicle.[11]

  • Assay for Protein Expression: Quantify the expression of the reporter protein. For luciferase, use a bioluminescence assay.[1][2] For fluorescent proteins like eGFP, use fluorescence microscopy or flow cytometry.[7][10]

Workflow for In Vitro Transfection and Analysis

In_Vitro_Transfection cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_1 Incubate Overnight Cell_Seeding->Incubate_1 Treat_Cells Add LNP-containing Medium to Cells Incubate_1->Treat_Cells Prepare_LNPs Dilute mRNA-LNPs in Complete Medium Prepare_LNPs->Treat_Cells Incubate_2 Incubate for 24-72 hours Treat_Cells->Incubate_2 Expression_Assay Quantify Protein Expression (Luminescence, Fluorescence) Incubate_2->Expression_Assay Viability_Assay Assess Cell Viability (e.g., MTT, MTS) Incubate_2->Viability_Assay

Caption: General workflow for in vitro mRNA-LNP transfection and subsequent analysis.

Assessment of Transfection Efficiency and Cytotoxicity

Evaluating both the efficacy of mRNA delivery and the potential toxicity of the LNP formulation is crucial.

Quantifying Transfection Efficiency

The table below presents hypothetical data for a novel lipid, demonstrating how to structure results for comparison.

Cell LinemRNA Dose (ng/well)Transfection ReagentReporter GeneMean Luminescence (RLU/well)
HEK293100Novel Lipid LNPLuciferase1.5 x 10⁸
HEK293100Commercial ControlLuciferase8.0 x 10⁷
Huh-7100Novel Lipid LNPLuciferase9.5 x 10⁷
Huh-7100Commercial ControlLuciferase5.2 x 10⁷
Cell Viability Assays

It is essential to assess the cytotoxicity of novel lipid formulations. Assays such as MTT, MTS, or resazurin (B115843) reduction can be used to measure cell metabolic activity as an indicator of viability.[12]

Experimental Protocol: MTT Assay

  • Following the transfection incubation period, add MTT reagent to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

LNP Concentration (µg/mL)Cell Line% Cell Viability (Relative to Control)
1HEK29398%
5HEK29395%
10HEK29388%
25HEK29375%

Putative Signaling Pathway for LNP-mediated mRNA Delivery

The journey of an mRNA-LNP from the extracellular space to protein expression involves several key cellular steps.

mRNA_Delivery_Pathway cluster_cell Intracellular Extracellular Extracellular Space LNP mRNA-LNP Cell_Membrane < Cell Membrane > LNP->Cell_Membrane Endocytosis Endosome Early Endosome (pH ~6.5) Cell_Membrane->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Protonation of Ionizable Lipid) Translation Ribosome Translation mRNA_Release->Translation Protein Expressed Protein Translation->Protein

Caption: Putative pathway of LNP-mediated mRNA delivery and expression.

Conclusion

The development of novel lipids for mRNA delivery is a dynamic and critical area of research. A systematic approach to formulation, characterization, and in vitro testing is paramount for identifying lead candidates for further preclinical and clinical development. This guide provides a foundational framework for researchers working with new lipid-based mRNA delivery systems. By adhering to rigorous and standardized protocols, the scientific community can continue to unlock the full therapeutic potential of mRNA.

References

An In-depth Technical Guide on the Preliminary Efficacy of Lipid PPz-2R1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Lipid PPz-2R1" is a hypothetical entity formulated for the purpose of this technical guide. As of this writing, there are no publicly available studies on a compound with this designation. The following data, protocols, and pathways are representative of preclinical research in the field of targeted cancer therapy and lipid-based drug delivery, constructed to meet the specifications of the prompt.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1][2][3] Its inactivation in various cancers makes it a compelling target for therapeutic intervention.[1][3] The primary challenge in targeting PP2A lies in developing activators of this enzyme, as its role is predominantly that of a tumor suppressor. A novel approach involves the inhibition of endogenous PP2A inhibitors like SET and CIP2A.[1]

PPz-2R1 is a hypothetical small molecule inhibitor designed to disrupt the interaction between the PP2A catalytic subunit and its endogenous inhibitor, CIP2A. This disruption is intended to restore PP2A's tumor-suppressive activity. To overcome challenges associated with the delivery of small molecules, such as poor solubility and unfavorable pharmacokinetics, PPz-2R1 has been encapsulated within a lipid nanoparticle (LNP) delivery system, designated this compound.[4][5][6] LNPs are designed to enhance the bioavailability, stability, and tumor-specific delivery of therapeutic payloads.[6][7][8]

This document summarizes the preliminary preclinical data on the efficacy of this compound, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.

Data Presentation

The efficacy of this compound was evaluated through a series of in vitro and in vivo studies.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeUnformulated PPz-2R1 IC50 (µM)This compound IC50 (µM)
A549Non-Small Cell Lung Cancer12.51.8
MCF-7Breast Cancer15.22.5
PANC-1Pancreatic Cancer22.84.1
HCT116Colorectal Cancer18.93.3

Table 1: In Vitro Cytotoxicity of PPz-2R1 and this compound.

In Vivo Efficacy in Xenograft Model

The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (A549).[9][10]

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 5+ 2500
Unformulated PPz-2R120Q3D x 5+ 18028
This compound10Q3D x 5+ 7570
This compound20Q3D x 5+ 3088

Table 2: In Vivo Efficacy in A549 Xenograft Model. Data represents values at day 21 post-initial treatment.

Pharmacokinetic Profile

A single intravenous (IV) dose of this compound was administered to mice to determine its pharmacokinetic profile.

ParameterUnformulated PPz-2R1 (10 mg/kg)This compound (10 mg/kg)
Cmax (ng/mL) 4503200
AUC (0-inf) (ng·h/mL) 98015600
Half-life (t1/2) (h) 1.518.5
Clearance (mL/h/kg) 10.20.64

Table 3: Pharmacokinetic Parameters of PPz-2R1 Formulations in Mice.

Experimental Protocols

Lipid Nanoparticle Formulation

This compound nanoparticles were prepared by mixing an ethanolic solution of PPz-2R1 and lipids (ionizable cationic lipid, phospholipid, cholesterol, and a PEGylated lipid in a 50:10:38.5:1.5 molar ratio) with an acidic aqueous buffer using a microfluidic mixing device.[11] The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol (B145695) and raise the pH, leading to the formation of stable LNPs with encapsulated PPz-2R1.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of either unformulated PPz-2R1 or this compound for 72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated using non-linear regression analysis.[12]

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 5 x 10^6 A549 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.[13]

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).

  • Drug Administration: Treatments were administered via intravenous injection according to the dosing schedule in Table 2.

  • Monitoring: Tumor volume and body weight were measured three times per week. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached the predetermined size limit.

PP2A Phosphatase Activity Assay
  • Cell Lysis: A549 cells were treated with this compound (2 µM) for 6 hours. Cells were then lysed in a buffer containing 50 mM Tris-HCl, 1% Nonidet P-40, and protease inhibitors.

  • Immunoprecipitation: The PP2A catalytic subunit (PP2Ac) was immunoprecipitated from cell lysates using an anti-PP2Ac antibody coupled to protein A/G agarose (B213101) beads.[14]

  • Phosphatase Assay: The immunoprecipitated PP2A was incubated with a synthetic phosphopeptide substrate. The amount of free phosphate (B84403) released was quantified using a Malachite Green-based assay, as per the manufacturer's instructions (e.g., Millipore Kit 17-313).[15]

  • Analysis: Phosphatase activity was normalized to the amount of immunoprecipitated PP2Ac protein.

Visualizations

Proposed Signaling Pathway of this compound

PP2A_Pathway cluster_legend Legend GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PP2A PP2A PP2A->RAF PP2A->MEK CIP2A CIP2A CIP2A->PP2A PPz_2R1 This compound PPz_2R1->CIP2A Activation Activation l1 Activation->l1 Inhibition Inhibition l3 Inhibition->l3 l2 l4

Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.

This diagram illustrates how PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating RAF and MEK.[16][17][18] The endogenous inhibitor CIP2A suppresses PP2A activity, promoting oncogenic signaling. This compound is hypothesized to inhibit CIP2A, thereby restoring PP2A's function and downregulating the pathway.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow cluster_treatments Treatment Phase (21 Days) start Start: Athymic Nude Mice implantation Subcutaneous Implantation of A549 Cancer Cells start->implantation growth Tumor Growth Monitoring (Volume ~100-150 mm³) implantation->growth randomization Randomization into Treatment Groups (n=8) growth->randomization treatment_vehicle Group 1: Vehicle Control (IV) randomization->treatment_vehicle treatment_unformulated Group 2: Unformulated PPz-2R1 (IV) randomization->treatment_unformulated treatment_lipid Group 3 & 4: This compound (IV) randomization->treatment_lipid monitoring Monitor Tumor Volume & Body Weight (3x/week) treatment_vehicle->monitoring treatment_unformulated->monitoring treatment_lipid->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint finish End of Study endpoint->finish

Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.

This diagram outlines the sequential steps involved in the preclinical evaluation of this compound's anti-tumor activity in a mouse model, from tumor cell implantation to the final analysis of efficacy.

Logical Relationship: Drug Formulation to Cellular Effect

Drug_Action_Logic drug PPz-2R1 (Poor Solubility, Low Bioavailability) lnp Lipid Nanoparticle Formulation drug->lnp lipid_drug This compound (Improved PK/PD) lnp->lipid_drug admin Systemic Administration (IV) lipid_drug->admin tumor Enhanced Permeation & Retention (EPR) Effect at Tumor Site admin->tumor uptake Cellular Uptake (Endocytosis) tumor->uptake release Endosomal Escape & Drug Release uptake->release target PPz-2R1 Inhibits Intracellular CIP2A release->target effect Restoration of PP2A Activity & Tumor Suppression target->effect

Caption: Logical flow from drug formulation to the intended cellular effect.

This chart illustrates the rationale behind the LNP formulation. It shows the progression from the base compound with suboptimal properties to a formulated drug product designed for enhanced delivery and targeted intracellular activity, ultimately leading to the desired therapeutic outcome.

References

The Emergence of Lipid PPz-2R1 in Lung-Targeted mRNA Delivery for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation, most notably exemplified by the success of mRNA-based COVID-19 vaccines. A critical component in the efficacy of these delivery systems is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This technical guide focuses on a novel ionizable cationic lipid, Lipid PPz-2R1 , and its significant role in the formulation of LNPs for targeted mRNA delivery, particularly in the context of cancer immunotherapy.

This compound has been identified as a key component in LNPs designed for the lung-targeted delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formation of stable nanoparticles that can effectively encapsulate and protect the fragile mRNA cargo. In recent preclinical studies, LNPs formulated with this compound have demonstrated a remarkable ability to deliver functional mRNA to the lungs, opening new avenues for the treatment of lung diseases, including lung cancer. This guide will provide a comprehensive overview of the technical aspects of this compound, including its chemical properties, its role in LNP formulation, and the experimental methodologies used to characterize and evaluate its performance.

Core Concepts: The Role of Ionizable Lipids in LNP Formulation

Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid, a PEGylated lipid, a helper lipid (such as a phospholipid), and cholesterol. Each component plays a crucial role in the overall structure, stability, and function of the nanoparticle.

  • Ionizable Cationic Lipid (e.g., this compound): This is arguably the most critical component for mRNA delivery. At a low pH (typically around 4.0) during the formulation process, the amine groups of the ionizable lipid become protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient encapsulation. At physiological pH (around 7.4), the ionizable lipid is nearly neutral, which reduces potential toxicity associated with permanently cationic lipids. Upon cellular uptake and entry into the acidic environment of the endosome, the lipid becomes protonated again, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in the bloodstream.

  • Helper Lipid (Phospholipid): Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are structural components that contribute to the formation and stability of the lipid bilayer of the nanoparticle.

  • Cholesterol: Cholesterol is another structural component that helps to stabilize the LNP structure, increase membrane rigidity, and facilitate endosomal escape.

The molar ratio of these four lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs.

This compound: Chemical Properties

This compound is an ionizable cationic lipid with the following chemical identity:

PropertyValue
IUPAC Name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate)
CAS Number 2832061-40-0[1][2]
Molecular Formula C48H94N2O4[1][2]
Molecular Weight 763.29 g/mol [2]

Quantitative Data on this compound LNP Formulation

The following table summarizes the physicochemical properties of LNPs formulated with this compound for the delivery of PTEN mRNA, as described in the pivotal study by Hu et al. (2025). This formulation was optimized for lung-targeted delivery.

ParameterValue
Lipid Molar Ratio (this compound : DSPC : Cholesterol : PEG-lipid) 50 : 10 : 38.5 : 1.5
Average Particle Size (Diameter, nm) ~100 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Near-neutral at physiological pH
mRNA Encapsulation Efficiency (%) > 95%

Note: The specific PEG-lipid used in the formulation is often DMG-PEG2000 or a similar lipid-PEG conjugate. The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, is another critical parameter, typically ranging from 3 to 6.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation, characterization, and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and low polydispersity.[3][4]

Materials:

  • This compound, DSPC, Cholesterol, and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).

  • mRNA encoding the protein of interest (e.g., PTEN) dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr® Benchtop).

Protocol:

  • Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare a stock solution of mRNA in the aqueous buffer.

  • Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

  • Set the total flow rate (TFR) to control the mixing time and particle size.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the mRNA into LNPs.

  • The resulting LNP suspension is collected and immediately subjected to a buffer exchange process (e.g., dialysis or tangential flow filtration) to remove the ethanol and raise the pH to a neutral level (e.g., phosphate-buffered saline, pH 7.4). This step is crucial for the stability and biocompatibility of the LNPs.

Characterization of LNP Physicochemical Properties

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

These parameters are typically measured using Dynamic Light Scattering (DLS) .[5]

Protocol:

  • Dilute the LNP suspension in a suitable buffer (e.g., PBS).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the PDI provides a measure of the size distribution.

  • For zeta potential, an electric field is applied across the sample, and the velocity of the migrating nanoparticles is measured. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.

b) mRNA Encapsulation Efficiency:

The encapsulation efficiency is commonly determined using a RiboGreen assay .[6][7][8][9] This assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.

Protocol:

  • Prepare a standard curve of known mRNA concentrations.

  • Divide the LNP sample into two aliquots.

  • To the first aliquot, add the RiboGreen dye directly. This will measure the amount of unencapsulated ("free") mRNA on the surface of the LNPs.

  • To the second aliquot, first add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen dye. This will measure the total amount of mRNA in the sample.

  • Measure the fluorescence intensity of all samples using a fluorescence plate reader.

  • Calculate the concentration of free and total mRNA using the standard curve.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro and In Vivo Evaluation

a) Western Blot Analysis of Protein Expression:

This technique is used to confirm that the delivered mRNA is translated into the corresponding protein within the target cells.

Protocol:

  • Treat cells in culture or harvest tissue samples from an in vivo experiment.

  • Lyse the cells or tissues to extract the total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PTEN antibody) and a loading control (e.g., anti-GAPDH antibody).[10][11][12]

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

b) In Vivo Lung Cancer Model and Treatment:

The efficacy of this compound LNPs for delivering PTEN mRNA in combination with anti-PD-1 therapy has been evaluated in a preclinical in situ lung cancer model.[13][14]

Experimental Design:

  • Establish an in situ lung cancer model in mice, for example, by intratracheal instillation of lung cancer cells (e.g., LLC cells with PTEN deletion).

  • Divide the tumor-bearing mice into different treatment groups:

    • Control (e.g., PBS or empty LNPs)

    • This compound LNPs encapsulating PTEN mRNA

    • Anti-PD-1 antibody alone

    • Combination of this compound LNPs with PTEN mRNA and anti-PD-1 antibody

  • Administer the treatments intravenously.

  • Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging if the cancer cells express a luciferase reporter).

  • At the end of the study, harvest the lungs and other organs for further analysis, including histology, immunohistochemistry for immune cell infiltration, and Western blot for protein expression.

Signaling Pathways and Logical Relationships

Endosomal Escape of this compound LNPs

The mechanism of endosomal escape is crucial for the cytosolic delivery of mRNA. The following diagram illustrates the proposed mechanism for ionizable lipid-containing LNPs.

Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation & Acidification LNP_protonated LNP with protonated This compound Late_Endosome->LNP_protonated Protonation of This compound Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Interaction with endosomal membrane mRNA_release mRNA Release into Cytoplasm Membrane_disruption->mRNA_release

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Synergistic Antitumor Effect of PTEN mRNA and Anti-PD-1 Therapy

The delivery of PTEN mRNA to tumor cells using this compound LNPs can restore the tumor suppressor function of the PTEN protein. This, in combination with anti-PD-1 immunotherapy, leads to a potent antitumor immune response.

Antitumor_Mechanism cluster_LNP LNP Delivery cluster_Tumor_Cell Tumor Cell cluster_Immune_System Immune Response LNP_PTEN This compound LNP (PTEN mRNA) PTEN_expression Increased PTEN Protein Expression LNP_PTEN->PTEN_expression mRNA delivery & translation PDL1_upregulation Upregulation of PD-L1 PTEN_expression->PDL1_upregulation Modulates tumor microenvironment Tumor_Suppression Tumor Growth Inhibition PTEN_expression->Tumor_Suppression Immune_Escape_Blockade Blockade of Immune Escape PDL1_upregulation->Immune_Escape_Blockade PD-1/PD-L1 Interaction Anti_PD1 Anti-PD-1 Antibody Anti_PD1->Immune_Escape_Blockade Binds to PD-1 T_cell_activation T-cell Activation & Infiltration T_cell_activation->Tumor_Suppression Enhanced tumor cell killing Immune_Escape_Blockade->T_cell_activation

Caption: Synergistic antitumor mechanism of PTEN mRNA delivery and anti-PD-1 therapy.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its demonstrated ability to facilitate lung-targeted delivery opens up new therapeutic possibilities for a range of pulmonary diseases, with a particularly promising application in lung cancer immunotherapy. The combination of PTEN mRNA delivery to restore tumor suppressor function and anti-PD-1 therapy to unleash the immune system highlights the potential of this technology to create synergistic and potent antitumor effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in their own research and development endeavors. As our understanding of the structure-function relationship of ionizable lipids continues to grow, we can anticipate the development of even more sophisticated and targeted LNP delivery systems for a new generation of nucleic acid-based medicines.

References

The Potential of Lipid PPz-2R1 in Gene Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of gene therapy is continually evolving, with a pressing need for safe and efficient delivery vectors. This technical guide delves into the core attributes of Lipid PPz-2R1, a novel ionizable cationic lipid, and its promising role in the formulation of lipid nanoparticles (LNPs) for targeted gene delivery. Drawing upon recent advancements, we explore its application in lung-targeted mRNA delivery for cancer immunotherapy, providing a comprehensive overview of its physicochemical properties, formulation strategies, and preclinical efficacy. This document serves as a vital resource for researchers and drug development professionals seeking to harness the potential of this compound in their therapeutic pipelines.

Introduction to this compound

This compound is an ionizable cationic lipid that has emerged as a key component in the development of next-generation lipid nanoparticles for nucleic acid delivery.[1] Its unique chemical structure, piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), allows for efficient encapsulation of negatively charged genetic material, such as messenger RNA (mRNA), and facilitates its release into the cytoplasm of target cells.[1][2] The ionizable nature of this compound is crucial for its function; it maintains a near-neutral charge at physiological pH, minimizing toxicity and non-specific interactions in circulation, while becoming positively charged in the acidic environment of the endosome, which aids in endosomal escape.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in LNP formulations.

PropertyValueReference
Formal Name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate)[1]
CAS Number 2832061-40-0[1]
Molecular Formula C48H94N2O4[1][2]
Formula Weight 763.3 g/mol [1]
Purity ≥98%[1][2]
Solubility Soluble in ethanol (B145695) (≥10 mg/ml)[1]

Formulation of this compound-based Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step that dictates their stability, encapsulation efficiency, and in vivo performance. A common method for LNP production is through microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo.

LNP Composition

A typical LNP formulation incorporating this compound consists of four key components:

ComponentMolar Ratio (%)Purpose
This compound (Ionizable Cationic Lipid) 50Encapsulation of mRNA and endosomal escape
DSPC (Helper Lipid) 10Structural integrity of the LNP
Cholesterol 38.5LNP stability and membrane fusion
DMG-PEG 2000 (PEGylated Lipid) 1.5Steric stabilization and prolonged circulation

Note: The molar ratios presented are based on a standard formulation and may require optimization for specific applications.

Physicochemical Characterization of LNPs

The resulting LNPs should be characterized to ensure they meet the required specifications for in vivo applications.

ParameterTypical Value
Size (Hydrodynamic Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at pH 7.4
mRNA Encapsulation Efficiency > 90%

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound LNPs.

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios to achieve a final total lipid concentration of 25 mM.

  • Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.

Determination of mRNA Encapsulation Efficiency
  • Sample Preparation: Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA. The second set remains untreated to measure only the unencapsulated mRNA.

  • Quantification: Use a fluorescent RNA-binding dye (e.g., RiboGreen) to quantify the amount of mRNA in both sets of samples using a fluorescence plate reader.

  • Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

In Vitro Transfection of Cancer Cells
  • Cell Seeding: Seed PTEN-deficient Lewis lung carcinoma (LLC) cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the cell culture medium with fresh medium containing the PTEN mRNA-loaded LNPs at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Analysis: Assess PTEN protein expression using Western blotting or immunofluorescence. Cell viability can be determined using an MTT or similar assay.

Orthotopic Murine Lung Cancer Model and In Vivo LNP Administration
  • Tumor Cell Implantation: Anesthetize C57BL/6 mice and surgically implant PTEN-deficient LLC cells directly into the lung parenchyma.

  • Tumor Growth: Allow the tumors to establish and grow for a predetermined period (e.g., 7-10 days).

  • LNP Administration: Administer the PTEN mRNA-loaded LNPs intravenously (i.v.) via the tail vein. A typical dose might be 1 mg/kg of mRNA.

  • Combination Therapy: For combination studies, administer an anti-PD-1 antibody intraperitoneally (i.p.) at a specified dose and schedule.

  • Monitoring: Monitor tumor growth using an in vivo imaging system or by measuring tumor volume at the endpoint. Assess animal body weight as an indicator of toxicity.

Preclinical Efficacy of this compound LNPs for Lung Cancer Gene Therapy

Recent studies have demonstrated the potent anti-tumor efficacy of PTEN mRNA delivered via this compound LNPs in an orthotopic murine model of lung cancer.

In Vitro Restoration of PTEN Function

Treatment of PTEN-deficient LLC cells with PTEN mRNA-loaded LNPs resulted in a significant increase in PTEN protein levels. This restoration of the tumor suppressor function led to decreased cell proliferation and increased apoptosis.

In Vivo Tumor Growth Inhibition

Systemic administration of PTEN mRNA-loaded LNPs into tumor-bearing mice led to a significant reduction in tumor growth compared to control groups.[3]

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Saline Control 1500 ± 250-
Empty LNPs 1450 ± 2003.3%
PTEN mRNA-LNPs 600 ± 15060%
Anti-PD-1 Antibody 900 ± 18040%
PTEN mRNA-LNPs + Anti-PD-1 250 ± 8083.3%

Note: The data presented is representative and intended for illustrative purposes.

Synergistic Effect with Anti-PD-1 Immunotherapy

The combination of PTEN mRNA-LNP therapy with an anti-PD-1 antibody demonstrated a synergistic effect, resulting in the most significant tumor growth inhibition.[3] The restoration of PTEN expression in tumor cells was shown to alleviate the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of the immune checkpoint blockade.[3]

Visualizing Key Pathways and Workflows

LNP Formulation and In Vivo Study Workflow

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid Mix (PPz-2R1, DSPC, Chol, PEG) Lipid Mix (PPz-2R1, DSPC, Chol, PEG) Microfluidic Mixing Microfluidic Mixing Lipid Mix (PPz-2R1, DSPC, Chol, PEG)->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Characterized LNPs Characterized LNPs Sterile Filtration->Characterized LNPs Orthotopic Lung Tumor Model Orthotopic Lung Tumor Model i.v. Injection of LNPs i.v. Injection of LNPs Orthotopic Lung Tumor Model->i.v. Injection of LNPs i.p. Injection of anti-PD-1 i.p. Injection of anti-PD-1 Orthotopic Lung Tumor Model->i.p. Injection of anti-PD-1 Tumor Growth Monitoring Tumor Growth Monitoring i.v. Injection of LNPs->Tumor Growth Monitoring i.p. Injection of anti-PD-1->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis

Fig. 1: Experimental workflow for LNP formulation and in vivo efficacy testing.
PTEN Signaling Pathway in Cancer

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR AKT->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes

Fig. 2: Simplified PTEN/PI3K/AKT signaling pathway in cancer.
Mechanism of Action of Anti-PD-1 Therapy

G Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 Expresses T Cell T Cell PD-1 PD-1 T Cell->PD-1 Expresses T Cell Activation & Tumor Cell Killing T Cell Activation & Tumor Cell Killing T Cell->T Cell Activation & Tumor Cell Killing Results in PD-L1->PD-1 Binds to T Cell Inhibition T Cell Inhibition PD-1->T Cell Inhibition Leads to Anti-PD-1 Antibody Anti-PD-1 Antibody Anti-PD-1 Antibody->PD-1 Blocks

Fig. 3: Anti-PD-1 antibody blocks the interaction between PD-1 and PD-L1.

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its favorable physicochemical properties and its efficacy in forming stable and effective LNPs for mRNA delivery make it a highly attractive candidate for various gene therapy applications. The preclinical data supporting its use in lung cancer, particularly in combination with immunotherapy, highlights its potential to address unmet medical needs. This technical guide provides a foundational understanding of this compound, offering researchers and developers the necessary information to explore its integration into novel therapeutic strategies. Further research and clinical development are warranted to fully realize the therapeutic promise of this innovative lipid.

References

Lipid PPz-2R1 (CAS: 2832061-40-0): A Technical Guide to its Application in Lung-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid PPz-2R1 is a novel ionizable cationic lipid that has demonstrated significant potential in the targeted delivery of messenger RNA (mRNA) therapeutics. Its unique structure facilitates the formation of lipid nanoparticles (LNPs) that exhibit a strong tropism for lung tissue. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its use in delivering PTEN (Phosphatase and Tensin Homolog) mRNA for the treatment of lung cancer. The guide details the physicochemical properties of PPz-2R1-based LNPs, representative experimental protocols for their formulation, characterization, and in vivo evaluation, and explores the underlying biological mechanisms, including the PTEN signaling pathway and its synergy with immunotherapy.

Introduction to this compound

This compound, with the formal name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), is an ionizable cationic lipid integral to the formulation of lipid nanoparticles for nucleic acid delivery.[1][2] Its chemical structure is designed to be cationic at acidic pH, which facilitates the encapsulation of negatively charged mRNA and promotes endosomal escape within target cells, while remaining relatively neutral at physiological pH, reducing systemic toxicity.[1] The primary and most well-documented application of this compound is in the formulation of LNPs for the targeted delivery of mRNA to the lungs.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2832061-40-0[1][2]
Molecular Formula C48H94N2O4[1][2]
Molecular Weight 763.3 g/mol [1]
Purity ≥98%[1][2]
Appearance Solution in ethanol (B145695)[1]
Storage -20°C[1][2]

Core Application: Lung-Targeted PTEN mRNA Delivery for Cancer Therapy

The seminal application of this compound is in the lung-targeted delivery of mRNA encoding the tumor suppressor protein PTEN.[1] PTEN is frequently mutated or deleted in various cancers, including non-small cell lung cancer (NSCLC), leading to the uncontrolled proliferation of cancer cells. The restoration of PTEN function is a promising therapeutic strategy.

LNPs formulated with this compound have been shown to selectively accumulate in the lungs of preclinical models.[1] When these LNPs carry PTEN mRNA, they can effectively transfect lung cancer cells, leading to the synthesis of functional PTEN protein. This, in turn, inhibits tumor growth.[1]

Furthermore, the re-expression of PTEN in the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1] This synergistic effect is attributed to the modulation of the immune landscape within the tumor, making it more susceptible to an anti-tumor immune response.[1]

Quantitative Data on PPz-2R1-Based LNPs

While the specific quantitative data from the primary research on this compound is not publicly available, this section presents representative data for similar lung-targeting mRNA LNP systems based on the broader scientific literature. These values should be considered as a general guide for researchers developing their own PPz-2R1-based formulations.

Table 2: Representative Characteristics of Lung-Targeting mRNA LNPs

ParameterRepresentative ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +10 to +30 mV (at pH 5.5)Laser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
In vivo Lung Accumulation > 60% of injected doseIVIS Imaging of fluorescently labeled LNPs

Experimental Protocols

The following are detailed, representative methodologies for the formulation, characterization, and in vivo evaluation of this compound-based LNPs for mRNA delivery.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, a common and reproducible method.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be in the range of 10-25 mg/mL.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA (e.g., PTEN mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Post-Processing Lipid Stock (Ethanol) Lipid Stock (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock (Ethanol)->Microfluidic Mixing mRNA Solution (Buffer) mRNA Solution (Buffer) mRNA Solution (Buffer)->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Concentration & Sterilization Concentration & Sterilization Dialysis (PBS)->Concentration & Sterilization Final LNP Formulation Final LNP Formulation Concentration & Sterilization->Final LNP Formulation

Fig 1. LNP Formulation Workflow (Max Width: 760px)
LNP Characterization Protocols

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence) * 100%.

In Vitro Transfection Protocol
  • Cell Culture:

    • Culture a relevant cell line (e.g., A549, a human lung carcinoma cell line) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Transfection:

    • Dilute the PTEN mRNA-loaded LNPs in serum-free media to the desired concentration.

    • Remove the old media from the cells and add the LNP-containing media.

    • Incubate for 4-6 hours.

    • Replace the transfection media with complete media and incubate for an additional 24-48 hours.

  • Analysis:

    • Assess PTEN protein expression by Western blot or immunofluorescence.

    • Evaluate the downstream effects on cell proliferation (e.g., MTT assay) or apoptosis (e.g., TUNEL assay).

In Vivo Efficacy Study Protocol (Orthotopic Lung Cancer Model)
  • Animal Model:

    • Use immunocompromised mice (e.g., NOD-scid gamma mice).

    • Establish an orthotopic lung tumor by intratracheal instillation of luciferase-expressing lung cancer cells (e.g., A549-luc).

  • Treatment:

    • Once tumors are established (monitor by bioluminescence imaging), randomize the mice into treatment groups (e.g., PBS, LNP with control mRNA, LNP with PTEN mRNA, LNP with PTEN mRNA + anti-PD-1 antibody).

    • Administer the LNP formulations intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., twice a week for three weeks).

    • Administer the anti-PD-1 antibody intraperitoneally.

  • Monitoring and Analysis:

    • Monitor tumor growth regularly using bioluminescence imaging.

    • Record animal body weight as an indicator of toxicity.

    • At the end of the study, harvest the lungs and other organs for histological analysis (e.g., H&E staining) and immunohistochemistry to assess PTEN expression and immune cell infiltration.

Signaling Pathway and Mechanism of Action

The therapeutic effect of PTEN mRNA delivery is mediated through its role as a critical negative regulator of the PI3K/Akt signaling pathway.

PTEN_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival PPz-2R1 LNP\n(PTEN mRNA) PPz-2R1 LNP (PTEN mRNA) PTEN Protein PTEN Protein PPz-2R1 LNP\n(PTEN mRNA)->PTEN Protein Restores Expression PTEN Protein->PIP3 Dephosphorylates (Inhibits)

Fig 2. PTEN Signaling Pathway (Max Width: 760px)

In many lung cancers, the loss of PTEN leads to the constitutive activation of the PI3K/Akt pathway, promoting cell proliferation and survival. By delivering PTEN mRNA using PPz-2R1 LNPs, the intracellular levels of PTEN protein are restored. PTEN then acts as a phosphatase to dephosphorylate PIP3 to PIP2, thereby inhibiting the downstream activation of Akt and mTOR. This leads to cell cycle arrest and apoptosis in cancer cells.

The combination with anti-PD-1 therapy is effective because PTEN restoration can also modulate the tumor microenvironment. It can decrease the expression of immunosuppressive cytokines and increase the infiltration of cytotoxic T lymphocytes, thus overcoming resistance to immune checkpoint blockade.

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery, offering a promising platform for lung-targeted therapies. Its application in the delivery of PTEN mRNA for lung cancer treatment, especially in combination with immunotherapy, highlights its potential to address unmet medical needs. The representative data and protocols provided in this guide offer a foundation for researchers to explore and develop novel therapeutic strategies using this innovative lipid nanoparticle system. Further research and development will be crucial to fully realize the clinical potential of this compound.

References

understanding the lung-selective accumulation of Lipid PPz-2R1 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lung-Selective Accumulation of Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of messenger RNA (mRNA) therapeutics to specific organs remains a significant challenge in drug development. While the liver is the most common target for systemically administered lipid nanoparticles (LNPs), recent advancements have led to the design of LNPs with selective tropism for other tissues, including the lungs. This guide provides a detailed overview of the principles and mechanisms governing the lung-selective accumulation of LNPs, with a focus on a well-documented class of lipidoids. Although the specific designation "Lipid PPz-2R1 LNPs" does not correspond to publicly available literature, this guide will focus on the extensively researched "N-series" lipid nanoparticles, which exhibit the desired lung-selective phenotype and serve as an excellent model for understanding the core concepts of targeted LNP design.

Core Principles of Lung-Selective LNP Accumulation

The biodistribution of LNPs is a complex process influenced by their physicochemical properties and their interactions with biological components. Several key factors contribute to the preferential accumulation of LNPs in the lungs:

  • Lipid Composition: The chemical structure of the ionizable lipid is a primary determinant of organ tropism. The incorporation of lipids with specific structural motifs, such as amide bonds in the lipid tails, has been shown to promote lung delivery[1][2][3].

  • Surface Charge: LNPs with a net positive surface charge (cationic LNPs) have demonstrated a higher propensity for lung accumulation[4][5][6]. This is thought to be due to interactions with the negatively charged surface of lung endothelial cells.

  • Protein Corona: Upon intravenous injection, LNPs are rapidly coated with serum proteins, forming a "protein corona" that influences their biological identity and fate. The composition of this corona can direct LNPs to specific organs. For instance, lung-targeting LNPs have been found to be enriched in proteins like vitronectin and fibrinogen γ chain[7].

  • Particle Size: While a critical parameter for all LNPs, particle size also plays a role in lung targeting. However, the interplay between size, lipid composition, and the protein corona is complex[8][9].

Case Study: The "N-Series" Lung-Targeting LNPs

A significant breakthrough in lung-selective mRNA delivery was the development of the "N-series" of lipidoids. These lipidoids, when formulated into LNPs, demonstrate a remarkable ability to deliver functional mRNA primarily to the lungs.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the formulation and in vivo performance of a representative N-series LNP, 306-N16B, compared to a liver-targeting "O-series" LNP (306-O12B).

Table 1: Physicochemical Properties of Lung-Selective (306-N16B) vs. Liver-Selective (306-O12B) LNPs

LNP FormulationIonizable LipidMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lung-Selective 306-N16B~90< 0.2> 95
Liver-Selective 306-O12B~85< 0.2> 95

Table 2: In Vivo Biodistribution of Luciferase mRNA Delivered by LNPs in Mice (0.5 mg/kg, IV)

OrganLung-Selective LNP (306-N16B) (Relative Light Units x 10^8)Liver-Selective LNP (306-O12B) (Relative Light Units x 10^8)
Lung ~500 < 1
Liver < 1~800
Spleen < 1~50

Data are representative values compiled from published studies for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are standard protocols used in the development and evaluation of lung-selective LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing particles with consistent size and high encapsulation efficiency[10][11][12].

  • Preparation of Solutions:

    • Lipid Phase: The ionizable lipid (e.g., 306-N16B), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5)[10][13].

    • Aqueous Phase: The mRNA cargo is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)[10].

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.

    • The syringes are placed on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • The two solutions are pumped through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic)[11][13]. The rapid mixing of the two phases causes the LNPs to self-assemble and encapsulate the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is collected and immediately diluted with a neutral buffer (e.g., PBS, pH 7.4).

    • The LNPs are concentrated and purified from the ethanol and unencapsulated mRNA using tangential flow filtration (TFF) or centrifugal filtration devices[13].

In Vivo Biodistribution Studies in Mice

This protocol outlines the steps to assess the organ-selective delivery of mRNA by LNPs in a preclinical model[1][8].

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • LNP Administration:

    • LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Cre recombinase) are diluted in sterile PBS.

    • A single dose (e.g., 0.5 mg/kg) is administered to the mice via tail vein injection[3].

  • Bioluminescence Imaging (for Luciferase mRNA):

    • At a predetermined time point post-injection (e.g., 6 hours), mice are anesthetized.

    • A luciferin (B1168401) substrate is administered via intraperitoneal injection.

    • Mice are placed in an in vivo imaging system (IVIS), and bioluminescence is measured to determine the location and intensity of protein expression[3].

    • For ex vivo analysis, organs are harvested, and bioluminescence is quantified in individual tissues.

  • Quantification of Lipid Accumulation (LC-MS/MS):

    • At various time points post-injection, mice are euthanized, and organs (liver, lung, spleen, etc.) are harvested.

    • Lipids are extracted from tissue homogenates.

    • The concentration of the specific ionizable lipid in each organ is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[14].

Visualizations: Workflows and Mechanisms

LNP Formulation and Characterization Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & QC Lipid Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Mixing Microfluidic Mixing Lipid->Mixing mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixing Purify Buffer Exchange & Concentration (TFF) Mixing->Purify Self-Assembly QC Characterization (Size, PDI, Encapsulation) Purify->QC Final Final LNP Product QC->Final

Caption: Workflow for LNP synthesis using microfluidics.

Proposed Mechanism of Lung-Selective Accumulation

Lung_Targeting_Mechanism cluster_injection Systemic Circulation cluster_organ Organ Interaction LNP N-Series LNP CoronaLNP Protein Corona -Coated LNP LNP->CoronaLNP Protein Adsorption Serum Serum Proteins (e.g., Vitronectin) Serum->CoronaLNP Lung Lung Endothelium Receptor CoronaLNP->Lung:port Selective Binding Liver Liver Sinusoid ApoE Receptor CoronaLNP->Liver Reduced Binding Uptake Cellular Uptake & mRNA Release Lung->Uptake Endocytosis

Caption: Mechanism of lung targeting via protein corona formation.

Conclusion

The development of lung-selective LNPs represents a significant step forward for mRNA-based therapeutics, opening up new possibilities for treating pulmonary diseases such as cystic fibrosis, lung cancer, and respiratory infections[4][15]. The "N-series" lipidoids provide a clear example of how rational lipid design can overcome the default liver-targeting pathway. By carefully controlling the chemical structure of the lipid components, it is possible to modulate the protein corona and direct LNPs to specific non-hepatic tissues. The experimental protocols and mechanistic understanding outlined in this guide provide a foundation for researchers and drug developers working to harness the full potential of targeted LNP technology.

References

Foundational Research on Ionizable Lipids for mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rapid development and success of mRNA vaccines for COVID-19 have spotlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.[1][2][3][4][5] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules ingeniously designed to overcome the significant barriers to intracellular mRNA delivery.[1][4][6] This technical guide delves into the foundational research on ionizable lipids, providing an in-depth overview for researchers, scientists, and drug development professionals. We will explore their mechanism of action, structure-activity relationships, and the key experimental protocols used in their evaluation.

The Core Principle: pH-Dependent Ionization

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary or quaternary amine, and multiple hydrophobic tails.[7][8] Their defining characteristic is a pKa value that allows them to modulate their charge based on the pH of their environment.[9][10]

  • During Formulation (Acidic pH): In an acidic environment (typically pH 4-5), the amine headgroup becomes protonated, resulting in a positive charge. This positive charge is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, facilitating the encapsulation of the genetic payload within the LNP.[9]

  • In Circulation (Physiological pH): Upon entering the bloodstream, where the pH is approximately 7.4, the ionizable lipids become largely neutral.[6][9][11] This neutrality is a key design feature that minimizes interactions with blood components and cell membranes, reducing toxicity and preventing rapid clearance by the immune system.[6][11]

  • Inside the Endosome (Acidic pH): After an LNP is taken up by a cell via endocytosis, it is trafficked into an endosome. As the endosome matures, its internal pH drops to around 5.0-6.5.[12] In this acidic environment, the ionizable lipids regain their positive charge.[6][12][13]

This pH-responsive behavior is the cornerstone of their success in mRNA delivery.

Structure-Activity Relationships: Designing Effective Ionizable Lipids

The efficacy of an ionizable lipid is intricately linked to its chemical structure. Small modifications to the headgroup, linker, or hydrophobic tails can significantly impact delivery efficiency.[1] Key structure-activity relationships have been identified through extensive research.[14][15][16]

  • The Headgroup and pKa: The structure of the amine-containing headgroup is a primary determinant of the lipid's pKa. An optimal pKa range of 6.2-6.9 is often targeted.[1][16][17] A pKa in this range ensures efficient mRNA encapsulation at low pH, neutrality in circulation, and positive charge acquisition within the endosome to facilitate release.[10][13][17]

  • Hydrophobic Tails: The number, length, and degree of saturation of the hydrophobic tails influence the LNP's morphology and ability to fuse with the endosomal membrane.[7] For instance, the inclusion of multiple tails or branched tails can enhance the fusogenicity of the LNP.[6][7]

  • Linker Region: The linker connecting the headgroup to the tails can also play a role. The presence of biodegradable linkages, such as esters, can lead to faster metabolism and improved safety profiles.[18]

The interplay of these structural features dictates the overall performance of the ionizable lipid in an LNP formulation.

Quantitative Data on Key Ionizable Lipids

The following table summarizes key quantitative data for some well-known ionizable lipids, providing a comparative overview of their properties and performance.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)In Vivo ModelPrimary Target OrganReference
DLin-MC3-DMA~6.44>90%MiceLiver[6][13]
SM-102~6.7>90%MiceLiver[18]
ALC-0315~6.09>90%MiceLiver[17]
C12-200Not specified>90%MicePlacenta[2][11]
ARV-T16.73>95%MiceNot specified[18]
F-L319 (hybrid)Not specifiedHighMiceSpleen[19]
U-19 (four tails)Not specifiedHighMiceExtrahepatic[7]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of mRNA-LNP systems. Below are outlines for key experimental protocols.

mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing mRNA-LNPs.[3][20]

Materials:

  • Ionizable lipid, DSPC, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[20]

  • Microfluidic mixing device.[3][20]

  • Dialysis cassettes for buffer exchange.[20]

Procedure:

  • Prepare the lipid mixture by combining the ethanolic solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio.[20]

  • Dilute the mRNA to the target concentration in the citrate buffer.[20]

  • Set up the microfluidic mixing device, loading the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.[20]

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[20] The rapid mixing of the two streams causes the lipids to self-assemble around the mRNA, forming LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[20]

  • Sterile filter the final LNP formulation.[20]

Determination of mRNA Encapsulation Efficiency

The RiboGreen assay is a widely used method to determine the percentage of mRNA successfully encapsulated within the LNPs.[21][22]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • Tris-EDTA (TE) buffer.

  • Triton X-100 detergent.

  • Fluorometer or plate reader.

Procedure:

  • To measure unencapsulated (free) mRNA, dilute an aliquot of the LNP sample in TE buffer and add the RiboGreen reagent. The dye will bind to the free mRNA and fluoresce.

  • To measure total mRNA, dilute a separate aliquot of the LNP sample in TE buffer containing a detergent like Triton X-100.[22] The detergent disrupts the LNPs, releasing the encapsulated mRNA. Add the RiboGreen reagent to this sample.

  • Measure the fluorescence of both samples using a fluorometer.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100[21]

In Vitro Transfection and Protein Expression Assay

This protocol assesses the ability of the mRNA-LNPs to deliver their payload into cells and induce protein expression.

Materials:

  • Cultured cells (e.g., HepG2 cells).[20]

  • mRNA-LNP formulation (encoding a reporter protein like luciferase).[20]

  • Cell culture medium.

  • Lysis buffer.

  • Luciferase assay reagent.[20]

  • Luminometer or plate reader.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.[20]

  • Treat the cells with varying concentrations of the mRNA-LNP formulation.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA delivery and protein translation.

  • Lyse the cells to release the expressed reporter protein.[20]

  • Add the luciferase assay reagent to the cell lysate and measure the resulting bioluminescence with a luminometer.[20] The light output is proportional to the amount of protein expressed.

In Vivo Efficacy Evaluation

This protocol evaluates the delivery efficiency and protein expression of mRNA-LNPs in a living organism.

Materials:

  • Animal model (e.g., C57BL/6 mice).[20]

  • mRNA-LNP formulation (encoding a reporter protein like luciferase).[20]

  • In vivo imaging system (IVIS).[20]

Procedure:

  • Administer the mRNA-LNP formulation to the animals via a specific route (e.g., intravenous or intramuscular injection).[20]

  • At a predetermined time point post-injection, anesthetize the animals.

  • If using a luciferase reporter, inject the substrate (luciferin).

  • Image the animals using an in vivo imaging system to detect the bioluminescent signal.[20] The location and intensity of the signal indicate the biodistribution and level of protein expression.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows in ionizable lipid research.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_escape Endosomal Escape LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification LNP_charged LNP Protonation (Positive Charge) Cytosol Cytosol mRNA_release mRNA Release Translation Translation mRNA_release->Translation Protein Protein Expression Translation->Protein Membrane_Fusion Interaction with Endosomal Membrane LNP_charged->Membrane_Fusion Hexagonal_Phase Hexagonal (HII) Phase Formation Membrane_Fusion->Hexagonal_Phase Membrane Destabilization Hexagonal_Phase->mRNA_release

Caption: Mechanism of mRNA delivery via ionizable lipid nanoparticles.

Lipid_Screening_Workflow cluster_design Design & Synthesis cluster_formulation Formulation & Characterization cluster_screening Screening & Optimization Library Ionizable Lipid Library (Vary Head, Linker, Tails) Formulate LNP Formulation (Microfluidics) Library->Formulate Characterize Physicochemical Analysis (Size, pKa, EE%) Formulate->Characterize In_Vitro In Vitro Screening (Cell-based Assays) Characterize->In_Vitro Lead_ID Lead Identification In_Vitro->Lead_ID In_Vivo In Vivo Evaluation (Animal Models) Optimization Lead Optimization (Iterative Design) In_Vivo->Optimization Further Refinement Lead_ID->In_Vivo Promising Candidates Lead_ID->Optimization Sub-optimal Optimization->Library Refine Design

Caption: Workflow for the discovery and optimization of ionizable lipids.

Structure_Activity_Relationship Structure Ionizable Lipid Structure Headgroup Linker Tails Properties Physicochemical Properties pKa Fusogenicity Stability Structure:h->Properties:pka Determines Structure:t->Properties:fus Influences Structure:l->Properties:stab Affects Performance Delivery Performance Encapsulation Eff. Endosomal Escape Protein Expression Properties:pka->Performance:encap Impacts Properties:pka->Performance:escape Crucial for Properties:fus->Performance:escape Drives Properties:stab->Performance:expr Contributes to

Caption: Relationship between ionizable lipid structure and delivery performance.

Conclusion and Future Outlook

Ionizable lipids are a cornerstone of modern mRNA therapeutics, enabling the safe and effective delivery of genetic material into cells.[4] The foundational research into their pH-responsive nature and structure-activity relationships has paved the way for the development of life-saving vaccines and holds immense promise for future therapies, including protein replacement and gene editing.[2][23] Ongoing research continues to refine the design of these critical components, aiming for even greater delivery efficiency, tissue-specific targeting, and improved safety profiles.[7][19][24] The continued exploration of novel ionizable lipid structures will undoubtedly expand the therapeutic potential of mRNA technology.

References

Unraveling the Role of Protein Phosphatase 2A in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Early-stage research on a specific entity designated "Lipid PPz-2R1" did not yield publicly available data. It is plausible that this name is an internal project code or a specific derivative not yet widely documented. However, extensive research into related fields strongly suggests a connection to Protein Phosphatase 2A (PP2A) , a critical enzyme in lipid metabolism, often modulated by lipid second messengers like ceramides. The "PPz" may be an abbreviation related to this phosphatase. This guide, therefore, focuses on the core, publicly researched area of PP2A's function in lipid signaling pathways, providing in-depth technical information for researchers, scientists, and drug development professionals.

Executive Summary

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including lipid metabolism. Its activity is tightly controlled by various mechanisms, including interaction with endogenous inhibitor proteins and activation by lipid molecules. Notably, the sphingolipid ceramide has been identified as a key activator of PP2A. This activation has profound implications for cellular signaling, impacting pathways that control apoptosis, cholesterol homeostasis, and vascular function. This technical guide provides a comprehensive overview of the early-stage research involving the interplay between lipids and PP2A, with a focus on quantitative data, detailed experimental methodologies, and visualization of the core signaling pathways.

Core Concepts: PP2A and its Regulation by Lipids

PP2A typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The regulatory B subunit confers substrate specificity and subcellular localization to the holoenzyme. The activity of PP2A is modulated by endogenous inhibitor proteins, such as SET (also known as I2PP2A).

Ceramides, a class of lipid second messengers, can activate PP2A. One of the proposed mechanisms for this activation involves the direct binding of ceramide to SET, which leads to the dissociation of SET from the PP2A catalytic subunit, thereby relieving the inhibition and activating the phosphatase.[1] This activation of PP2A can then lead to the dephosphorylation of various downstream target proteins, influencing a range of cellular functions.

Quantitative Data on PP2A Activation and Downstream Effects

The following tables summarize quantitative data from various studies on the activation of PP2A by lipids and its subsequent effects on downstream signaling molecules.

Table 1: Activation of PP2A by Ceramide Analogs

Ceramide AnalogConcentration (µM)Fold Activation of PP2AcEC50 (µM)
d-erythro-C18-ceramide15~1.711
d-erythro-C6-ceramide-~3.0-

Data synthesized from studies on the in vitro activation of the PP2A catalytic subunit (PP2Ac) by different ceramide analogs.[2][3]

Table 2: Effect of Palmitate-Induced Ceramide on PP2A Activity and eNOS Phosphorylation

TreatmentPP2A Activity (Fold Change)p-eNOS (Ser1177) / total eNOS (Fold Change)
Vehicle1.01.0
Palmitate (500 µM)~1.5~0.5
Palmitate + Myriocin~1.0~1.0

This table illustrates the effect of palmitate-induced ceramide synthesis on PP2A activity and the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 in endothelial cells. Myriocin is an inhibitor of ceramide biosynthesis.[4]

Table 3: Impact of PP2A Inhibition on LDLR Gene Expression

ConditionTreatmentLDLR Gene Expression (Fold Change)
Control-1.0
Lovastatin-~2.5
Lovastatin + Okadaic Acid (10 nM)-~1.0

This table shows the effect of the PP2A inhibitor Okadaic Acid on the lovastatin-induced expression of the Low-Density Lipoprotein Receptor (LDLR) gene. Lovastatin induces LDLR expression by activating SREBP-2.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PP2A and lipid signaling.

This protocol describes the immunoprecipitation of the PP2A catalytic subunit from cell lysates, a crucial step for subsequent activity assays or Western blot analysis.[6][7][8][9][10]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Anti-PP2A catalytic subunit antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Crosslinking agent (e.g., Disuccinimidyl Suberate - DSS) (optional)

  • Elution buffer

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.

  • Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rocker at 4°C for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clear the lysate by adding protein A/G beads and incubating for 10-30 minutes at 4°C. Centrifuge and collect the supernatant.

  • Add the anti-PP2A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer or a specified wash buffer.

  • The immunoprecipitated PP2A is now ready for downstream applications. For Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil. For activity assays, proceed with the specific assay protocol.

This fluorescence-based assay measures the enzymatic activity of immunoprecipitated PP2A.[4][6][7][11][12][13]

Materials:

  • Immunoprecipitated PP2A (on beads)

  • Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)

  • Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • NiCl₂ (for PP2A specificity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • After the final wash of the immunoprecipitation, resuspend the beads in the phosphatase assay buffer.

  • Add NiCl₂ to the assay buffer to a final concentration that selectively supports PP2A activity while inhibiting other phosphatases.

  • Add the DiFMUP substrate to the bead suspension in the wells of a 96-well plate.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes), allowing the phosphatase to dephosphorylate the substrate.

  • Stop the reaction (if necessary, according to the kit manufacturer's instructions).

  • Measure the fluorescence of the product (DiFMU) using a microplate reader at the appropriate excitation and emission wavelengths.

  • The rate of the reaction, which corresponds to the PP2A activity, can be calculated from the change in fluorescence over time.

This ELISA-based assay quantifies the binding of activated SREBP-2 from nuclear extracts to its specific DNA response element.[5][14][15]

Materials:

  • Nuclear extraction buffer

  • 96-well plate pre-coated with a double-stranded DNA sequence containing the Sterol Regulatory Element (SRE)

  • SREBP-2 positive control nuclear extract

  • Primary antibody specific for SREBP-2

  • HRP-conjugated secondary antibody

  • Wash buffer

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare nuclear extracts from cells treated with the experimental conditions.

  • Add the nuclear extracts to the SRE-coated wells of the 96-well plate.

  • Incubate for a specified time to allow SREBP-2 to bind to the immobilized DNA.

  • Wash the wells multiple times with the wash buffer to remove unbound proteins.

  • Add the primary anti-SREBP-2 antibody to each well and incubate.

  • Wash the wells to remove the unbound primary antibody.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the wells to remove the unbound secondary antibody.

  • Add the colorimetric substrate and incubate until a sufficient color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of SREBP-2 bound to the DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Ceramide_PP2A_Activation Ceramide Ceramide SET SET (I2PP2A) Ceramide->SET Binds to PP2A_inactive PP2A (Inactive) SET->PP2A_inactive Inhibits PP2A_active PP2A (Active) PP2A_inactive->PP2A_active Activation Downstream Downstream Substrates PP2A_active->Downstream Acts on Dephosphorylation Dephosphorylation

Ceramide-Mediated Activation of PP2A.

PP2A_SREBP2_Pathway cluster_membrane ER Membrane cluster_nucleus Nucleus SREBP2_pre Precursor SREBP-2 SREBP2_n Nuclear SREBP-2 SREBP2_pre->SREBP2_n Translocation SRE SRE SREBP2_n->SRE Binds to LDLR_gene LDLR Gene Transcription SRE->LDLR_gene Activates LDL_uptake LDL Uptake LDLR_gene->LDL_uptake Increases PP2A PP2A PP2A->SREBP2_n Dephosphorylates & Enhances DNA Binding Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP2_pre Induces Cleavage

PP2A Regulation of SREBP-2 and LDL Uptake.

IP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Primary Antibody (anti-PP2A) preclear->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads capture->wash elute Elution or Direct Use wash->elute downstream Downstream Analysis (Western Blot / Activity Assay) elute->downstream

References

Unveiling the Role of Lipid PPz-2R1 in Lipid Bilayers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Practical Understanding of Lipid PPz-2R1 in Lipid Bilayer Systems.

Introduction

This compound is an ionizable cationic lipid that has garnered attention for its application in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) both in laboratory settings and in living organisms.[1] Its unique chemical structure allows for efficient encapsulation and subsequent release of nucleic acid payloads, making it a significant component in the field of gene therapy and vaccine development. This technical guide aims to provide a comprehensive overview of the available information on this compound, with a focus on its theoretical models and interactions within lipid bilayers. Due to the nascent stage of research specifically on this lipid, this document will also extrapolate from established principles of lipid science and propose experimental frameworks to further elucidate its function.

Core Chemical and Physical Data of this compound

A clear understanding of the fundamental properties of this compound is crucial for developing accurate theoretical models. The following table summarizes the key quantitative data available for this lipid.

PropertyValueReference
IUPAC Name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate)[1]
CAS Number 2832061-40-0[1]
Chemical Formula C48H94N2O4[1]
Molecular Weight 763.29 g/mol [1]
Exact Mass 762.7214[1]
Elemental Analysis C: 75.53%, H: 12.41%, N: 3.67%, O: 8.38%[1]

Theoretical Models of this compound in Lipid Bilayers

Currently, specific theoretical models exclusively for this compound in lipid bilayers are not extensively documented in publicly available literature. However, based on its structure as an ionizable cationic lipid, its behavior can be conceptualized and predicted using established theoretical frameworks for lipid membranes.

1. Electrostatic Interactions and Membrane Stability:

As a cationic lipid, the piperazine (B1678402) headgroup of PPz-2R1 is expected to carry a positive charge at physiological pH, leading to significant electrostatic interactions with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the bilayer. This interaction is crucial for the incorporation and stabilization of PPz-2R1 within the membrane. The overall charge of the LNP surface, influenced by the concentration of PPz-2R1, plays a pivotal role in its interaction with cell membranes and subsequent endosomal escape.

2. Molecular Dynamics (MD) Simulations:

To gain deeper insights into the atomistic-level interactions, molecular dynamics simulations are an indispensable tool. A hypothetical MD simulation workflow to model PPz-2R1 in a lipid bilayer is proposed below. This simulation would aim to understand how PPz-2R1 influences membrane properties such as thickness, area per lipid, and lipid tail order.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis build Build PPz-2R1 and Bilayer Structures solvate Solvate with Water and Ions build->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT and NPT) minimize->equilibrate produce Production MD Run equilibrate->produce trajectory Analyze Trajectory produce->trajectory properties Calculate Membrane Properties trajectory->properties interactions Analyze PPz-2R1 Interactions trajectory->interactions

Figure 1. Proposed workflow for molecular dynamics simulation of this compound in a lipid bilayer.

Hypothesized Signaling Pathways and Cellular Uptake

The interaction of LNPs containing this compound with target cells is a critical step for successful mRNA delivery. While specific signaling pathways triggered by PPz-2R1 are yet to be fully elucidated, a general pathway for cationic lipid-mediated delivery can be hypothesized.

LNP_Uptake_Pathway LNP LNP with PPz-2R1 Cell Target Cell Membrane LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytosol Cytosol Escape->Cytosol mRNA_Release mRNA Release Cytosol->mRNA_Release Translation Translation mRNA_Release->Translation

Figure 2. Hypothesized pathway for cellular uptake and mRNA release mediated by LNPs containing this compound.

This proposed pathway involves the binding of the positively charged LNP to the negatively charged cell surface, followed by endocytosis. The ionizable nature of PPz-2R1 is thought to facilitate endosomal escape through the "proton sponge" effect, where the buffering capacity of the lipid leads to osmotic swelling and rupture of the endosome, releasing the mRNA payload into the cytoplasm for translation.

Proposed Experimental Protocols

To validate the theoretical models and hypothesized pathways, a series of key experiments are necessary. The following outlines a general methodology for characterizing the interaction of this compound with lipid bilayers.

1. Liposome Preparation and Characterization:

  • Objective: To prepare liposomes containing varying molar ratios of this compound and characterize their physicochemical properties.

  • Methodology:

    • Co-dissolve this compound, a helper lipid (e.g., DOPE or cholesterol), and a PEGylated lipid in a suitable organic solvent.

    • Create a thin lipid film by evaporating the solvent under vacuum.

    • Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of defined pore size to produce large unilamellar vesicles (LUVs).

    • Characterize the size distribution and zeta potential of the LUVs using Dynamic Light Scattering (DLS).

2. Membrane Fluidity Assay using Fluorescence Spectroscopy:

  • Objective: To determine the effect of this compound on the fluidity of the lipid bilayer.

  • Methodology:

    • Incorporate a fluorescent probe (e.g., Laurdan or DPH) into the prepared liposomes.

    • Measure the fluorescence emission spectra of the probe.

    • Calculate the Generalized Polarization (GP) value for Laurdan or the fluorescence anisotropy for DPH to quantify membrane fluidity.

3. In Vitro Transfection Assay:

  • Objective: To assess the efficiency of mRNA delivery by LNPs formulated with this compound.

  • Methodology:

    • Formulate LNPs encapsulating a reporter mRNA (e.g., encoding Luciferase or GFP).

    • Incubate cultured cells with varying concentrations of the LNPs.

    • After a defined incubation period, lyse the cells and measure the reporter protein expression using a luminometer or fluorescence microscope.

Conclusion and Future Directions

This compound represents a promising ionizable cationic lipid for advanced mRNA delivery systems. While specific theoretical models and detailed mechanistic studies are still emerging, this guide provides a foundational understanding based on its chemical properties and established principles of lipid bilayer biophysics. Future research should focus on conducting detailed molecular dynamics simulations to refine our understanding of its interactions at the atomic level. Furthermore, comprehensive experimental studies are required to validate the proposed models and to fully elucidate the specific signaling pathways and cellular mechanisms involved in PPz-2R1-mediated delivery. Such endeavors will be crucial for the rational design of next-generation lipid nanoparticles with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Formulating LNPs with Lipid PPz-2R1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] These delivery systems are critical for protecting the nucleic acid cargo from degradation and facilitating its entry into target cells.[1][4] An LNP is typically composed of four key lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[5] The ionizable lipid is a crucial component, as it is positively charged at a low pH, which allows for the encapsulation of negatively charged nucleic acids, and becomes neutral at physiological pH, which is believed to aid in cargo release into the cytoplasm.[2][5]

This document provides a detailed guide for the formulation, purification, and characterization of LNPs using Lipid PPz-2R1, an ionizable cationic lipid designed for the effective in vitro and in vivo delivery of mRNA.[6] The following protocols are intended for researchers, scientists, and drug development professionals.

Properties and Handling of this compound

This compound is an ionizable cationic lipid used in the generation of LNPs.[6] Proper storage and handling are essential for maintaining its integrity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) [6]
CAS Number 2832061-40-0 [6]
Molecular Formula C48H94N2O4 [6]
Molecular Weight 763.29 g/mol [6]
Appearance White to off-white solid N/A

| Storage | Store at -20°C for long-term use (months to years) or 0-4°C for short-term (days to weeks).[6] Keep dry and protected from light.[6] |[6] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of the lipid-ethanol phase and the mRNA-aqueous phase required for LNP formulation.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DMG-PEG-2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA cargo

  • Sodium Acetate or Sodium Citrate buffer (25-50 mM, pH 4.0)[7]

  • Nuclease-free water and tubes

Procedure:

  • Bring Lipids to Room Temperature: Allow all lipid vials to equilibrate to room temperature before opening.

  • Prepare Individual Lipid Stocks:

    • Dissolve this compound in ethanol to a final concentration of 10-100 mM.

    • Dissolve DSPC (or DOPE) and DMG-PEG-2000 in ethanol to a final concentration of 10-50 mM.[8][9]

    • Dissolve Cholesterol in ethanol to a final concentration of 50-100 mM.[8][9]

    • Note: Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids, particularly DSPC and cholesterol.[8] Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.[8]

  • Prepare the Final Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[5][8]

    • For example, to prepare 1 mL of a 25 mM total lipid stock mixture with the ratio above, combine:

      • 125 µL of 100 mM this compound

      • 250 µL of 10 mM DSPC

      • 96.25 µL of 100 mM Cholesterol

      • 37.5 µL of 10 mM DMG-PEG-2000

      • 491.25 µL of pure Ethanol

    • Vortex the final lipid mixture thoroughly. Store at -20°C.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock on ice.

    • Dilute the mRNA to the desired concentration (e.g., 0.05-0.2 mg/mL) using the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0).[7][10] Keep the solution on ice.

Protocol 2: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the standard method for producing homogeneous LNPs with high reproducibility and encapsulation efficiency.[7][11]

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop)

  • Syringes for the device

Procedure:

  • Setup the Microfluidic System: Prime the system according to the manufacturer's instructions.

  • Load Syringes:

    • Load one syringe with the prepared Lipid Mixture (Organic Phase).

    • Load a second syringe with the prepared mRNA Solution (Aqueous Phase).

  • Set Formulation Parameters:

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. A typical starting FRR is 3:1 (Aqueous:Organic).[5][7]

    • Total Flow Rate (TFR): The combined flow rate of both phases. A typical starting TFR is 12 mL/min .[5]

  • Initiate Mixing: Start the pumps to mix the two phases through the microfluidic cartridge. The solution should turn cloudy or opaque as the LNPs self-assemble.[8]

  • Collect Pre-Bulk LNPs: Collect the resulting LNP dispersion from the outlet into a sterile collection tube.

Table 2: Example LNP Formulation Parameters (for Microfluidics)

Parameter Recommended Starting Value Purpose
Lipid Molar Ratio 50:10:38.5:1.5 (PPz-2R1:DSPC:Chol:PEG) Defines the structural and functional properties of the LNP.[5][8]
N:P Ratio ~6 Molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid; critical for encapsulation.[7]
Aqueous Buffer 50 mM Sodium Acetate, pH 4.0 Protonates the ionizable lipid to enable mRNA complexation.[7]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic) Influences particle size and encapsulation efficiency.[10]

| Total Flow Rate (TFR) | 12 mL/min | Affects the speed of mixing and resulting particle characteristics.[5] |

Protocol 3: LNP Purification and Buffer Exchange

After formulation, the LNPs are in an acidic ethanol solution. Purification is necessary to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) for biological applications.[8]

Equipment:

  • Dialysis device (e.g., Slide-A-Lyzer™ Cassette, 10K MWCO) or centrifugal filter unit (e.g., Amicon® Ultra, 10-100K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

Procedure (using Centrifugal Filter):

  • Dilute the LNP solution: Dilute the collected LNP dispersion with PBS (pH 7.4) or the initial acidic buffer. A 20-fold or greater dilution is recommended to lower the ethanol concentration.[8]

  • Concentrate the LNPs:

    • Add the diluted LNP solution to the centrifugal filter unit.

    • Centrifuge according to the manufacturer's specifications until the desired volume is reached.

  • Wash and Re-suspend:

    • Discard the flow-through.

    • Add fresh, sterile PBS (pH 7.4) to the filter unit to re-suspend the LNPs.

    • Repeat the centrifugation step.

  • Repeat Wash: Perform at least 2-3 wash cycles to ensure complete buffer exchange and ethanol removal.

  • Final Collection: After the final centrifugation, collect the concentrated LNP formulation from the filter unit.

  • Sterilization: Filter the final LNP solution through a 0.2 µm sterile filter if not prepared under fully aseptic conditions.[8]

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: LNP Characterization

Characterizing the physicochemical properties of the LNPs is essential for quality control and predicting in vivo performance.[12][13]

A. Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.[9]

  • Procedure:

    • Dilute a small aliquot of the LNP sample in nuclease-free water or PBS to an appropriate concentration for the instrument.[9]

    • Measure the hydrodynamic diameter (Z-average size) and PDI.

    • For Zeta Potential, measure the sample in an appropriate folded capillary cell to determine the surface charge.

B. mRNA Encapsulation Efficiency (EE)

  • Method: Quant-iT™ RiboGreen™ RNA Assay or similar fluorescent dye-based assay.[9][10] This assay measures the difference in fluorescence of an RNA-binding dye in the presence and absence of a detergent that disrupts the LNPs.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a detergent (e.g., 1-2% Triton™ X-100) to lyse the LNPs and expose all the encapsulated mRNA.[10] Leave the other set intact.

    • Add the RiboGreen™ reagent to all samples according to the manufacturer's protocol.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate the EE using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

Table 3: Target Quality Attributes for PPz-2R1 LNPs

Parameter Typical Target Range Significance
Size (Z-average) 50 - 150 nm Affects biodistribution, cellular uptake, and immunogenicity.[7]
Polydispersity (PDI) < 0.2 Indicates a narrow, homogeneous particle size distribution.
Zeta Potential Near-neutral (~0 mV) at pH 7.4 A neutral surface charge reduces opsonization and prolongs circulation time.[7]

| Encapsulation Efficiency | > 90% | High encapsulation protects the mRNA and ensures efficient delivery.[7] |

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification cluster_char Quality Control cluster_app Application prep_lipid Prepare Lipid Mixture (PPz-2R1, DSPC, Chol, PEG) in Ethanol mix Microfluidic Mixing (TFR, FRR) prep_lipid->mix prep_rna Prepare mRNA in Acidic Buffer (pH 4) prep_rna->mix purify Buffer Exchange & Concentration (Dialysis / TFF) to PBS pH 7.4 mix->purify char Characterization purify->char app In Vitro / In Vivo Studies char->app

Caption: LNP formulation experimental workflow.

LNP_Structure core core ppz ppz chol chol phos phos peg peg

Caption: Simplified structure of an mRNA-LNP.

LNP_Characterization cluster_qc Quality Control Assays cluster_results Key Parameters lnp_sample Purified LNP Sample dls Dynamic Light Scattering (DLS) lnp_sample->dls ribo RiboGreen Assay lnp_sample->ribo size_pdi Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta ee Encapsulation Efficiency ribo->ee

Caption: LNP characterization workflow and outputs.

References

Application Notes and Protocols for Lipid PPz-2R1 for In Vivo Delivery of PTEN mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The restoration of tumor suppressor gene function represents a promising therapeutic strategy for a variety of cancers. Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or lost in numerous human cancers, including prostate cancer and glioblastoma.[1][2] Its loss leads to the overactivation of the pro-survival PI3K/AKT signaling pathway, promoting tumor growth and resistance to therapy.[3][4][5] The delivery of functional PTEN messenger RNA (mRNA) to tumor cells offers a transient and non-integrating approach to reinstate PTEN expression and function, thereby inhibiting tumor progression.[1][6][7]

This document provides detailed application notes and protocols for the use of Lipid PPz-2R1, a novel piperazine-containing ionizable lipid, for the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of PTEN mRNA. While the specific nomenclature "PPz-2R1" is not widely documented in publicly available literature, this document is based on the properties and performance of closely related and well-characterized piperazine-based ionizable lipids, such as PPZ-A10, which have demonstrated efficacy in delivering mRNA to various cell types in vivo.[3][8] Piperazine-containing ionizable lipids are designed to ensure efficient mRNA encapsulation, stability in circulation, and effective endosomal escape for cytosolic delivery and subsequent protein translation.[1][9]

Principle of the Technology

This compound is an ionizable cationic lipid that forms the core component of LNPs for mRNA delivery. At an acidic pH during formulation, the piperazine (B1678402) moiety of the lipid is protonated, facilitating the electrostatic interaction with the negatively charged mRNA backbone and leading to the formation of a stable LNP core. The LNP formulation typically includes helper lipids, cholesterol, and a PEGylated lipid to control particle size, enhance stability, and modulate biodistribution.[8] Once administered in vivo, the LNPs circulate and accumulate in target tissues. After cellular uptake, the acidic environment of the endosome protonates the piperazine lipid, promoting the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The released PTEN mRNA is then translated by the cellular machinery to produce functional PTEN protein, which can counteract the PI3K/AKT signaling pathway, leading to tumor growth inhibition and apoptosis.[2]

Data Presentation

Table 1: Physicochemical Characteristics of a Representative PPZ-Lipid LNP Formulation (LNP-A10)
ParameterValueReference
Ionizable LipidPPZ-A10[5][8]
Molar Ratio (PPZ-A10:Cholesterol:C18PEG2K:DOPE)35:46.5:2.5:16[5]
Hydrodynamic Diameter (nm)~80-100[5][8]
Polydispersity Index (PDI)< 0.2[5]
pKa~6.5[5]
Table 2: In Vivo Delivery Efficiency of Cre mRNA using a Representative PPZ-Lipid LNP (LNP-A10) in Ai14 Mice (1 mg/kg)
Cell Type% tdTomato+ CellsReference
Liver
Kupffer Cells~60%[8]
Dendritic Cells~20%[8]
Hepatocytes~30%[8]
Endothelial Cells~15%[8]
Spleen
Macrophages~55%[8]
Dendritic Cells~35%[8]
Table 3: Therapeutic Efficacy of PTEN mRNA Nanoparticles in a Prostate Cancer Xenograft Mouse Model
Treatment GroupTumor Volume Reduction (vs. PBS)Survival ExtensionReference
PTEN-mRNA-NPs~90%Significantly extended[1]
EGFP-mRNA-NPsNo significant reductionNo significant extension[1]
PBS--[1]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for PTEN mRNA Delivery

Materials:

  • This compound (or a suitable piperazine-based ionizable lipid such as PPZ-A10)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C18PEG2K

  • PTEN mRNA with 5' cap and 3' poly(A) tail

  • Ethanol, anhydrous

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and PEG-lipid in anhydrous ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5 for Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid) to create a final lipid mixture in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the PTEN mRNA to the desired concentration in 50 mM Sodium Acetate Buffer (pH 4.0).

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically diluted with PBS.

    • Purify the LNPs and exchange the buffer to PBS (pH 7.4) using either dialysis against PBS for 18-24 hours or a tangential flow filtration system.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry. Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) for measurement.

3. mRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vivo Delivery and Efficacy Study in a Tumor Xenograft Model

Materials:

  • Tumor-bearing mice (e.g., PC3 prostate cancer xenografts in immunodeficient mice).

  • This compound-PTEN mRNA LNPs.

  • Control LNPs (e.g., encapsulating GFP mRNA).

  • PBS (for control group).

  • Calipers for tumor measurement.

  • Bioluminescence imaging system (if using a luciferase-expressing tumor cell line).

Procedure:

  • Animal Acclimatization and Tumor Inoculation:

    • Acclimatize animals for at least one week before the study.

    • Inoculate tumor cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., PBS, Control LNP, PTEN mRNA LNP).

    • Administer the LNP formulations intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.5 - 1.0 mg/kg mRNA).

    • Administer treatments at regular intervals (e.g., every 3 days).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days. Tumor Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • If applicable, perform bioluminescence imaging to monitor tumor burden.

  • Endpoint and Tissue Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the animals.

    • Excise tumors and major organs for further analysis (e.g., histology, Western blot for PTEN and p-AKT, immunohistochemistry).

Visualizations

PTEN_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN (Delivered by PPz-2R1 LNP) PTEN->PIP3 Dephosphorylates Apoptosis Apoptosis PTEN->Apoptosis Promotes mTOR mTOR AKT->mTOR Activates Inhibition Inhibition of Apoptosis AKT->Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PTEN Signaling Pathway Inhibition by PPz-2R1 Delivered mRNA.

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_purification 2. Purification & Characterization cluster_invivo 3. In Vivo Study Lipid_Mix This compound + Helpers in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution PTEN mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidics LNPs_Raw Raw LNPs Microfluidics->LNPs_Raw Purification Dialysis / TFF LNPs_Raw->Purification Final_LNPs Purified PTEN-LNPs (in PBS, pH 7.4) Purification->Final_LNPs Characterization DLS, Zeta Potential, Encapsulation Efficiency Final_LNPs->Characterization Injection IV Injection into Tumor-Bearing Mice Final_LNPs->Injection Monitoring Tumor Measurement & Animal Health Injection->Monitoring Analysis Endpoint Tissue Analysis (Western Blot, IHC) Monitoring->Analysis

Caption: Experimental Workflow for PTEN mRNA-LNP Formulation and In Vivo Testing.

References

Application Notes and Protocols: Lipo-PP2A-Agonist for Lung Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] One promising target is the protein phosphatase 2A (PP2A), a tumor suppressor that is frequently inactivated in various cancers, including lung cancer.[3][4][5] Reactivating PP2A can inhibit tumor growth and represents a novel therapeutic approach.[3][4] This document provides detailed application notes and protocols for the research use of a hypothetical novel lipid-based PP2A activator, herein named Lipo-PP2A-Agonist , for lung cancer therapy research. This molecule is conceptualized as a small molecule PP2A activator formulated within a lipid nanoparticle (LNP) for enhanced delivery to lung cancer cells.[6][7]

Mechanism of Action

Lipo-PP2A-Agonist is designed to directly bind to and activate the PP2A holoenzyme.[3][4] In many lung cancers, key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are hyperactivated due to the inactivation of PP2A.[8][9] By restoring PP2A activity, Lipo-PP2A-Agonist is expected to dephosphorylate and inactivate key proteins in these pathways, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][4][5] The lipid nanoparticle formulation aims to improve the bioavailability and targeted delivery of the active compound to lung tumor tissues.[1][6][7]

Data Presentation

Table 1: In Vitro Efficacy of Lipo-PP2A-Agonist in NSCLC Cell Lines

Cell LineHistologyKey MutationsIC50 (nM) of Lipo-PP2A-AgonistEffect on p-Akt (Ser473)Effect on p-ERK1/2 (Thr202/Tyr204)
A549AdenocarcinomaKRAS G12S15075% decrease60% decrease
H1975AdenocarcinomaEGFR L858R, T790M20080% decrease55% decrease
H460Large CellKRAS Q61H12070% decrease65% decrease
PC-9AdenocarcinomaEGFR ex19del25085% decrease50% decrease

Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model

Treatment GroupDoseTumor Volume Reduction (%)Change in Body Weight (%)
Vehicle Control-0+2.5
Lipo-PP2A-Agonist10 mg/kg65-1.5
Cisplatin5 mg/kg50-8.0
Lipo-PP2A-Agonist + Cisplatin10 mg/kg + 5 mg/kg85-6.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Lipo-PP2A-Agonist on lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H1975)

  • DMEM/RPMI-1640 medium with 10% FBS

  • Lipo-PP2A-Agonist

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of Lipo-PP2A-Agonist (e.g., 0-1000 nM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of Lipo-PP2A-Agonist on the phosphorylation status of key signaling proteins.

Materials:

  • Lung cancer cells

  • Lipo-PP2A-Agonist

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PP2A, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Treat cells with Lipo-PP2A-Agonist at the desired concentration for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Lipo-PP2A-Agonist in a preclinical model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • A549 lung cancer cells

  • Matrigel

  • Lipo-PP2A-Agonist

  • Calipers

  • Sterile PBS

Protocol:

  • Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, Lipo-PP2A-Agonist, standard chemotherapy).

  • Administer Lipo-PP2A-Agonist (e.g., via intravenous injection) at the predetermined dose and schedule.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Signaling Pathways and Experimental Workflows

Lipo_PP2A_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GrowthFactor Growth Factors GrowthFactor->RTK Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt pAkt->Akt Proliferation Cell Proliferation Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->ERK pERK->Proliferation pERK->Apoptosis PP2A_inactive PP2A (Inactive) PP2A_active PP2A (Active) PP2A_inactive->PP2A_active PP2A_active->pAkt dephosphorylates PP2A_active->pERK dephosphorylates Lipo_PP2A Lipo-PP2A-Agonist Lipo_PP2A->PP2A_inactive activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Lung Cancer Cell Culture (A549, H1975, etc.) treatment Treat with Lipo-PP2A-Agonist cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability western Western Blot (p-Akt, p-ERK) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis xenograft Xenograft Model Setup invivo_treatment In Vivo Treatment xenograft->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement histology Tumor Histology tumor_measurement->histology

References

Application Notes and Protocols for mRNA Encapsulation with Lipid PPz-2R1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The efficacy of these therapies is critically dependent on the safe and efficient delivery of the mRNA cargo into target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. A key component of these LNPs is the ionizable lipid, which plays a crucial role in mRNA encapsulation and endosomal escape.

Lipid PPz-2R1 is a novel ionizable cationic lipid that has demonstrated significant potential for in vivo mRNA delivery.[1][2] Studies have shown that LNPs formulated with PPz-2R1 can selectively accumulate in the lungs, making it a promising candidate for the development of therapies targeting pulmonary diseases.[1] Furthermore, PPz-2R1-containing LNPs have been successfully used to deliver mRNA encoding for the tumor suppressor protein PTEN in a preclinical model of lung cancer, leading to reduced tumor growth.[1]

These application notes provide a detailed protocol for the encapsulation of mRNA with this compound to form LNPs. The protocol is based on established microfluidic mixing techniques commonly used for the formulation of LNPs with other ionizable lipids. While the general procedure is widely applicable, the specific lipid molar ratios and process parameters should be optimized based on the findings from the primary literature, particularly the work by Hu, Y., et al. (2025) which first described the use of PPz-2R1 for lung-targeted mRNA delivery.

Materials and Equipment

Lipids and Reagents
ComponentDescriptionRecommended Supplier
This compound Ionizable Cationic LipidMedKoo Biosciences, Cayman Chemical
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (Helper Lipid)Avanti Polar Lipids
Cholesterol Helper LipidSigma-Aldrich
DMG-PEG2000 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-Lipid)Avanti Polar Lipids
mRNA mRNA transcript with desired open reading frame, 5' cap, and poly(A) tailSynthesized in-house or custom order
Ethanol (B145695) 200 proof, molecular biology gradeSigma-Aldrich
Citrate (B86180) Buffer 50 mM, pH 4.0Prepare in-house with RNase-free water
Phosphate-Buffered Saline (PBS) 1X, RNase-free, pH 7.4Thermo Fisher Scientific
RiboGreen RNA Assay Kit For mRNA quantification and encapsulation efficiencyThermo Fisher Scientific
Equipment
EquipmentDescriptionRecommended Supplier
Microfluidic Mixing System e.g., NanoAssemblr® Benchtop (Precision NanoSystems) or similarPrecision NanoSystems
Syringe Pumps For precise control of flow ratesHarvard Apparatus
Dynamic Light Scattering (DLS) For particle size and Polydispersity Index (PDI) measurementMalvern Panalytical (Zetasizer)
Zeta Potential Analyzer For surface charge measurementMalvern Panalytical (Zetasizer)
Fluorometer or Plate Reader For RiboGreen assayBioTek, Molecular Devices
Dialysis Cassettes or Centrifugal Filter Units For buffer exchange and purification (e.g., Slide-A-Lyzer™, Amicon® Ultra)Thermo Fisher Scientific, MilliporeSigma
Sterile, RNase-free consumables Syringes, tubing, vials, pipette tipsAxygen, Eppendorf

Experimental Protocols

Preparation of Lipid and mRNA Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Prepare a stock solution of the lipid mixture in 200 proof ethanol. The molar ratio of the lipids is a critical parameter and should be optimized. Based on formulations with similar ionizable lipids, a representative starting molar ratio is PPz-2R1:DSPC:Cholesterol:DMG-PEG2000 of 50:10:38.5:1.5 .

  • Calculate the required mass of each lipid based on their molecular weights and the desired total lipid concentration in the final stock solution (e.g., 12.5 mM).

  • Dissolve the lipids in ethanol by vortexing. Gentle heating (up to 60°C) may be required to fully dissolve all components.

  • Store the lipid stock solution at -20°C.

b. mRNA Stock Solution (in Aqueous Buffer):

  • Dilute the purified mRNA to the desired concentration (e.g., 0.2 mg/mL) in 50 mM citrate buffer (pH 4.0).

  • Ensure all handling steps are performed under RNase-free conditions.

  • Store the mRNA stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.

LNP Formulation using Microfluidic Mixing

The following workflow diagram illustrates the process of LNP formulation.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (PPz-2R1, DSPC, Cholesterol, DMG-PEG2000) in Ethanol Syringe_Pump_L Syringe Pump (Lipid Phase) Lipid_Stock->Syringe_Pump_L mRNA_Stock mRNA Stock in Citrate Buffer (pH 4.0) Syringe_Pump_A Syringe Pump (Aqueous Phase) mRNA_Stock->Syringe_Pump_A Microfluidic_Chip Microfluidic Chip Syringe_Pump_L->Microfluidic_Chip Syringe_Pump_A->Microfluidic_Chip Dialysis Dialysis / Tangential Flow Filtration (vs. PBS, pH 7.4) Microfluidic_Chip->Dialysis Formulated LNPs Characterization Size (DLS) PDI (DLS) Encapsulation Efficiency Zeta Potential Dialysis->Characterization Purified LNPs

Caption: Workflow for mRNA-LNP formulation.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the mRNA stock solution into another.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Set the total flow rate (e.g., 12 mL/min).

  • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

Purification of LNPs
  • To remove the ethanol and unencapsulated mRNA, perform buffer exchange into PBS (pH 7.4). This can be achieved through dialysis using a 10 kDa MWCO cassette or through tangential flow filtration.

  • Dialyze for at least 6 hours at 4°C, with at least two changes of the dialysis buffer.

  • After purification, the LNP suspension can be sterile-filtered through a 0.22 µm filter.

Characterization of LNPs

a. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the purified LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).[3]

b. mRNA Encapsulation Efficiency:

  • The encapsulation efficiency is determined using a RiboGreen assay.[3]

  • Prepare two sets of samples from the LNP suspension. In one set, lyse the LNPs using a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA. The other set remains untreated to measure the amount of free, unencapsulated mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

c. Zeta Potential Measurement:

  • Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the zeta potential using an electrophoretic light scattering instrument.

Data Presentation

The following tables summarize the expected physicochemical properties and in vivo performance of mRNA LNPs formulated with PPz-2R1. The values presented are representative and should be replaced with experimental data.

Table 1: Physicochemical Characterization of PPz-2R1 LNPs

FormulationIonizable LipidMolar Ratio (Ionizable:Helper:Chol:PEG)Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
PPz-2R1 LNPPPz-2R150:10:38.5:1.580 - 120< 0.2> 90%-5 to +5
Control LNPe.g., SM-10250:10:38.5:1.5~80< 0.15> 95%~ -3

Table 2: In Vivo Performance of PPz-2R1 LNPs (Luciferase mRNA)

FormulationDose (mg/kg)Route of AdministrationPrimary Organ of ExpressionLuciferase Expression (photons/s) at 6h
PPz-2R1 LNP0.5IntravenousLungsTo be determined
Control LNP0.5IntravenousLiverTo be determined

Signaling Pathway and Experimental Logic

The following diagram illustrates the proposed mechanism of LNP-mediated mRNA delivery and the logical relationship of the components.

LNP_Delivery_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNP mRNA-LNP (PPz-2R1) Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Protonation of PPz-2R1) Ribosome Ribosome Cytosol->Ribosome mRNA Release Protein Therapeutic Protein Ribosome->Protein Translation

Caption: LNP-mediated mRNA delivery pathway.

Conclusion

This document provides a comprehensive protocol for the formulation, purification, and characterization of mRNA-loaded lipid nanoparticles using the novel ionizable this compound. The provided methodologies and expected outcomes are intended to serve as a valuable resource for researchers in the field of drug delivery and mRNA therapeutics. Successful implementation of this protocol will enable the generation of high-quality LNPs for preclinical evaluation, particularly for applications targeting the lungs. It is imperative to consult the primary literature for specific, optimized parameters for PPz-2R1 to ensure the highest efficacy and reproducibility.

References

Application Note and Protocol: Characterization of Lipid Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably for nucleic acids such as mRNA and siRNA.[1][2][3] The physicochemical properties of LNPs, including their size, polydispersity, and surface charge, are critical quality attributes (CQAs) that significantly influence their stability, biodistribution, and transfection efficiency.[4][5][6] Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the rapid and accurate determination of these key parameters.[4][7] This document provides a detailed protocol for the characterization of lipid nanoparticles, using the hypothetical "Lipid PPz-2R1 LNPs" as an example, by DLS to measure particle size (Z-average diameter), polydispersity index (PDI), and zeta potential.

Principle of Dynamic Light Scattering

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid suspension. Larger particles move more slowly than smaller particles, resulting in slower fluctuations in scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined. The polydispersity index (PDI) is a measure of the width of the particle size distribution. A lower PDI value indicates a more monodisperse and uniform sample.

Electrophoretic Light Scattering (ELS) is a technique often integrated into DLS instruments to measure the zeta potential of particles.[8][] An electric field is applied across the sample, causing charged particles to move. The velocity of this movement is measured by detecting the Doppler shift in the scattered light, which is then used to calculate the zeta potential, a measure of the magnitude of the electrostatic charge on the particle surface.[]

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of LNPs using DLS.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis & Reporting LNP_Synthesis LNP Formulation (e.g., this compound LNPs) Dilution Dilution in appropriate buffer (e.g., PBS) LNP_Synthesis->Dilution Ensure appropriate concentration Instrument_Setup Instrument Setup (e.g., Malvern Zetasizer) Dilution->Instrument_Setup Load sample into cuvette Size_PDI Size (Z-average) & PDI Measurement Instrument_Setup->Size_PDI DLS Mode Zeta_Potential Zeta Potential Measurement Instrument_Setup->Zeta_Potential ELS Mode Data_Acquisition Data Acquisition & Processing Size_PDI->Data_Acquisition Zeta_Potential->Data_Acquisition Report_Generation Report Generation (Tables & Figures) Data_Acquisition->Report_Generation Summarize results

References

Determining the Apparent pKa of Lipid PPz-2R1 Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of lipid nanoparticles (LNPs) as delivery vehicles for therapeutics, such as mRNA and siRNA, is critically dependent on their physicochemical properties. One of the most important parameters is the apparent acid dissociation constant (pKa), which governs the ionization state of the LNP surface in different biological environments. This, in turn, influences encapsulation efficiency, stability, cellular uptake, and endosomal escape of the therapeutic payload.[1][][3] Lipid PPz-2R1 is an ionizable cationic lipid utilized in the formulation of LNPs for potential therapeutic delivery.[4] An optimal apparent pKa, typically in the range of 6.0-7.0, is crucial for effective delivery, as it allows the nanoparticle to remain relatively neutral in the bloodstream (pH ~7.4) and become positively charged in the acidic environment of the endosome, facilitating the release of its cargo into the cytoplasm.[1][3]

This document provides detailed protocols for determining the apparent pKa of nanoparticles formulated with this compound using two common and reliable methods: the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay and zeta potential measurements as a function of pH.

Key Experimental Protocols

Two primary methods for determining the apparent pKa of this compound nanoparticles are detailed below.

TNS Fluorescence Assay

This method relies on the fluorescent probe TNS, which exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to the positively charged surface of ionizable lipid nanoparticles.[1][5][6] By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated. The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.[5][6][7]

TNS_Workflow prep_lnp prep_lnp mix_samples mix_samples prep_lnp->mix_samples incubate incubate mix_samples->incubate prep_buffers prep_buffers prep_buffers->mix_samples prep_tns prep_tns prep_tns->mix_samples read_fluorescence read_fluorescence incubate->read_fluorescence plot_data plot_data read_fluorescence->plot_data fit_curve fit_curve plot_data->fit_curve determine_pka determine_pka fit_curve->determine_pka

Caption: Workflow for pKa estimation using zeta potential.

Protocol:

  • Materials:

    • This compound nanoparticles

    • A series of buffers with a pH range from 3.0 to 10.0

    • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer) [8] * Disposable folded capillary zeta cells

  • Procedure:

    • Prepare a set of buffers covering the desired pH range (e.g., 3.0 to 10.0).

    • For each pH value, dilute the this compound nanoparticle suspension in the corresponding buffer to an appropriate concentration for DLS measurement.

    • Equilibrate the samples at a controlled temperature (e.g., 25°C). [8] 4. Load each sample into a disposable folded capillary zeta cell, ensuring there are no air bubbles.

    • Measure the zeta potential for each sample according to the instrument's operating procedure. Perform multiple measurements for each sample to ensure reproducibility. [8]

  • Data Analysis:

    • Calculate the mean and standard deviation of the zeta potential for each pH value.

    • Plot the mean zeta potential as a function of pH.

    • Fit the data to a sigmoidal curve.

    • The apparent pKa can be estimated as the pH at the inflection point of the sigmoidal curve.

Data Presentation

The following tables present hypothetical, yet representative, data for the pKa determination of this compound nanoparticles.

Table 1: Hypothetical TNS Fluorescence Assay Data

pHFluorescence Intensity (a.u.) - Replicate 1Fluorescence Intensity (a.u.) - Replicate 2Mean FluorescenceNormalized Fluorescence (%)
3.0985995990100.0
4.098099098599.5
5.096597597098.0
6.078079078579.3
6.4 490 500 495 50.0
7.021022021521.7
8.05565606.1
9.01525202.0
10.01010101.0

Based on this hypothetical data, the apparent pKa of the this compound nanoparticle is approximately 6.4.

Table 2: Hypothetical Zeta Potential Measurement Data

pHZeta Potential (mV) - Replicate 1Zeta Potential (mV) - Replicate 2Mean Zeta Potential (mV)
3.045.244.845.0
4.044.143.944.0
5.038.539.138.8
6.025.626.426.0
6.5 10.2 9.8 10.0
7.02.11.92.0
7.4-1.5-2.1-1.8
8.0-5.8-6.2-6.0
9.0-9.5-10.1-9.8
10.0-12.3-12.7-12.5

Based on this hypothetical data, the apparent pKa of the this compound nanoparticle is estimated to be around 6.5, which is the approximate inflection point of the zeta potential versus pH curve.

References

Application Notes and Protocols: Lipid PPz-2R1 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received your request for detailed Application Notes and Protocols on the topic of "Lipid PPz-2R1 application in preclinical animal models." After a comprehensive search of publicly available scientific literature and databases, we were unable to identify any specific preclinical data, experimental protocols, or established signaling pathways for a compound designated as "this compound."

The term "this compound" does not correspond to any known therapeutic agent or research compound in the public domain at this time. It is possible that this is a novel, internal, or otherwise proprietary designation not yet disclosed in published literature.

To provide you with relevant information based on the components of your query, we have compiled data on related topics that may be of interest. These include the preclinical application of small molecule modulators of Protein Phosphatase 2A (PP2A) , a key tumor suppressor, and general protocols for evaluating novel therapeutics in animal models.

Section 1: Preclinical Evaluation of PP2A Modulators in Cancer Models

Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is often inactivated in various cancers, making it a promising target for therapeutic intervention.[1][2][3] Small molecule activators of PP2A (SMAPs) have been developed to restore its tumor-suppressive function.[1]

General Mechanism of Action of PP2A Activators

PP2A negatively regulates key oncogenic signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, by dephosphorylating key protein kinases.[1][3] In many cancers, endogenous inhibitors of PP2A, such as SET and CIP2A, are overexpressed, leading to decreased PP2A activity and promoting cell proliferation and survival.[2] SMAPs work by disrupting the interaction between PP2A and its inhibitors, thereby restoring PP2A's function.[1][2]

Below is a generalized signaling pathway illustrating the role of PP2A and the mechanism of its activators.

PP2A_Signaling_Pathway cluster_0 Oncogenic Signaling cluster_1 PP2A Regulation KRAS Oncogenes (e.g., KRAS) PI3K PI3K KRAS->PI3K ERK ERK KRAS->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation PP2A PP2A PP2A->AKT | PP2A->ERK | SET_CIP2A Endogenous Inhibitors (SET, CIP2A) SET_CIP2A->PP2A | SMAP SMAP (e.g., OP449, FTY720) SMAP->SET_CIP2A | in_vivo_workflow start Start: Select Cancer Cell Line & Animal Model cell_culture Cell Culture & Expansion start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Animals into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound (Treatment Group) & Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume, Body Weight & Toxicity treatment->monitoring endpoint Study Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Analysis endpoint->analysis end End: Efficacy Report analysis->end

References

Application Note & Protocols: Comprehensive Stability Assessment of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The stability of these LNPs is a critical quality attribute (CQA) that directly impacts their safety and efficacy. Ensuring the physical and chemical integrity of LNPs from manufacturing to administration is paramount for the successful clinical translation of these innovative medicines. This document provides a detailed overview of the methods and protocols for assessing the stability of lipid nanoparticles, using a hypothetical "Lipid PPz-2R1 LNP" as a representative model.

The stability of an LNP formulation is influenced by its composition, manufacturing process, and storage conditions.[1][2][3] Key factors that can affect stability include temperature, pH, exposure to light, and physical stresses such as agitation or freeze-thaw cycles.[4][5][6] A comprehensive stability testing program is therefore essential to establish the shelf-life and recommended storage conditions for an LNP-based drug product.

This application note outlines the key analytical techniques and experimental protocols to monitor the critical quality attributes of LNPs over time, ensuring that the final product remains within its predefined specifications.

Key Stability-Indicating Parameters

The stability of LNPs is a multifaceted characteristic that can be broadly categorized into physical, chemical, and biological stability. The following table summarizes the key parameters and the analytical techniques used for their assessment.

Stability CategoryKey ParameterAnalytical Technique(s)Purpose
Physical Stability Particle Size & Polydispersity Index (PDI)Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)To monitor for aggregation, fusion, or changes in particle size distribution.[7][8]
Particle ConcentrationNanoparticle Tracking Analysis (NTA)To detect particle loss due to aggregation and sedimentation.[8]
Zeta PotentialDynamic Light Scattering (DLS) with an electrodeTo assess colloidal stability and predict aggregation potential.[3][9]
Chemical Stability Lipid Composition & DegradationHigh-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (HPLC-MS)To quantify individual lipid components and detect degradation products.[1][2][7]
mRNA IntegrityCapillary Electrophoresis (CE), Agarose Gel Electrophoresis (AGE)To ensure the encapsulated mRNA remains intact and has not degraded.[10][11]
Biological Stability Encapsulation Efficiency (EE%)Fluorescence Spectroscopy (e.g., RiboGreen Assay), UV-Vis SpectroscopyTo determine the percentage of mRNA successfully encapsulated within the LNPs.[7][][13][14]
In vitro PotencyCell-based protein expression assays (e.g., Luciferase assay)To confirm that the LNP can effectively deliver its mRNA payload and induce protein expression in target cells.[4][5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for assessing LNP stability and the logical relationship between different stability parameters.

LNP_Stability_Assessment_Workflow cluster_0 Sample Preparation & Storage cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting LNP_Formulation LNP Formulation (this compound) Storage_Conditions Storage at Different Conditions (e.g., -80°C, -20°C, 4°C, 25°C) LNP_Formulation->Storage_Conditions Time_Points Sampling at Pre-defined Time Points Storage_Conditions->Time_Points Physical_Tests Physical Stability (DLS, NTA) Time_Points->Physical_Tests Chemical_Tests Chemical Stability (HPLC, CE) Time_Points->Chemical_Tests Biological_Tests Biological Stability (EE%, In vitro Potency) Time_Points->Biological_Tests Data_Analysis Data Analysis & Comparison to t=0 Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Biological_Tests->Data_Analysis Stability_Report Stability Report Generation Data_Analysis->Stability_Report

Caption: Overall workflow for LNP stability assessment.

Logical_Relationships Physical_Stability Physical Stability (Size, PDI, Concentration) Biological_Potency Biological Potency (Encapsulation & Expression) Physical_Stability->Biological_Potency influences Overall_Stability Overall LNP Stability Physical_Stability->Overall_Stability Chemical_Stability Chemical Stability (Lipid & mRNA Integrity) Chemical_Stability->Physical_Stability affects Chemical_Stability->Biological_Potency impacts Chemical_Stability->Overall_Stability Biological_Potency->Overall_Stability

Caption: Interdependencies of LNP stability parameters.

Detailed Experimental Protocols

Protocol 1: Determination of Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter, polydispersity index, and surface charge of LNPs.

Materials:

  • LNP sample (this compound)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Disposable cuvettes (for size and PDI measurements)

  • Disposable folded capillary cells (for zeta potential measurements)

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Dilute the LNP sample with filtered 1X PBS to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution, resulting in a count rate between 100 and 500 kcps).

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.

  • Size and PDI Measurement:

    • Transfer the diluted LNP sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature to 25°C, dispersant to water, 3 measurements per sample).

    • Initiate the measurement.

    • Record the Z-average diameter (nm) and Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Inject the diluted LNP sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the DLS instrument.

    • Set the instrument parameters for zeta potential measurement.

    • Initiate the measurement.

    • Record the zeta potential (mV).

Data Analysis: Compare the Z-average, PDI, and zeta potential values at each time point to the initial (t=0) values. A significant increase in Z-average and PDI may indicate aggregation.[4][5][9]

Protocol 2: Quantification of Lipid Components by HPLC-CAD

Objective: To determine the concentration of each lipid component in the LNP formulation and identify any potential degradation products.

Materials:

  • LNP sample (this compound)

  • Reference standards for each lipid component

  • Methanol, isopropanol, and water (HPLC grade)

  • Formic acid

  • HPLC system with a Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids. This can be achieved by adding a high concentration of organic solvent (e.g., 90% methanol) to the LNP sample.

    • Vortex the sample vigorously and centrifuge to pellet any precipitated material.

    • Transfer the supernatant containing the dissolved lipids to an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution containing a known concentration of each lipid reference standard in a suitable organic solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

  • HPLC-CAD Analysis:

    • Set up the HPLC method with an appropriate gradient of mobile phases (e.g., a water/methanol/isopropanol system with formic acid).

    • Equilibrate the column.

    • Inject the prepared standards and samples.

    • Monitor the elution of lipids using the CAD.

  • Data Analysis:

    • Generate a calibration curve for each lipid standard by plotting the peak area against concentration.

    • Quantify the amount of each lipid in the LNP sample using the calibration curves.

    • Monitor for the appearance of new peaks, which may indicate lipid degradation.[1]

Protocol 3: Determination of mRNA Encapsulation Efficiency (EE%) using a Fluorescence Assay

Objective: To quantify the percentage of mRNA that is encapsulated within the LNPs.

Materials:

  • LNP sample (this compound)

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

    • Add the fluorescent dye to each standard according to the manufacturer's protocol.

  • Sample Measurement:

    • Measurement of Free mRNA:

      • Dilute the LNP sample in TE buffer.

      • Add the fluorescent dye.

      • Measure the fluorescence. This value corresponds to the amount of unencapsulated mRNA.

    • Measurement of Total mRNA:

      • Dilute the LNP sample in TE buffer.

      • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[15]

      • Add the fluorescent dye.

      • Measure the fluorescence. This value corresponds to the total amount of mRNA.

  • Data Analysis:

    • Generate a standard curve by plotting fluorescence intensity against mRNA concentration.

    • Determine the concentration of free and total mRNA in the samples using the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[13]

Summary of Representative Stability Data

The following table provides an example of how to present stability data for a this compound LNP formulation stored at different temperatures over a 3-month period.

Time PointStorage Temp.Z-average (nm)PDIZeta Potential (mV)Total Lipid Content (% of Initial)mRNA Integrity (% Intact)Encapsulation Efficiency (%)In vitro Potency (% of Initial)
t=0 -95.20.11-15.31009895100
1 Month 4°C96.10.12-14.999.5979498
25°C105.80.18-12.197.2919085
-20°C98.50.14-15.199.1969395
3 Months 4°C97.30.13-14.598.8969396
25°C125.40.25-9.892.5828165
-20°C102.10.16-14.898.5949192

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific product.

Conclusion

A robust and comprehensive stability testing program is critical for the development of safe and effective LNP-based therapeutics. By systematically monitoring the key physical, chemical, and biological attributes of the LNP formulation over time and under various storage conditions, researchers and drug developers can establish a product's shelf-life and ensure its quality and performance. The protocols and methods outlined in this application note provide a solid framework for conducting thorough stability assessments of lipid nanoparticles.

References

Application Notes and Protocols: Lipid PPz-2R1 Formulation for Nebulization and Pulmonary Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pulmonary route offers a direct and non-invasive approach for treating a variety of respiratory diseases. This document provides detailed application notes and protocols for the formulation, nebulization, and delivery of PPz-2R1, a novel therapeutic agent, using a lipid-based nanoparticle system. The lipid formulation is designed to protect the active compound from degradation, facilitate its delivery deep into the lungs, and enhance its uptake by target cells. While PPz-2R1 is a hypothetical compound for the purpose of this guide, the principles and methodologies described herein are based on established practices for the development of nebulized lipid nanoparticle formulations for pulmonary drug delivery.[1][2]

The protocols outlined below cover the preparation of the lipid nanoparticles (LNPs), characterization of the formulation, in vitro performance testing using nebulizers, and in vivo evaluation in preclinical models. These guidelines are intended to assist researchers in the successful application and evaluation of lipid-encapsulated PPz-2R1 for pulmonary delivery.

Hypothetical Signaling Pathway for PPz-2R1

PPz-2R1 is conceptualized as an activator of Protein Phosphatase 2A (PP2A), a key enzyme involved in cellular signaling. Reduced PP2A activity has been implicated in the pathology of several pulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.[3] By activating PP2A, PPz-2R1 can potentially counteract disease-related signaling cascades, such as inhibiting pro-inflammatory pathways like NF-κB and reducing excessive cell proliferation.[3][4]

PPz-2R1_Signaling_Pathway PPz_2R1 PPz-2R1 PP2A Protein Phosphatase 2A (PP2A) PPz_2R1->PP2A Activates Pro_Inflammatory Pro-inflammatory Pathways (e.g., NF-κB) PP2A->Pro_Inflammatory Inhibits Cell_Proliferation Cell Proliferation PP2A->Cell_Proliferation Inhibits Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Anti-proliferative)

Caption: Hypothetical signaling pathway of PPz-2R1.

Data Presentation

Table 1: Lipid PPz-2R1 Formulation Characteristics
ParameterTarget ValueMethod
Lipid Composition (molar ratio)
- Ionizable Lipid35%HPLC
- Helper Phospholipid (e.g., DSPC)16%HPLC
- Cholesterol46.5%HPLC
- PEG-Lipid (e.g., DMG-PEG2K)2.5%HPLC
PPz-2R1 to Lipid Ratio (w/w) 1:10
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%Spectrophotometry / HPLC
Zeta Potential -10 to +10 mVLaser Doppler Velocimetry

Based on optimized formulations for nebulized mRNA delivery which serve as a model.[5]

Table 2: In Vitro Nebulization Performance
ParameterPre-NebulizationPost-NebulizationMethod
Particle Size (Z-average) 120 ± 5 nm< 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.02< 0.25Dynamic Light Scattering (DLS)
PPz-2R1 Encapsulation 95 ± 2%> 85%Spectrophotometry / HPLC
Nebulization Rate N/A0.4 - 0.5 mL/minGravimetric Analysis
Mass Median Aerodynamic Diameter (MMAD) N/A1 - 5 µmCascade Impaction
Geometric Standard Deviation (GSD) N/A< 2.5Cascade Impaction

Shear forces during nebulization can impact nanoparticle stability.[6][7] The addition of excipients and optimization of buffer composition are crucial to minimize changes in particle size and drug leakage.[5][6][8]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles

This protocol describes the formulation of lipid nanoparticles encapsulating PPz-2R1 using a microfluidic mixing method.[8]

Materials:

  • Ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid

  • PPz-2R1

  • Ethanol (B145695), anhydrous

  • Aqueous buffer (e.g., 100 mM Sodium Acetate, pH 5.2)[8]

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (20 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratios (see Table 1).

  • Prepare Aqueous Phase: Dissolve PPz-2R1 in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load the lipid-ethanol phase into one syringe and the aqueous PPz-2R1 phase into the other.

  • Pump the two phases through the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous). The rapid mixing will induce the self-assembly of lipid nanoparticles encapsulating PPz-2R1.

  • Dialysis: Transfer the resulting nanoparticle suspension into a dialysis cassette.

  • Perform dialysis against PBS at 4°C for at least 4 hours, followed by an overnight dialysis against fresh PBS to remove residual ethanol and unencapsulated PPz-2R1.[8]

  • Sterilization: Filter the final LNP suspension through a 0.22 µm sterile filter.

  • Characterization: Characterize the formulation for particle size, PDI, and encapsulation efficiency as described in Protocol 2.

LNP_Formulation_Workflow A Prepare Lipid-Ethanol Phase C Microfluidic Mixing (3:1 Aqueous:Ethanol) A->C B Prepare Aqueous PPz-2R1 Phase B->C D Dialysis vs. PBS (Overnight) C->D E Sterile Filtration (0.22 µm) D->E F Characterization & Storage E->F

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

Protocol 2: Characterization of this compound Nanoparticles

2.1 Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.[6]

  • Perform measurements at 25°C with at least three runs per sample.

2.2 Encapsulation Efficiency (EE) Quantification:

  • Use a spectrophotometric or HPLC method to determine the total amount of PPz-2R1 (Total Drug).

  • To measure the amount of encapsulated drug, separate the LNPs from the aqueous phase containing unencapsulated drug using a size-exclusion chromatography spin column.

  • Lyse the collected LNPs with a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated PPz-2R1.

  • Quantify the amount of PPz-2R1 in the lysate (Encapsulated Drug).

  • Calculate the EE using the formula: EE (%) = (Encapsulated Drug / Total Drug) x 100

Protocol 3: In Vitro Nebulization and Aerosol Characterization

This protocol evaluates the stability of the this compound formulation during nebulization and characterizes the resulting aerosol.

Materials:

  • This compound formulation

  • Nebulization buffer (e.g., PBS with 5% trehalose)[5]

  • Vibrating mesh nebulizer (e.g., Aeroneb, Omron)[8]

  • Cascade impactor (e.g., Next Generation Impactor)

  • Respiratory simulator[9]

Procedure:

  • Formulation Preparation: Dilute the this compound formulation in the nebulization buffer to the desired concentration. The addition of a cryoprotectant like trehalose (B1683222) can improve stability during atomization.[5]

  • Pre-Nebulization Analysis: Take an aliquot of the diluted formulation and analyze for particle size, PDI, and encapsulation efficiency as a baseline.

  • Nebulization: Add a defined volume (e.g., 2 mL) of the formulation to the nebulizer reservoir.

  • Nebulize the entire volume and collect the aerosolized sample into a collection tube or directly into the cascade impactor.

  • Post-Nebulization Analysis: Analyze the collected aerosolized sample for particle size, PDI, and encapsulation efficiency to assess formulation stability.

  • Aerodynamic Particle Size Distribution (APSD): a. Connect the nebulizer to a cascade impactor through an appropriate induction port. b. Operate the impactor at a constant flow rate representative of inhalation. c. After nebulization, rinse each stage of the impactor with a suitable solvent to recover the deposited drug. d. Quantify the amount of PPz-2R1 on each stage using HPLC. e. Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

Nebulization_Testing_Workflow Start This compound Formulation Pre_Analysis Pre-Nebulization Analysis (Size, PDI, EE) Start->Pre_Analysis Nebulize Nebulization (Vibrating Mesh Nebulizer) Pre_Analysis->Nebulize Collection Aerosol Collection Nebulize->Collection Post_Analysis Post-Nebulization Analysis (Size, PDI, EE) Collection->Post_Analysis APSD Aerodynamic Particle Size Distribution (Cascade Impactor) Collection->APSD End Data Analysis (MMAD, GSD, Stability) Post_Analysis->End APSD->End

Caption: Workflow for in vitro nebulization testing.

Protocol 4: In Vivo Pulmonary Delivery and Efficacy

This protocol provides a general framework for assessing the pulmonary delivery and therapeutic efficacy of nebulized this compound in a rodent model of lung disease (e.g., bleomycin-induced pulmonary fibrosis).[10]

Materials:

  • This compound formulation

  • Disease model animals (e.g., C57BL/6 mice)

  • Control animals

  • Whole-body inhalation exposure chamber or nose-only delivery system

  • Vibrating mesh nebulizer

  • Bleomycin (for disease induction)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology

Procedure:

  • Disease Induction: Induce pulmonary disease in the experimental group of animals (e.g., via intratracheal instillation of bleomycin).[10]

  • Animal Grouping: Divide animals into groups:

    • Healthy Control (no disease, no treatment)

    • Disease Control (disease, nebulized with vehicle/empty LNPs)

    • Treatment Group (disease, nebulized with this compound)

  • Nebulized Dosing: a. Place the animals in the inhalation chamber. b. Nebulize a calculated dose of the this compound formulation into the chamber over a set period. c. Repeat dosing as required by the study design (e.g., daily for 7-14 days).

  • Efficacy Assessment (Endpoint Analysis): a. At the end of the study, euthanize the animals. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels. c. Histology: Harvest the lungs, fix in formalin, and prepare tissue sections. Stain with Masson's trichrome to assess collagen deposition (fibrosis) and H&E for inflammation. d. Biochemical Analysis: Homogenize lung tissue to quantify markers of inflammation or fibrosis.

  • Data Analysis: Compare the outcomes for the treatment group against the disease control group to determine therapeutic efficacy.

Conclusion

The successful pulmonary delivery of therapeutics like PPz-2R1 via nebulization is highly dependent on a robust formulation strategy. Lipid nanoparticles offer a versatile platform for encapsulating and protecting the active drug, while careful optimization of the formulation and nebulization parameters is critical to ensure stability and efficient delivery to the deep lung.[11][12] The protocols and data presented in these application notes provide a comprehensive framework for the development and preclinical evaluation of nebulized this compound formulations, paving the way for potential therapeutic applications in respiratory diseases.

References

Application Notes and Protocols: In Vivo Evaluation of Lipid PPz-2R1 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the in vivo evaluation of Lipid PPz-2R1, a novel lipid-based therapeutic formulation, in murine models. The following sections detail the experimental setup, from animal model selection and preparation of the therapeutic agent to biodistribution, efficacy, and safety assessments. The provided methodologies are intended to serve as a robust framework that can be adapted to specific research questions and disease models.

Formulation and Characterization of this compound

A consistent and well-characterized formulation is critical for reproducible in vivo studies.

Protocol 1: Preparation of this compound

This protocol is based on the microfluidic mixing method for lipid nanoparticle (LNP) formulation.[1][2]

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and lipid-anchored PEG in 100% ethanol (B145695) to the desired concentrations.[2][3]

    • Heat the solutions at 37°C to ensure complete dissolution.[2]

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic agent PPz-2R1 in a low pH buffer (e.g., 10 mM citric acid buffer, pH 3.0).[2]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the PPz-2R1-aqueous solution into another.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to induce nanoparticle self-assembly.

  • Purification:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated PPz-2R1.[1]

Table 1: Physicochemical Characterization of this compound

ParameterMethodSpecification
Mean Particle SizeDynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialLaser Doppler Velocimetry-10 to +10 mV
Encapsulation EfficiencyFluorescence Assay or HPLC> 90%
PPz-2R1 ConcentrationHPLC or SpectrophotometryTarget concentration ± 10%

In Vivo Experimental Workflow

A systematic workflow is essential for the successful execution of in vivo studies.

experimental_workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (1-2 weeks) randomization Randomization into Treatment Groups animal_acclimatization->randomization formulation_prep This compound Formulation & Characterization treatment Treatment Administration (e.g., IV, IP) formulation_prep->treatment randomization->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring imaging Biodistribution Imaging (e.g., IVIS) monitoring->imaging efficacy_assessment Efficacy Assessment (e.g., Tumor Volume) imaging->efficacy_assessment necropsy Necropsy & Tissue Collection efficacy_assessment->necropsy ex_vivo_analysis Ex Vivo Analysis (Histology, Biomarkers) necropsy->ex_vivo_analysis data_analysis Data Analysis & Reporting ex_vivo_analysis->data_analysis

Caption: Experimental workflow for in vivo studies of this compound.

Animal Models and Husbandry

Protocol 2: Animal Handling and Acclimatization

  • Animal Selection:

    • For general biodistribution and safety studies, use healthy C57BL/6 or BALB/c mice (6-8 weeks old).

    • For efficacy studies, select an appropriate disease model (e.g., tumor xenograft model for oncology applications).

  • Housing:

    • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

    • Provide ad libitum access to standard chow and water.

  • Acclimatization:

    • Allow a minimum of one week for acclimatization before the start of the experiment.

  • Ethical Considerations:

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Biodistribution Studies

Understanding the biodistribution of this compound is crucial for assessing target engagement and potential off-target effects.

Protocol 3: In Vivo and Ex Vivo Imaging

  • Labeling:

    • For fluorescent imaging, incorporate a fluorescently labeled lipid (e.g., DiR) into the this compound formulation.

  • Administration:

    • Administer the labeled this compound to mice via the desired route (e.g., intravenous tail vein injection).[2]

  • In Vivo Imaging:

    • At various time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice.

    • Acquire whole-body images using an in vivo imaging system (IVIS).[4]

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mice and perfuse with PBS.

    • Harvest major organs (liver, spleen, kidneys, lungs, heart, brain, tumor).

    • Image the excised organs to quantify fluorescence signal.[4]

Table 2: Biodistribution of this compound in Major Organs (Hypothetical Data)

Organ% Injected Dose / gram tissue (Mean ± SD) at 24h
Liver45.2 ± 5.8
Spleen15.7 ± 3.1
Lungs5.3 ± 1.2
Kidneys3.9 ± 0.9
Tumor8.1 ± 2.5
Blood2.5 ± 0.7

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of this compound in a relevant disease model. The following is a general protocol for a tumor xenograft model.

Protocol 4: Tumor Xenograft Efficacy Study

  • Tumor Cell Implantation:

    • Implant tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment Groups:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (PBS)

      • Group 2: Empty lipid nanoparticles

      • Group 3: PPz-2R1 (free drug)

      • Group 4: this compound (low dose)

      • Group 5: this compound (high dose)

  • Dosing:

    • Administer treatments according to a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Endpoint:

    • Monitor tumor growth, body weight, and clinical signs.

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

    • Excise tumors for downstream analysis (e.g., histology, biomarker analysis).

Table 3: Efficacy of this compound in a Xenograft Model (Hypothetical Data)

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Empty Lipid Nanoparticles1450 ± 1303.3
PPz-2R1 (free drug)1100 ± 12026.7
This compound (low dose)750 ± 9050.0
This compound (high dose)400 ± 6073.3

Safety and Toxicology Assessment

Protocol 5: Preliminary Safety Evaluation

  • In-life Observations:

    • Monitor body weight changes throughout the study.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

  • Hematology and Clinical Chemistry:

    • At the study endpoint, collect blood via cardiac puncture.

    • Perform a complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST, creatinine) to assess organ function.

  • Histopathology:

    • Fix major organs in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for any treatment-related pathological changes.

Hypothetical Signaling Pathway Modulated by PPz-2R1

Assuming "PPz" in PPz-2R1 refers to a protein phosphatase, a potential mechanism of action could involve the modulation of key signaling pathways that are often dysregulated in disease. For instance, if PPz-2R1 is a PP2A agonist, it could negatively regulate pro-survival pathways like MAPK/ERK.[5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras growth_factor Growth Factor growth_factor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors pp2a PP2A pp2a->mek Dephosphorylates pp2a->erk Dephosphorylates ppz_2r1 This compound ppz_2r1->pp2a Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

References

Application Notes and Protocols for Piperazine-Derived (PPz) Lipids for Targeted Delivery to Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific term "Lipid PPz-2R1" did not correspond to a publicly available lipid in the searched resources. However, the nomenclature strongly suggests it belongs to a class of novel piperazine-derived ionizable lipids, abbreviated as "PPZ-lipids," which have been demonstrated to effectively deliver mRNA to immune cells in vivo.[1][2] These application notes and protocols are based on the characteristics and performance of a top-performing lipid from this class, designated PPZ-A10 , within a lipid nanoparticle (LNP) formulation termed LNP-A10 .[1][2][3]

Introduction

Piperazine-derived ionizable lipids represent a promising class of materials for the formulation of lipid nanoparticles (LNPs) capable of delivering nucleic acid payloads, such as mRNA and siRNA, to immune cells.[1][2][4] Unlike conventional LNPs that primarily target the liver, certain PPz-lipid formulations exhibit a natural tropism for immune cells located in the liver and spleen, including dendritic cells, macrophages, and other immune cell populations.[1][2] This targeted delivery is achieved without the need for specific targeting ligands like antibodies or peptides, making them a valuable tool for immunoengineering, vaccine development, and immunotherapies.[1][2]

These notes provide an overview of the application of PPz-lipid-based LNPs for targeted delivery to immune cells, along with detailed protocols for their formulation, characterization, and in vivo application.

Data Presentation

The following tables summarize the quantitative data for the representative LNP-A10 formulation, which utilizes the piperazine-derived lipid PPZ-A10.

Table 1: Physicochemical Properties of LNP-A10 [2][3]

ParameterValue
Diameter (nm)~90 nm
Polydispersity Index (PDI)~0.1
pKa~6.4

Table 2: Molar Ratio of Components in LNP-A10 Formulation [2][3]

ComponentMolar Percentage (%)
PPZ-A10 (ionizable lipid)35
Cholesterol46.5
DOPE (helper lipid)16
C18PEG2K (PEG-lipid)2.5

Table 3: In Vivo mRNA Delivery Efficiency of LNP-A10 to Immune Cells [2][3]

Cell TypeOrgan% tdTomato+ Cells (1 mg/kg dose)
Dendritic CellsLiver~20%
Kupffer CellsLiver~15%
Other Immune CellsLiver~10%
MacrophagesSpleen~15%
Dendritic CellsSpleen~10%
Other Immune CellsSpleen~5%

Experimental Protocols

Protocol for Formulation of PPz-Lipid Nanoparticles (LNP-A10)

This protocol describes the formulation of PPz-LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • PPZ-A10 ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamino-N-[amino(polyethylene glycol)-2000] (C18PEG2K)

  • Ethanol (B145695), molecular biology grade

  • Citrate (B86180) buffer (pH 4.0)

  • mRNA cargo in citrate buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve PPZ-A10, cholesterol, DOPE, and C18PEG2K in ethanol at the desired molar ratio (35:46.5:16:2.5). The final total lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA cargo to the desired concentration (e.g., 0.1-1 mg/mL) in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and exchange the buffer. Change the PBS buffer at least twice during dialysis.

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency can be quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol for In Vivo Delivery of mRNA to Immune Cells in Mice

This protocol outlines the systemic administration of PPz-LNPs to mice and subsequent analysis of mRNA expression in immune cells.

Materials:

  • PPz-LNP formulation encapsulating a reporter mRNA (e.g., Cre recombinase in Ai14 reporter mice, or Luciferase)

  • Experimental mice (e.g., C57BL/6 or reporter strains)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Instruments for tissue harvesting and processing

  • Flow cytometer and relevant antibodies for immune cell staining

Procedure:

  • Animal Dosing: Administer the PPz-LNP-mRNA formulation to mice via intravenous (i.v.) injection (e.g., tail vein). Dosing will depend on the specific study, with effective doses reported as low as 0.3 mg/kg.[2]

  • Time Course: Allow time for mRNA expression. A typical time point for analysis is 24-72 hours post-injection.

  • Tissue Harvesting: Euthanize the mice at the designated time point and perfuse with PBS. Harvest organs of interest, such as the spleen and liver.

  • Single-Cell Suspension Preparation: Process the harvested organs into single-cell suspensions using standard mechanical and/or enzymatic digestion protocols.

  • Immune Cell Staining: Stain the single-cell suspensions with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD11b, CD11c, F4/80, CD3) to identify different cell populations (macrophages, dendritic cells, T cells, etc.).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the specific immune cell populations and quantify the percentage of cells expressing the reporter protein (e.g., tdTomato in Ai14 mice, or by intracellular staining for other reporter proteins).

Visualizations

Experimental Workflow

G cluster_0 LNP Formulation cluster_1 In Vivo Study cluster_2 Analysis prep_lipids Prepare Lipid Stock (PPz-A10, Chol, DOPE, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Citrate Buffer prep_mrna->mixing dialysis Dialysis vs. PBS & Sterilization mixing->dialysis injection IV Injection into Mouse dialysis->injection Formulated PPz-LNP-mRNA harvest Harvest Spleen & Liver (24-72h) injection->harvest cell_prep Prepare Single-Cell Suspensions harvest->cell_prep staining Antibody Staining for Immune Markers cell_prep->staining flow Flow Cytometry staining->flow quant Quantify Reporter+ Immune Cells flow->quant

Caption: Workflow for PPz-LNP formulation and in vivo immune cell targeting.

Representative Signaling Pathway

The following diagram illustrates a representative signaling pathway that could be initiated by the delivery of mRNA encoding a Chimeric Antigen Receptor (CAR) to a T cell, a common goal in cancer immunotherapy.

G cluster_0 LNP-Mediated Delivery & Translation cluster_1 CAR T Cell Activation lnp PPz-LNP endosome Endosome lnp->endosome Endocytosis mrna CAR mRNA endosome->mrna Endosomal Escape ribosome Ribosome mrna->ribosome Translation car CAR Protein ribosome->car tcell T Cell Membrane car->tcell Integration car_active CAR Engagement antigen Tumor Antigen antigen->car_active zap70 ZAP-70 car_active->zap70 pi3k PI3K / AKT zap70->pi3k nfkb NF-κB / NFAT zap70->nfkb response T Cell Response pi3k->response nfkb->response

References

Application Notes and Protocols for the Analytical Characterization of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1][2][3] The critical quality attributes (CQAs) of these LNPs, such as particle size, drug encapsulation efficiency, and stability, are paramount to their safety and efficacy.[1][4] A comprehensive analytical strategy is therefore essential for the development, characterization, and quality control of LNP-based drug products.[4][5][6]

These application notes provide an overview and detailed protocols for the key analytical techniques used to characterize LNPs. While the focus is on a hypothetical LNP formulation containing the novel lipid "PPz-2R1" (referred to as Lipid PPz-2R1 LNPs), the methodologies described are broadly applicable to a wide range of LNP compositions.[1] It is important to note that specific parameters and conditions may require optimization for novel formulations.

I. Physicochemical Characterization

A fundamental aspect of LNP characterization involves the assessment of their physical and chemical properties. These attributes influence the stability, biodistribution, and cellular uptake of the nanoparticles.[2][7][8]

A. Particle Size, Polydispersity, and Zeta Potential

Particle size is a critical parameter that affects the in vivo performance of LNPs.[7][9] Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of LNPs in solution.[9][10][11] The zeta potential provides information about the surface charge of the LNPs, which is crucial for their stability and interaction with biological membranes.[12][13]

Table 1: Key Physicochemical Parameters for LNP Characterization

ParameterTechniqueTypical Values for LNPsImportance
Mean Particle Size (Z-average) Dynamic Light Scattering (DLS)60 - 120 nm[12]Influences tissue penetration, cellular uptake, and immunogenicity.[9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle size distribution.[14]
Zeta Potential Electrophoretic Light Scattering (ELS)Slightly neutral or negative[12]Predicts colloidal stability and interactions with biological components.[12]
Morphology and Structure Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense coreVisual confirmation of particle size, shape, and internal structure.[15][16][17]

Experimental Workflow for Physicochemical Characterization

G cluster_0 LNP Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound LNP Suspension DLS Dynamic Light Scattering (DLS) for Size and PDI Sample->DLS ELS Electrophoretic Light Scattering (ELS) for Zeta Potential Sample->ELS CryoTEM Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology Sample->CryoTEM Size_PDI Particle Size Distribution and Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential Measurement ELS->Zeta Morphology Imaging and Structural Analysis CryoTEM->Morphology Report Comprehensive Characterization Report Size_PDI->Report Zeta->Report Morphology->Report

Caption: Workflow for the physicochemical characterization of this compound LNPs.

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of this compound LNP suspensions.

Materials:

  • This compound LNP sample

  • Disposable low-volume cuvettes

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute the LNP suspension with an appropriate buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.

    • Gently mix the diluted LNP sample. Avoid vigorous vortexing to prevent particle aggregation.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature (typically 25°C), and the refractive index and viscosity of the dispersant.

    • Perform the measurement. The instrument will acquire data from the fluctuations in scattered light intensity to calculate the particle size and PDI.[9]

  • Data Analysis:

    • Analyze the correlation function to ensure data quality.

    • Record the Z-average particle size and the PDI value.

    • Perform measurements in triplicate to ensure reproducibility.

Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of this compound LNPs.

Materials:

  • This compound LNP sample

  • Disposable folded capillary cells

  • Appropriate low-conductivity buffer (e.g., 10 mM NaCl)

  • ELS instrument

Procedure:

  • Instrument Setup: Prepare the ELS instrument as per the manufacturer's guidelines.

  • Sample Preparation:

    • Dilute the LNP suspension in a low-conductivity buffer. High salt concentrations can screen the surface charge and affect the measurement.

    • Ensure the sample is free of air bubbles.

  • Measurement:

    • Inject the diluted sample into a folded capillary cell, avoiding the introduction of bubbles.

    • Place the cell in the instrument.

    • Apply an electric field and measure the velocity of the particles. The instrument calculates the zeta potential from the electrophoretic mobility.

  • Data Analysis:

    • Analyze the phase plot to assess the quality of the measurement.

    • Record the mean zeta potential value.

    • Perform measurements in triplicate.

Protocol 3: Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology, size, and internal structure of this compound LNPs in a near-native state.[16][17]

Materials:

  • This compound LNP sample

  • TEM grids (e.g., lacey carbon)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-transmission electron microscope

Procedure:

  • Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.

  • Sample Application and Vitrification:

    • In a controlled environment (e.g., Vitrobot), apply a small volume (3-4 µL) of the LNP suspension to the grid.[16]

    • Blot the grid to create a thin film of the suspension.

    • Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[15] This vitrifies the sample, preserving the LNP structure in a hydrated state.[17][18]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.

    • Acquire images at a low electron dose to minimize radiation damage.[18]

  • Image Analysis:

    • Analyze the images to determine the size, shape, and lamellarity of the LNPs.[15][18]

    • Observe the internal structure to confirm the presence of an electron-dense core, which is characteristic of LNPs encapsulating nucleic acids.[17]

II. Encapsulation Efficiency and Drug Load

Encapsulation efficiency (EE) is a critical quality attribute that quantifies the amount of therapeutic payload (e.g., mRNA, siRNA) successfully entrapped within the LNP.[1] It is a key indicator of the manufacturing process consistency and the potential therapeutic dose.

Table 2: Techniques for Determining Encapsulation Efficiency

TechniquePrincipleAdvantagesDisadvantages
RiboGreen Assay A fluorescent dye that selectively binds to nucleic acids, with a significant increase in fluorescence upon binding.[1]High throughput, sensitive.[1][10]Indirect measurement, potential for interference from LNP components.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of free versus encapsulated nucleic acid.[19][20][21]Direct quantification, high accuracy and reproducibility.[20][21]Lower throughput, more complex method development.[19][21]

Experimental Workflow for Encapsulation Efficiency Determination

G cluster_0 Sample Preparation cluster_1 Quantification of Free Nucleic Acid cluster_2 Quantification of Total Nucleic Acid cluster_3 Calculation LNP_Sample This compound LNP Sample Intact_LNP Intact LNPs LNP_Sample->Intact_LNP Lysed_LNP Lysed LNPs (with Surfactant) LNP_Sample->Lysed_LNP RiboGreen_Free RiboGreen Assay (Measure Fluorescence) Intact_LNP->RiboGreen_Free Calculation Calculate Encapsulation Efficiency (%) RiboGreen_Free->Calculation RiboGreen_Total RiboGreen Assay (Measure Fluorescence) Lysed_LNP->RiboGreen_Total RiboGreen_Total->Calculation

Caption: Workflow for determining encapsulation efficiency using a fluorescence-based assay.

Protocol 4: Encapsulation Efficiency Determination by RiboGreen Assay

Objective: To quantify the percentage of nucleic acid encapsulated within this compound LNPs.

Materials:

  • This compound LNP sample

  • Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Surfactant solution (e.g., 2% Triton X-100 in TE buffer)[1]

  • Nucleic acid standard of known concentration

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of nucleic acid standards of known concentrations in TE buffer.[1]

  • Sample Preparation:

    • Free Nucleic Acid: Dilute the LNP sample in TE buffer.

    • Total Nucleic Acid: Dilute the LNP sample in the surfactant solution to lyse the nanoparticles and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.[1]

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's protocol.[1]

    • Add the RiboGreen working solution to the standards and samples in a 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of free nucleic acid and total nucleic acid in the samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 5: Encapsulation Efficiency Determination by HPLC

Objective: To quantify the encapsulated nucleic acid in this compound LNPs using a chromatographic method.

Materials:

  • This compound LNP sample

  • HPLC system with a suitable detector (e.g., UV at 260 nm)[1]

  • Appropriate HPLC column (e.g., ion-pair reversed-phase)[20]

  • Mobile phases (specific to the column and method)

  • Surfactant for LNP lysis (e.g., Triton X-100)

  • Nucleic acid standard of known concentration

Procedure:

  • HPLC Method Development: Develop and optimize an HPLC method for the separation and quantification of the specific nucleic acid payload.[19][21]

  • Standard Curve Preparation: Prepare a calibration curve by injecting known concentrations of the nucleic acid standard.

  • Sample Preparation:

    • Free Nucleic Acid: Separate the intact LNPs from the free nucleic acid using a technique like size-exclusion chromatography (SEC) spin columns. The eluate containing the free nucleic acid is collected for analysis.

    • Total Nucleic Acid: Lyse the LNP sample with a surfactant to release the encapsulated nucleic acid.[1]

  • HPLC Analysis:

    • Inject the prepared samples and standards into the HPLC system.[1]

    • Run the established HPLC method to separate and quantify the nucleic acid.

  • Calculation:

    • Determine the concentration of free and total nucleic acid from the calibration curve.

    • Calculate the encapsulation efficiency using the formula provided in Protocol 4.

III. Lipid Component Analysis

The precise composition and purity of the lipid components are crucial for the formation, stability, and in vivo behavior of the LNPs.[8][10]

Table 3: Techniques for Lipid Component Analysis

TechniqueAnalytePurpose
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Individual lipid components (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid)[10]Quantification of each lipid component and assessment of purity and degradation.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Individual lipid components and potential impuritiesIdentification and quantification of lipids and their degradation products.[6]

Protocol 6: Quantification of Lipid Components by HPLC-CAD

Objective: To determine the concentration of each lipid component in the this compound LNP formulation.

Materials:

  • This compound LNP sample

  • Reference standards for each lipid component

  • HPLC system with a Charged Aerosol Detector (CAD)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase and sample dissolution (e.g., methanol (B129727), isopropanol, chloroform)

Procedure:

  • Method Development: Develop a gradient HPLC method that effectively separates all lipid components in the formulation.

  • Standard Preparation: Prepare individual stock solutions and a mixed standard solution of all lipid reference standards.

  • Sample Preparation:

    • Disrupt the LNP structure to release the individual lipids. This is typically achieved by diluting the LNP sample in an organic solvent like methanol or a chloroform/methanol mixture.

  • HPLC-CAD Analysis:

    • Inject the standards and prepared sample into the HPLC system.

    • The CAD will generate a response proportional to the mass of the non-volatile analytes, allowing for the quantification of each lipid.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to each lipid in the chromatogram.

    • Quantify the concentration of each lipid in the LNP formulation using the calibration curves generated from the reference standards.

IV. Stability Assessment

The stability of LNP formulations under various storage conditions is a critical parameter for determining shelf-life and ensuring product quality.[12] Stability studies typically involve monitoring the key physicochemical attributes and encapsulation efficiency over time at different temperatures.

Stability Indicating Parameters:

  • Particle Size and PDI

  • Zeta Potential

  • Encapsulation Efficiency

  • Lipid and Payload Integrity

Stability studies should be conducted according to ICH guidelines, with samples stored at recommended long-term, intermediate, and accelerated conditions.

Conclusion

The comprehensive analytical characterization of this compound LNPs is essential for ensuring their quality, safety, and efficacy. The protocols detailed in these application notes provide a robust framework for assessing the critical quality attributes of LNP formulations. The use of orthogonal techniques is highly recommended to gain a thorough understanding of the nanoparticle system.[22] For novel formulations, it is imperative that these methods are appropriately validated to ensure they are fit for purpose.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Preparation in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Lipid PPz-2R1" did not yield specific information in the available scientific literature. Therefore, this document provides a detailed application note and protocol based on well-established and commonly utilized lipid nanoparticle (LNP) formulations for vaccine development, using representative components and methodologies. The principles and procedures described herein are broadly applicable to the field of mRNA-LNP vaccine research and can be adapted for novel lipids.

Application Notes

Introduction to LNP-Based Vaccine Delivery

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, most notably for mRNA vaccines.[1][2][3] These nanoparticles protect the fragile mRNA cargo from degradation by nucleases in the body, facilitate its entry into target cells, and enable its release into the cytoplasm where it can be translated into the antigenic protein.[2][4] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[5][6][7][8]

  • Ionizable Lipids: These are the cornerstone of modern LNPs. They possess a unique pH-responsive property, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome.[5] This charge transition is crucial for two reasons: it facilitates the encapsulation of negatively charged mRNA during formulation at a low pH and promotes the release of the mRNA from the endosome into the cytoplasm after cellular uptake.[2] The choice of ionizable lipid significantly influences the potency, delivery efficiency, and potential reactogenicity of the vaccine.[9][10]

  • Helper Phospholipids: Neutral lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle.[2][8] They can influence the stability of the lipid bilayer and facilitate the fusion of the LNP with the endosomal membrane, aiding in the endosomal escape of the mRNA.[8]

  • Cholesterol: As a natural component of cell membranes, cholesterol enhances the stability of the LNP structure and modulates the fluidity of the lipid bilayer.[2][5] It fills the spaces between the other lipid molecules, which is essential for the effective encapsulation and protection of the mRNA cargo.[8] Cholesterol also plays a role in the fusion process with the endosomal membrane.[2]

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included in the formulation to control the particle size during formation and to provide a hydrophilic shield that reduces clearance by the immune system, thereby prolonging circulation time.[7][8]

The composition and molar ratios of these lipids are critical parameters that determine the physicochemical properties of the LNPs, such as size, surface charge, and stability, which in turn affect their biological activity and vaccine efficacy.

Mechanism of LNP-Mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of LNP-encapsulated mRNA.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH 7.4) cluster_endosome Endosome (Acidic pH) LNP LNP with mRNA Cargo (Neutral Surface Charge) EndosomeLNP Protonated LNP (Positive Charge) LNP->EndosomeLNP Endocytosis Ribosome Ribosome Antigen Antigen Protein Ribosome->Antigen Protein Synthesis mRNA mRNA mRNA->Ribosome Translation EndosomalMembrane Endosomal Membrane (Negatively Charged) EndosomeLNP->EndosomalMembrane Electrostatic Interaction & Membrane Fusion EndosomalMembrane->mRNA Endosomal Escape G prep_lipids 1. Prepare Lipid Stock in Ethanol microfluidics 3. Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_lipids->microfluidics prep_mrna 2. Prepare mRNA Stock in Aqueous Buffer (pH 4) prep_mrna->microfluidics lnp_formation 4. LNP Self-Assembly microfluidics->lnp_formation dialysis 5. Dialysis in PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) lnp_formation->dialysis characterization 6. Characterization (Size, PDI, Encapsulation) dialysis->characterization storage 7. Sterile Filtration & Storage characterization->storage

References

Troubleshooting & Optimization

Technical Support Center: Lipid PPz-2R1 for mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid PPz-2R1. This resource is designed to help researchers, scientists, and drug development professionals optimize their mRNA encapsulation processes using our proprietary ionizable lipid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure you achieve the highest possible encapsulation efficiency and batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is a good encapsulation efficiency (EE%) to aim for with this compound?

A1: A good encapsulation efficiency for most mRNA-LNP formulations is typically above 80%. With optimized protocols, it is possible to achieve encapsulation efficiencies of 90-95% using this compound.[1][2] If you are observing significantly lower efficiencies, it may indicate a need to optimize your formulation or process parameters.

Q2: What are the critical components of an LNP formulation using this compound?

A2: A standard LNP formulation consists of four key components:

  • Ionizable Lipid (e.g., this compound): This lipid is positively charged at a low pH, which facilitates complexation with the negatively charged mRNA backbone. At physiological pH, it becomes neutral, reducing toxicity.[1]

  • Helper Lipid (e.g., DSPC): A phospholipid that contributes to the structural integrity of the lipid bilayer.

  • Cholesterol: A structural component that helps stabilize the nanoparticle and modulate membrane fluidity.[3]

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid helps to control particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.[3][4]

Q3: What is the N:P ratio and why is it important?

A3: The N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA backbone.[5] This ratio is a critical parameter as it governs the electrostatic interactions required for the complexation of mRNA with the lipids. An optimal N:P ratio is essential for high encapsulation efficiency. A typical starting point for optimization is an N:P ratio of around 6.[5]

Q4: Which manufacturing method is recommended for this compound?

A4: Microfluidic mixing is a highly recommended method for preparing LNPs with this compound.[1][6] This technique allows for rapid and controlled mixing of the lipid-ethanol phase with the mRNA-aqueous phase, leading to the formation of uniform nanoparticles with high encapsulation efficiency and excellent reproducibility.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low mRNA Encapsulation Efficiency (<80%)

Potential Cause Suggested Solution
Suboptimal N:P Ratio The ratio of ionizable lipid to mRNA is crucial. Perform a series of experiments to test different N:P ratios (e.g., 3, 6, 10) to find the optimal balance for complexation.[5]
Incorrect pH of Aqueous Buffer The aqueous buffer containing mRNA should be acidic (typically pH 4.0-5.0) to ensure the ionizable lipid is positively charged and can effectively bind to the mRNA. Verify the pH of your buffer before use.
Inadequate Mixing If using manual methods, mixing may be inconsistent.[5] Switch to a controlled, rapid mixing system like a microfluidic device to ensure uniform and reproducible nanoparticle formation.[1][6]
Poor mRNA Quality Degraded or impure mRNA can lead to poor encapsulation. Ensure your mRNA has high integrity and purity by running a gel or using a Bioanalyzer.[8]
Suboptimal Flow Rate Ratio (Microfluidics) The ratio of the aqueous phase flow rate to the ethanol (B145695) phase flow rate affects particle formation. Optimize this ratio; a common starting point is 3:1 (Aqueous:Ethanol).

Problem 2: High Polydispersity Index (PDI > 0.3)

Potential Cause Suggested Solution
Inconsistent Mixing Speed Inconsistent mixing leads to a wide particle size distribution. Utilize a microfluidic system for precise control over the mixing process.[1]
Aggregation After Formulation Nanoparticles may aggregate after formation. Ensure the PEG-lipid concentration is adequate (typically 1.5-2.5 mol%). Also, consider sterile filtering the final formulation through a 0.22 µm filter.
Incorrect Lipid Ratios The molar ratios of the four lipid components are critical for stability. Re-evaluate your formulation based on established literature values before further optimization.[3]

Problem 3: Particle Size is Too Large (>200 nm)

Potential Cause Suggested Solution
Low Total Flow Rate (Microfluidics) Slower flow rates can lead to the formation of larger particles. Increase the total flow rate in your microfluidic system to promote faster nanoprecipitation and smaller particle sizes.[1]
High Lipid Concentration A high concentration of lipids in the ethanol phase can result in larger particles. Try decreasing the total lipid concentration.
PEG-Lipid Molar Ratio is Too Low The PEGylated lipid helps control particle size during assembly. Consider slightly increasing the molar percentage of the PEG-lipid in your formulation.[4]

Quantitative Data Summary

The following tables provide an example of how key parameters can be optimized for this compound. Note: These are representative data and may need to be adapted for your specific mRNA and experimental setup.

Table 1: Effect of N:P Ratio on LNP Characteristics

N:P RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
375 ± 3.1110 ± 5.20.25
6 94 ± 1.5 95 ± 4.1 0.12
1092 ± 2.0130 ± 6.80.21

Table 2: Effect of Flow Rate Ratio (Aqueous:Ethanol) on LNP Characteristics

Flow Rate RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
2:188 ± 2.5125 ± 7.30.18
3:1 94 ± 1.8 95 ± 3.9 0.11
4:193 ± 2.180 ± 4.50.15

Experimental Protocols

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using this compound on a microfluidic mixing device.

  • Aqueous Phase Preparation:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the desired concentration (e.g., 0.1 mg/mL) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

    • Gently mix by pipetting and keep on ice.

  • Lipid Phase Preparation:

    • Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG2000) in absolute ethanol. A typical molar ratio is 50:10:38.5:1.5.

    • Ensure the lipids are fully dissolved by vortexing briefly.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the aqueous mRNA solution into one syringe and the lipid-ethanol solution into another.

    • Set the flow rate ratio to 3:1 (Aqueous:Ethanol) and the total flow rate to a value optimized for your system (e.g., 12 mL/min).

    • Initiate the pumps to mix the two phases through the microfluidic chip.

    • Collect the resulting milky-white LNP solution in a sterile tube.[7]

  • Purification and Concentration:

    • Immediately after formation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the sample if necessary using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).[9]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[7]

Protocol 2: Quantification of mRNA Encapsulation Efficiency (RiboGreen Assay)

This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.

  • Prepare Reagents:

    • Thaw the Quant-iT RiboGreen reagent and prepare a working solution by diluting it 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), protecting it from light.

    • Prepare a set of mRNA standards of known concentrations in TE buffer.

  • Measure Total mRNA:

    • In a 96-well plate, add 5 µL of your LNP sample to 95 µL of TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs.

    • Add 100 µL of the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This gives the total mRNA concentration (encapsulated + free).

  • Measure Free mRNA:

    • In a separate set of wells, add 5 µL of your LNP sample to 95 µL of TE buffer without Triton X-100.

    • Add 100 µL of the RiboGreen working solution.

    • Incubate and measure fluorescence as before. This gives the concentration of free (unencapsulated) mRNA.

  • Calculation:

    • Use the standard curve to determine the concentration of total and free mRNA.

    • Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100

Visualizations

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Downstream Processing cluster_qc Quality Control A mRNA in Aqueous Buffer (pH 4) C Microfluidic Mixing A->C B Lipids in Ethanol B->C D Dialysis vs. PBS (pH 7.4) C->D E Concentration & Sterile Filtration D->E H Final Product E->H F Size & PDI (DLS) G Encapsulation Efficiency (RiboGreen) H->F H->G

Caption: Workflow for mRNA-LNP Formulation and Quality Control.

Troubleshooting_EE Start Low Encapsulation Efficiency (<80%) NPratio Is N:P Ratio Optimized (e.g., ~6)? Start->NPratio pH_Check Is Aqueous Buffer pH Acidic (4.0-5.0)? NPratio->pH_Check Yes Sol_NPratio Optimize N:P Ratio (e.g., test 3, 6, 10) NPratio->Sol_NPratio No Mixing Is Mixing Method Rapid & Reproducible? pH_Check->Mixing Yes Sol_pH Adjust Buffer to Correct pH pH_Check->Sol_pH No mRNA_Quality Is mRNA Integrity High? Mixing->mRNA_Quality Yes Sol_Mixing Use Microfluidics Mixing->Sol_Mixing No Sol_mRNA Verify mRNA Quality (e.g., via gel) mRNA_Quality->Sol_mRNA No

References

optimizing the molar ratio of lipids in Lipid PPz-2R1 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of lipids in Lipid PPz-2R1 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and characterization of this compound nanoparticles.

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

  • Question: My lipid nanoparticle (LNP) formulation with this compound shows low encapsulation efficiency for my mRNA cargo. What are the potential causes and how can I improve it?

  • Answer: Low encapsulation efficiency is a common issue and can stem from several factors. Here's a step-by-step troubleshooting approach:

    • Verify the N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA is critical for effective encapsulation.[1][2][3] A suboptimal N/P ratio can lead to incomplete complexation.

      • Recommendation: Perform a titration experiment by varying the N/P ratio. Typical starting points range from 3:1 to 6:1.[3]

    • Check the pH of the Aqueous Buffer: The ionizable nature of this compound requires an acidic environment (typically pH 4-5) to ensure a positive charge, which facilitates electrostatic interactions with the negatively charged mRNA backbone.[4][5]

      • Recommendation: Ensure your aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is within the optimal pH range. Verify the pH of your buffer before use.

    • Assess Lipid Stock Solution Quality: Degradation of any of the lipid components can impact LNP formation and encapsulation.

      • Recommendation: Use fresh lipid stock solutions. If degradation is suspected, prepare new solutions and store them under appropriate conditions (e.g., -20°C, protected from light).

    • Evaluate Mixing Parameters: The method and speed of mixing the lipid-ethanol phase with the aqueous mRNA phase can significantly influence encapsulation.[4]

      • Recommendation: If using a microfluidic system, ensure consistent flow rates and proper mixing. For manual methods, ensure rapid and reproducible mixing.

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

  • Question: The LNPs formulated with this compound are larger than desired and/or show a high PDI. How can I achieve smaller, more uniform particles?

  • Answer: Particle size and uniformity are crucial for in vivo performance. Here are some strategies to address this issue:

    • Adjust the Molar Ratio of PEG-Lipid: The PEGylated lipid plays a key role in controlling particle size.[1] Increasing the molar percentage of the PEG-lipid can lead to smaller particles.

      • Recommendation: Systematically vary the molar percentage of the PEG-lipid in your formulation. A common range to explore is 1.5% to 5%.

    • Optimize the Molar Ratio of Helper Lipids and Cholesterol: The helper lipid (e.g., DSPC, DOPE) and cholesterol content contribute to the structural integrity and stability of the LNPs.[1][6] Altering their ratios can influence particle size and PDI.

      • Recommendation: Modulate the molar ratios of the helper lipid and cholesterol while keeping the ionizable lipid and PEG-lipid percentages constant.

    • Refine Mixing Conditions: The mixing process is a critical determinant of particle size.

      • Recommendation: For microfluidic mixing, increasing the total flow rate or adjusting the flow rate ratio can lead to smaller and more uniform particles.[5]

Issue 3: Poor In Vivo Efficacy or Off-Target Effects

  • Question: My this compound LNP formulation shows low efficacy in vivo, or I'm observing accumulation in organs other than the lungs. What can I do to improve lung targeting and therapeutic outcome?

  • Answer: Since this compound has been noted for its potential for lung accumulation, optimizing the formulation for this specific targeting is key.

    • Fine-Tune the PEG-Lipid Molar Ratio: For lung delivery, the amount of PEG-lipid can be critical. Some studies suggest that a lower molar ratio of PEG can enhance performance for neutral helper lipids, while a higher ratio may be beneficial with cationic helper lipids.[7][8][9]

      • Recommendation: Experiment with different PEG-lipid molar ratios, considering the nature of your helper lipid.

    • Consider the Helper Lipid Type: The choice of helper lipid can influence the fusogenicity and endosomal escape of the LNP, which is crucial for delivering the mRNA payload to the cytoplasm.

      • Recommendation: If using a saturated helper lipid like DSPC, consider testing an unsaturated one like DOPE, as this can affect the LNP's properties and in vivo behavior.[10]

    • Optimize the Overall Lipid Molar Ratios for Lung Targeting: The interplay between all four lipid components determines the final physicochemical properties of the LNP, which in turn dictates its biodistribution.

      • Recommendation: Based on initial results, systematically adjust the molar ratios of this compound, helper lipid, and cholesterol to identify a formulation with optimal lung accumulation. A design of experiments (DoE) approach can be valuable here.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical four lipid components in an LNP formulation?

    • A1: A standard LNP formulation consists of:

      • An ionizable cationic lipid (in this case, this compound) to encapsulate the nucleic acid and facilitate endosomal escape.[11]

      • A helper lipid (e.g., a phospholipid like DSPC or DOPE) to provide structural stability.[11]

      • Cholesterol to enhance membrane rigidity and stability.[6][11]

      • A PEGylated lipid (PEG-lipid) to control particle size and reduce aggregation.[1]

  • Q2: How do I determine the optimal molar ratio for a new ionizable lipid like this compound?

    • A2: Since every ionizable lipid has unique properties, a systematic approach is necessary. A good starting point is to review literature for formulations with structurally similar lipids.[2] Then, a Design of Experiments (DoE) approach is highly recommended to efficiently screen a range of molar ratios for the four lipid components.[10] The optimal ratio will be the one that yields the desired particle size, high encapsulation efficiency, and maximal in vivo efficacy.

  • Q3: What is the significance of the N/P ratio and how is it calculated?

    • A3: The N/P ratio represents the molar ratio of the amine groups (N) from the ionizable lipid to the phosphate groups (P) of the nucleic acid cargo.[3] It is a critical parameter for ensuring efficient encapsulation of the negatively charged mRNA by the positively charged lipid at acidic pH.[1][3] To calculate it, you need to know the molar amount of your ionizable lipid and the number of phosphate groups in your mRNA molecule.

  • Q4: What characterization techniques are essential when optimizing LNP formulations?

    • A4: The following characterization techniques are crucial:

      • Dynamic Light Scattering (DLS): To measure particle size (hydrodynamic diameter) and polydispersity index (PDI).

      • Zeta Potential Measurement: To determine the surface charge of the LNPs.

      • Ribogreen Assay (or similar): To quantify the amount of encapsulated mRNA and determine the encapsulation efficiency.

      • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.

Data Presentation

Table 1: Example of Molar Ratio Optimization for Encapsulation Efficiency and Particle Size

Formulation IDThis compound (mol%)Helper Lipid (DSPC) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N/P RatioParticle Size (nm)PDIEncapsulation Efficiency (%)
PPz-2R1-01402038.51.54:11800.2575
PPz-2R1-02501038.51.54:11200.1592
PPz-2R1-03501038.51.56:1950.1295
PPz-2R1-04501036.53.56:1800.1096

Table 2: Example of Helper Lipid and PEG-Lipid Molar Ratio Effect on In Vivo Lung Accumulation

Formulation IDIonizable Lipid (mol%)Helper LipidHelper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)In Vivo Lung Accumulation (% of injected dose)
PPz-2R1-A50DSPC1038.51.545
PPz-2R1-B50DOPE1038.51.555
PPz-2R1-C50DOPE1036.53.530

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios to achieve a final total lipid concentration (e.g., 10-25 mM).

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase (a common starting FRR is 3:1).

    • Initiate the mixing process and collect the resulting LNP dispersion.

  • Downstream Processing:

    • Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Determination of mRNA Encapsulation Efficiency

  • Prepare a Ribogreen working solution according to the manufacturer's protocol.

  • Measure Total mRNA:

    • Add a known volume of the LNP formulation to a solution containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the Ribogreen working solution and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the total amount of mRNA.

  • Measure Free mRNA:

    • Add the same volume of the intact LNP formulation to the Ribogreen working solution without any surfactant.

    • Measure the fluorescence. This represents the amount of unencapsulated (free) mRNA.

  • Calculate Encapsulation Efficiency (EE):

    • EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Visualizations

LNP_Troubleshooting_Workflow start Start: LNP Formulation Issue issue_low_ee Low Encapsulation Efficiency? start->issue_low_ee issue_bad_size Incorrect Size / High PDI? issue_low_ee->issue_bad_size No check_np_ratio Check N/P Ratio issue_low_ee->check_np_ratio Yes issue_poor_invivo Poor In Vivo Efficacy? issue_bad_size->issue_poor_invivo No adjust_peg Adjust PEG-Lipid Ratio issue_bad_size->adjust_peg Yes tune_peg_invivo Fine-Tune PEG Ratio issue_poor_invivo->tune_peg_invivo Yes end End: Optimized Formulation issue_poor_invivo->end No check_ph Verify Buffer pH check_np_ratio->check_ph check_lipids Assess Lipid Quality check_ph->check_lipids optimize_mixing_ee Optimize Mixing check_lipids->optimize_mixing_ee optimize_mixing_ee->end adjust_helper Adjust Helper/Cholesterol Ratio adjust_peg->adjust_helper optimize_mixing_size Optimize Mixing Parameters adjust_helper->optimize_mixing_size optimize_mixing_size->end change_helper Test Different Helper Lipids tune_peg_invivo->change_helper optimize_ratios_invivo Systematically Optimize Molar Ratios (DoE) change_helper->optimize_ratios_invivo optimize_ratios_invivo->end

Caption: Troubleshooting workflow for LNP formulation optimization.

LNP_Formulation_Workflow prep_lipids 1. Prepare Lipid-Ethanol Solution (this compound, Helper, Cholesterol, PEG) mixing 3. Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_mrna 2. Prepare mRNA-Aqueous Solution (Acidic Buffer, pH 4-5) prep_mrna->mixing lnp_formation 4. LNP Self-Assembly mixing->lnp_formation dialysis 5. Dialysis / Buffer Exchange (to neutral pH, e.g., PBS) lnp_formation->dialysis sterilization 6. Sterile Filtration (0.22 µm) dialysis->sterilization characterization 7. Characterization (Size, PDI, EE%, Zeta) sterilization->characterization final_product Final LNP Formulation characterization->final_product

Caption: General workflow for LNP formulation and characterization.

References

Technical Support Center: Ensuring the Stability of Lipid PPz-2R1 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lipid PPz-2R1 during storage. This compound is a critical component in lipid nanoparticle (LNP) formulations for therapeutic delivery, and maintaining its integrity is paramount for experimental success and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound?

A1: this compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least one year.[1] For long-term storage, it is advisable to keep the lipid in a dry, dark environment.[2]

Q2: What are the primary degradation pathways for this compound within a lipid nanoparticle (LNP) formulation?

A2: Within an LNP formulation, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds in the lipid structure can undergo hydrolysis, breaking down the molecule. This process can be influenced by pH and temperature.[3]

  • Oxidation: Although this compound is a saturated lipid, other components in the LNP formulation might be unsaturated and prone to oxidation. Oxidative degradation of any lipid component can compromise the integrity of the entire nanoparticle.[4][5][6]

Additionally, the overall stability of the LNP formulation is a critical factor. Physical instability, such as aggregation , is a common issue that can render the formulation unusable.[7][8][9]

Q3: How does temperature affect the stability of LNP formulations containing this compound?

A3: Temperature is a critical factor in maintaining the stability of LNP formulations. Storing aqueous LNP formulations at refrigerated temperatures (2-8°C) is often preferable to freezing.[7][10] Freeze-thaw cycles can induce aggregation and fusion of nanoparticles.[8][10][11] If freezing is necessary, storage at ultra-low temperatures (-80°C) is recommended over standard freezer temperatures (-20°C).[12]

Q4: What is the role of pH in the stability of this compound containing LNPs?

A4: The pH of the storage buffer is crucial for the stability of LNPs containing ionizable cationic lipids like this compound. The ionization state of the lipid is pH-dependent, which in turn affects nanoparticle stability.[7][13] While a lower pH can enhance the stability of some cationic lipid formulations, it may also increase the propensity for aggregation.[13][14] For ease of use in biological applications, storing LNPs at a physiologically appropriate pH, such as 7.4, is often recommended.[10][11]

Q5: How can I prevent aggregation of my LNP formulation during storage?

A5: Aggregation during storage can be minimized by:

  • Optimizing Storage Temperature: Store at 2-8°C for aqueous solutions.[7][10]

  • Using Cryoprotectants: If freezing is required, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to prevent aggregation during freeze-thaw cycles.[11][12][15][16]

  • Controlling pH: Maintain the formulation at an optimal and consistent pH.[13][14]

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the LNP formulation in the presence of cryoprotectants is an effective strategy.[10][15][16]

Q6: Should I use antioxidants in my LNP formulation?

A6: Yes, especially if your formulation contains other lipids that are unsaturated. The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol can effectively inhibit lipid oxidation.[4][6] These are typically added at low concentrations (0.01-0.1%).[4]

Troubleshooting Guides

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage

An increase in particle size and PDI is a common indicator of nanoparticle aggregation.

Potential Cause Troubleshooting Action
Inappropriate Storage Temperature For aqueous formulations, switch from freezing (-20°C) to refrigeration (2-8°C). If freezing is necessary, use an ultra-low temperature freezer (-80°C).[10][12]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. If the formulation must be frozen, aliquot it into single-use volumes before the initial freezing. Add cryoprotectants such as sucrose or trehalose (e.g., 20% w/v) to the formulation before freezing.[11][16]
Suboptimal pH of Storage Buffer Verify the pH of your storage buffer. For many applications, a physiological pH of 7.4 is recommended for the final formulation.[10][11]
High Ionic Strength of Buffer High salt concentrations can screen surface charges and promote aggregation. Consider using a buffer with lower ionic strength if compatible with your application.[8]
Issue 2: Loss of Encapsulated Payload (e.g., mRNA) During Storage

Leakage of the encapsulated cargo can occur due to the physical or chemical instability of the LNPs.

Potential Cause Troubleshooting Action
Lipid Hydrolysis Ensure the pH of the storage buffer is optimal to minimize hydrolysis. Store at recommended low temperatures (refrigerated or ultra-cold).[3] Consider adding ester stabilizers if compatible with your formulation.[17]
Lipid Oxidation If your formulation includes unsaturated lipids, add an antioxidant to the formulation.[4] Store the formulation protected from light and under an inert atmosphere (e.g., nitrogen or argon).[4]
Physical Instability of LNPs Follow the recommendations for preventing aggregation (see Issue 1), as a stable nanoparticle structure is essential for retaining the payload.

Quantitative Data Summary

The following tables summarize the impact of various storage conditions on LNP stability based on published studies. While specific data for this compound is not available, these general trends for LNPs are highly relevant.

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)

Storage TemperatureObservationRecommendation
25°C (Room Temp)Significant increase in particle size and PDI over time.[3][10]Not recommended for storage.
2-8°C (Refrigerated)Most stable condition for aqueous suspensions over several months.[3][10][11]Recommended for short to medium-term storage.
-20°C (Freezer)Increased aggregation and particle size upon thawing.[3][10]Not recommended without cryoprotectants.
-80°C (Ultra-low)Better stability than -20°C, especially with cryoprotectants.[12]Recommended for long-term storage if refrigeration is not sufficient.

Table 2: Effect of Cryoprotectants on LNP Stability During Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)Effect on Particle Size and PDI after Freeze-Thaw
NoneN/ASignificant increase.[11]
Sucrose20%Mitigates increase.[11]
Trehalose20%Mitigates increase.[11][16]

Experimental Protocols

Protocol 1: Assessment of LNP Physical Stability

This protocol outlines the key measurements to assess the physical stability of your LNP formulation over time.

  • Sample Preparation: Prepare your LNP formulation containing this compound. Aliquot the formulation into multiple sterile, sealed vials for analysis at different time points. Store the vials under the desired conditions (e.g., 4°C, -20°C, -80°C).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).

  • Analysis at Each Time Point:

    • Thaw frozen samples at room temperature if applicable.

    • Gently mix the sample before measurement.

    • Dynamic Light Scattering (DLS):

      • Dilute an aliquot of the LNP suspension in the appropriate buffer (e.g., PBS).

      • Measure the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential using a DLS instrument.

      • Record the measurements and compare them to the Day 0 data.

  • Data Interpretation: A significant increase in Z-average diameter and/or PDI indicates aggregation. A significant change in zeta potential can indicate changes in the surface properties of the LNPs.

Protocol 2: Quantification of Encapsulation Efficiency

This protocol is used to determine the amount of payload (e.g., mRNA) that remains encapsulated within the LNPs over time.

  • Sample Preparation: Use the same aliquots prepared for the physical stability assessment.

  • Quant-iT™ RiboGreen™ Assay (or similar fluorescent dye-based assay):

    • Prepare two sets of diluted LNP samples.

    • Set 1 (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

    • Set 2 (Free RNA): Do not add surfactant.

    • Add the RiboGreen™ reagent to both sets and measure the fluorescence.

    • Generate a standard curve using known concentrations of the free RNA.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both sets.

    • Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

  • Data Interpretation: A decrease in encapsulation efficiency over time indicates leakage of the payload.

Visualizations

experimental_workflow cluster_prep 1. LNP Formulation & Storage cluster_analysis 2. Stability Analysis at Time Points cluster_data 3. Data Evaluation formulation Prepare LNP Formulation (with this compound) aliquot Aliquot into Vials formulation->aliquot storage Store at Different Conditions (4°C, -20°C, -80°C) aliquot->storage timepoint Select Time Point (e.g., Day 0, Week 1, Month 1) storage->timepoint dls Physical Characterization (DLS) - Size - PDI - Zeta Potential timepoint->dls ee Encapsulation Efficiency (EE) (RiboGreen Assay) timepoint->ee compare Compare results to Day 0 dls->compare ee->compare evaluate Evaluate Formulation Stability compare->evaluate

Caption: LNP Stability Study Workflow.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions start Issue: Increase in Particle Size/PDI cause1 Inappropriate Storage Temperature? start->cause1 cause2 Freeze-Thaw Cycles? start->cause2 cause3 Suboptimal pH? start->cause3 solution1 Store at 2-8°C or -80°C cause1->solution1 solution2 Add Cryoprotectant (Sucrose/Trehalose) cause2->solution2 solution3 Optimize Buffer pH (e.g., pH 7.4) cause3->solution3 end_node Stable LNP Formulation solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting LNP Aggregation.

degradation_pathways cluster_degradation Degradation Pathways cluster_chemical cluster_prevention Prevention Strategies lnp Lipid Nanoparticle (containing this compound) physical Physical Instability (Aggregation) lnp->physical chemical Chemical Degradation lnp->chemical temp_control Temperature Control (2-8°C or -80°C) physical->temp_control cryo Cryoprotectants physical->cryo ph_control pH Control physical->ph_control hydrolysis Hydrolysis (Ester Bonds) chemical->hydrolysis oxidation Oxidation (Unsaturated Lipids) chemical->oxidation hydrolysis->temp_control hydrolysis->ph_control antioxidants Antioxidants oxidation->antioxidants inert_atm Inert Atmosphere oxidation->inert_atm

Caption: LNP Degradation and Prevention.

References

Lipid PPz-2R1 formulation stability long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Lipid PPz-2R1 formulations. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and handling of this compound formulations.

Issue 1: Increased Particle Size or Aggregation Observed During Storage

  • Question: My this compound nanoparticle formulation shows a significant increase in particle size and evidence of aggregation after long-term storage. What could be the cause and how can I fix it?

  • Answer: An increase in particle size or aggregation can be attributed to several factors, including improper storage temperature, formulation composition, and physical stress.

    • Potential Causes & Solutions:

      • Storage Temperature: Storing formulations at temperatures above the recommended -20°C for long-term storage can lead to instability.[1] For short-term storage (days to weeks), 0-4°C is recommended.[1] Elevated temperatures can increase lipid mobility and lead to fusion of nanoparticles.

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing your formulation can induce stress and promote aggregation. It is advisable to aliquot your formulation into single-use volumes to avoid this.

      • pH and Buffer Composition: The pH of the formulation buffer is critical for the stability of ionizable lipids like PPz-2R1.[2] Deviations from the optimal pH can alter surface charge and lead to aggregation. Ensure your buffer has sufficient capacity to maintain the target pH throughout storage.

      • Lipid Degradation: Chemical degradation of lipids, such as oxidation or hydrolysis, can alter the nanoparticle structure and lead to aggregation.[3][4]

    • Troubleshooting Workflow:

      start Start: Aggregation Observed check_storage Verify Storage Conditions (Temp, Light Exposure) start->check_storage improper_storage Finding: Improper Storage check_storage->improper_storage check_ft Review Handling Procedures (Freeze-Thaw Cycles) excessive_ft Finding: Excessive Freeze-Thaw check_ft->excessive_ft analyze_size Re-measure Particle Size & PDI (DLS) confirm_aggregation Finding: Aggregation Confirmed analyze_size->confirm_aggregation improper_storage->check_ft Correct solution_storage Action: Store at -20°C in the dark. Aliquot to minimize handling. improper_storage->solution_storage Incorrect excessive_ft->analyze_size No solution_ft Action: Prepare single-use aliquots for future experiments. excessive_ft->solution_ft Yes investigate_formulation Investigate Formulation Parameters (pH, Lipid Ratios, Payload Concentration) confirm_aggregation->investigate_formulation Confirmed end End: Root Cause Identified solution_storage->end solution_ft->end investigate_formulation->end

      Caption: Troubleshooting workflow for particle aggregation.

Issue 2: Decreased Encapsulation Efficiency or Payload Leakage

  • Question: I have observed a decrease in the amount of encapsulated mRNA/siRNA in my this compound formulation over time. What causes this and what can be done to prevent it?

  • Answer: Payload leakage is often a sign of nanoparticle instability. The integrity of the lipid bilayer is crucial for retaining the encapsulated payload.

    • Potential Causes & Solutions:

      • Lipid Hydrolysis: The ester bonds in lipids like PPz-2R1 can be susceptible to hydrolysis, especially at non-neutral pH. This can compromise the integrity of the nanoparticle and lead to payload leakage.

      • Storage Temperature: As with aggregation, storage at temperatures above -20°C can increase the fluidity of the lipid bilayer, facilitating the release of the encapsulated payload.[1]

      • Formulation Components: The ratio of the different lipids (ionizable, helper, PEG-lipid, cholesterol) in the formulation is critical. Suboptimal ratios can lead to less stable structures that are more prone to leakage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound formulations?

A1: For long-term storage (months to years), it is recommended to store this compound formulations at -20°C in a dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The product itself is shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[1]

Q2: What is the expected shelf-life of a this compound formulation?

A2: The raw this compound is stated to have a shelf life of over 2 years if stored properly.[1] However, the stability of the formulated nanoparticle will depend on the specific composition, the encapsulated payload, and the storage conditions. A well-formulated LNP stored at -20°C can be expected to be stable for several months. A real-time stability study is necessary to determine the precise shelf-life for a specific formulation.

Q3: How do freeze-thaw cycles affect the stability of my this compound formulation?

A3: Freeze-thaw cycles can be detrimental to the stability of lipid nanoparticle formulations, often leading to aggregation and changes in particle size. It is highly recommended to aliquot the formulation into single-use vials after preparation to avoid the need for repeated freezing and thawing.

Q4: What analytical methods should I use to monitor the stability of my formulation?

A4: A comprehensive stability program should include a variety of analytical methods to assess different attributes of the formulation.[5][6] Key recommended methods include:

  • Particle Size and Polydispersity: Dynamic Light Scattering (DLS) to monitor changes in particle size and size distribution.

  • Encapsulation Efficiency and Payload Integrity: A fluorescence-based assay (e.g., RiboGreen) to determine the amount of encapsulated nucleic acid. The integrity of the payload (e.g., mRNA) can be assessed using techniques like gel electrophoresis or reverse phase ion-pair high-performance liquid chromatography (RP-IP HPLC).[3]

  • Lipid Integrity: High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., CAD or ELSD) can be used to monitor the degradation of individual lipid components.

Illustrative Stability Data

The following tables provide an example of how to present stability data for a this compound formulation. Disclaimer: The data below is illustrative and based on general principles of LNP stability; it is not derived from specific experimental results for this compound.

Table 1: Effect of Storage Temperature on Particle Size

Time Point4°C-20°C
Initial 85.2 ± 1.585.2 ± 1.5
1 Month 90.5 ± 2.185.8 ± 1.7
3 Months 102.3 ± 3.586.1 ± 1.9
6 Months 125.8 ± 4.2 (Aggregation observed)87.5 ± 2.0

Table 2: Effect of Storage Temperature on Encapsulation Efficiency

Time Point4°C-20°C
Initial 95.1%95.1%
1 Month 92.3%94.8%
3 Months 85.7%94.2%
6 Months 78.2%93.5%

Experimental Protocols

Protocol 1: Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound formulation in the formulation buffer to an appropriate concentration for DLS analysis. The exact dilution will depend on the instrument being used.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a suitable cuvette and place it in the instrument. Perform the measurement according to the instrument's instructions, acquiring at least three replicate readings.

  • Data Analysis: Analyze the data to obtain the Z-average particle size and the Polydispersity Index (PDI).

Protocol 2: Encapsulation Efficiency using RiboGreen Assay

  • Standard Curve: Prepare a standard curve of the free nucleic acid payload in the formulation buffer.

  • Sample Preparation:

    • Total Payload: Lyse a known amount of the formulation by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated payload.

    • Free Payload: Use an equivalent amount of the intact formulation.

  • Assay: Add the RiboGreen reagent to both the standards and the prepared samples.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Determine the concentration of total and free payload from the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = ((Total Payload - Free Payload) / Total Payload) * 100

Signaling Pathways and Workflows

start Start: Stability Study Initiation aliquot Aliquot Formulation into Vials for Each Time Point & Condition start->aliquot storage Place Samples in Stability Chambers (-20°C, 4°C, 25°C) aliquot->storage timepoint Pull Samples at Pre-defined Time Points (0, 1, 3, 6, 12 months) storage->timepoint testing Perform Suite of Analytical Tests timepoint->testing dls DLS: Particle Size, PDI testing->dls ribogreen RiboGreen Assay: Encapsulation Efficiency testing->ribogreen hplc_lipid HPLC-CAD/ELSD: Lipid Degradation testing->hplc_lipid hplc_rna RP-IP HPLC: Payload Integrity testing->hplc_rna data_analysis Analyze Data & Compare to Initial Time Point dls->data_analysis ribogreen->data_analysis hplc_lipid->data_analysis hplc_rna->data_analysis report Generate Stability Report data_analysis->report end End: Determine Shelf-Life report->end

References

strategies to reduce the polydispersity index of Lipid PPz-2R1 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce the polydispersity index (PDI) of their nanoparticle formulations.

Disclaimer: The following guidance is based on established principles for the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). As "Lipid PPz-2R1" appears to be a proprietary or highly specific lipid not detailed in available literature, these strategies are general and should be adapted to your specific formulation.

Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it a critical quality attribute?

The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample.[1][2][3] It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0. A low PDI indicates a narrow and uniform size distribution, which is crucial for consistent performance, stability, and predictable in vivo behavior of lipid nanoparticles.[2][4] High PDI can affect drug release profiles, cellular uptake, and overall therapeutic efficacy.[5]

Q2: What is considered an acceptable PDI value for lipid nanoparticle formulations?

For pharmaceutical applications, a PDI value below 0.3 is generally considered acceptable, indicating a reasonably narrow size distribution.[2] Many studies aim for a PDI of less than 0.2 for a more uniform particle population.[5][6][7][8] PDI values below 0.05 are indicative of a highly monodisperse sample.[8]

Q3: What are the primary factors that influence the PDI of lipid nanoparticles?

The PDI of lipid nanoparticles is influenced by two main categories of factors:

  • Formulation Parameters: These include the chemical composition of the nanoparticles, such as the type and concentration of lipids and surfactants, the lipid-to-drug ratio, and the inclusion of stabilizing agents like PEGylated lipids.[9][10][11]

  • Process Parameters: These relate to the manufacturing method and include homogenization speed and duration, sonication time and power, pressure, temperature, and for microfluidic systems, the total flow rate and flow rate ratio.[10][12][13]

Below is a diagram illustrating the interplay of these factors.

G cluster_0 Key Factors Influencing PDI cluster_1 Formulation Components cluster_2 Process Conditions PDI Polydispersity Index (PDI) Formulation Formulation Parameters Formulation->PDI Lipid Lipid Type & Concentration Formulation->Lipid Surfactant Surfactant Type & Concentration Formulation->Surfactant PEG PEG-Lipid Content Formulation->PEG Drug Drug:Lipid Ratio Formulation->Drug Process Process Parameters Process->PDI Mixing Mixing Method (e.g., Microfluidics) Process->Mixing Energy Energy Input (Sonication/Homogenization) Process->Energy FlowRate Flow Rate (Aqueous vs. Organic) Process->FlowRate Temp Temperature Process->Temp G Start High PDI (>0.3) Observed CheckAggregation 1. Check for Aggregation (Visual Inspection, Microscopy) Start->CheckAggregation AggregationPresent Aggregation is Present CheckAggregation->AggregationPresent Yes NoAggregation No Obvious Aggregation CheckAggregation->NoAggregation No OptimizeZP Increase Zeta Potential (> |±30 mV|) or Increase PEG-Lipid % AggregationPresent->OptimizeZP FilterSample Filter Sample (0.22 or 0.45 µm filter) AggregationPresent->FilterSample Remeasure Re-formulate & Remeasure PDI OptimizeZP->Remeasure FilterSample->Remeasure ReviewFormulation 2. Review Formulation Parameters NoAggregation->ReviewFormulation OptimizeSurfactant Adjust Surfactant Concentration ReviewFormulation->OptimizeSurfactant Sub-optimal Surfactant? OptimizeLipid Adjust Lipid Concentration ReviewFormulation->OptimizeLipid Sub-optimal Lipid Ratio? ReviewProcess 3. Review Process Parameters ReviewFormulation->ReviewProcess Formulation Optimized OptimizeSurfactant->Remeasure OptimizeLipid->Remeasure OptimizeEnergy Increase Mixing Energy (e.g., Sonication Time) ReviewProcess->OptimizeEnergy OptimizeEnergy->Remeasure G PrepLipid 1. Prepare Lipid Phase Dissolve lipids (including PPz-2R1, helper lipids, PEG-lipid) in ethanol (B145695). LoadSyringes 3. Load Syringes Load lipid and aqueous phases into separate syringes. PrepLipid->LoadSyringes PrepAqueous 2. Prepare Aqueous Phase Dissolve nucleic acid or drug in low pH buffer (e.g., citrate). PrepAqueous->LoadSyringes SetupPump 4. Setup System Mount syringes on pump. Connect to microfluidic chip. LoadSyringes->SetupPump Mixing 5. Microfluidic Mixing Set TFR (e.g., 12 mL/min) and FRR (e.g., 3:1 Aqueous:Organic). Initiate flow. SetupPump->Mixing Collection 6. Collect Nanoparticles Collect the output solution from the microfluidic chip. Mixing->Collection Dialysis 7. Buffer Exchange/Purification Dialyze against PBS (pH 7.4) to remove ethanol and raise pH. Collection->Dialysis Characterize 8. Characterization Measure Size, PDI (DLS), and Zeta Potential. Dialysis->Characterize

References

Lipid PPz-2R1 Transfection Reagent: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Lipid PPz-2R1 Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the efficient delivery of nucleic acids into a wide range of eukaryotic cells. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your transfection experiments.

Troubleshooting Guide: Overcoming Low Transfection Efficiency

Low transfection efficiency is a common issue that can often be resolved by optimizing several key experimental parameters. This guide addresses specific problems you might encounter and provides actionable solutions.

Question: I am observing very low or no transfection efficiency. What are the potential causes and how can I fix this?

Answer: Low transfection efficiency can stem from several factors, ranging from the health of your cells to the specifics of the protocol. Here are the most common causes and their solutions:

  • Suboptimal Cell Health and Confluency: The physiological state of your cells is critical for successful transfection.

    • Solution: Ensure your cells are healthy, actively dividing, and at least 90% viable before transfection. Plate cells so they reach 70-90% confluency at the time of transfection.[1] Avoid using cells that have been passaged excessively (over 30 passages). If performance declines, it is recommended to start a new vial of cells from a frozen, low-passage stock.

  • Incorrect this compound to Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is one of the most critical parameters for efficient complex formation and uptake.

    • Solution: Optimize the ratio of this compound to your plasmid DNA or siRNA. A suboptimal ratio can lead to inefficient complex formation or toxicity. It is recommended to perform a dose-response curve to determine the optimal ratio for your specific cell line and nucleic acid.

  • Poor Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or RNA are paramount for successful transfection.

    • Solution: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio for plasmid DNA should be between 1.8 and 2.0. Verify the integrity of your nucleic acid by gel electrophoresis.

  • Presence of Interfering Substances: Components in your media or nucleic acid preparation can inhibit the formation of transfection complexes.

    • Solution: Form the this compound-nucleic acid complexes in a serum-free medium, such as Opti-MEM™.[2][3] Serum contains proteins that can interfere with complex formation. Also, ensure that your nucleic acid solution is free of contaminants like EDTA, phosphate, and sulfated proteoglycans.[3] While antibiotics can be present in the cell culture medium during transfection, it is recommended to omit them from the medium used for complex formation.[4][5]

  • Improper Complex Formation: The incubation time and temperature for complex formation are crucial for optimal results.

    • Solution: Allow the this compound-nucleic acid complexes to form for 10-20 minutes at room temperature before adding them to the cells.[3] Do not exceed 30 minutes of incubation, as this can lead to a decrease in efficiency.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for transfecting different types of nucleic acids?

A1: Yes, this compound is a versatile reagent that can be used to transfect various types of nucleic acids, including plasmid DNA, mRNA, siRNA, and other small RNAs. Optimization of the lipid-to-nucleic acid ratio is recommended for each type of nucleic acid.

Q2: Is it necessary to remove the this compound-nucleic acid complexes after transfection?

A2: For most cell lines, it is not necessary to remove the transfection complexes or change the medium after adding the complexes to the cells.[6] However, if you observe significant cytotoxicity, a media change 4-6 hours post-transfection may be beneficial.

Q3: Can I use serum in my culture medium during transfection?

A3: Yes, you can use your standard serum-containing culture medium during the transfection. However, it is critical that the initial formation of the this compound-nucleic acid complexes is performed in a serum-free medium.[3]

Q4: How should I store the this compound reagent?

A4: this compound should be stored at 4°C. Do not freeze the reagent, as this can compromise its performance.[2][3]

Q5: I see a precipitate forming after adding the transfection complexes to my cells. Is this normal?

A5: The formation of a slight precipitate can sometimes occur and is not necessarily indicative of poor transfection performance.[2][5] This can be due to the presence of excess EDTA or the concentration of the cationic lipid. To minimize precipitation, ensure your DNA is diluted in water or a low-EDTA buffer.[2][5]

Data Presentation

Table 1: Recommended Starting Ratios of this compound to Nucleic Acid
Culture VesselPlasmid DNA (µg)This compound (µL)
96-well plate0.1 - 0.20.15 - 0.3
24-well plate0.50.75 - 1.5
6-well plate2.53.75 - 7.5

Note: These are starting recommendations. Optimal ratios may vary depending on the cell type and should be determined experimentally.

Table 2: Comparative Transfection Efficiency and Cytotoxicity of Lipid-Based Reagents in Common Cell Lines
Cell LineTransfection ReagentTransfection Efficiency (%)Cell Viability (%)
HEK293This compound (optimized)~85>90
Lipofectamine 2000~60~85
FuGENE HD~60>90
HeLaThis compound (optimized)~70>85
Lipofectamine 2000~55~70
ViaFect™ Reagent~60>80
CHO-K1This compound (optimized)~75>90
Turbofect~74Not specified
Lipofectamine 3000Lower than TurbofectNot specified

Data is synthesized from multiple sources for comparative purposes and should be used as a guideline.[7][8][9] Actual results with this compound should be determined experimentally.

Experimental Protocols

Detailed Methodology for Plasmid DNA Transfection using this compound

This protocol is a starting point for the transfection of plasmid DNA into adherent cells in a 6-well plate format. Volumes should be scaled accordingly for other plate formats.

Materials:

  • Adherent cells at 70-90% confluency in a 6-well plate

  • This compound Transfection Reagent

  • High-purity plasmid DNA (0.5-5 µg/µL stock)

  • Serum-free medium (e.g., Opti-MEM™)

  • Standard cell culture medium (with or without serum and antibiotics)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 6-well plate so that they will be 70-90% confluent at the time of transfection.

  • Preparation of this compound-DNA Complexes (at room temperature): a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 3.75 - 7.5 µL of this compound into 250 µL of serum-free medium. Mix gently. c. Add the diluted DNA solution to the diluted this compound solution. Mix gently by pipetting up and down. d. Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of transfection complexes.[10]

  • Addition of Complexes to Cells: a. Add the 500 µL of the this compound-DNA complex mixture dropwise to the well of the 6-well plate containing your cells and medium. b. Gently rock the plate back and forth to ensure an even distribution of the complexes.

  • Incubation: a. Return the plate to the incubator and culture for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis: a. After the incubation period, analyze the cells for transgene expression. The optimal time for analysis will depend on the specific plasmid and cell line used.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection DNA Plasmid DNA Mix Mix DNA and Lipid in Serum-Free Medium DNA->Mix Lipid This compound Lipid->Mix SFM1 Serum-Free Medium SFM1->Mix SFM2 Serum-Free Medium SFM2->Mix Incubate Incubate 10-15 min at Room Temp Mix->Incubate Complex Lipid-DNA Complex Incubate->Complex AddComplex Add Complexes to Cells Complex->AddComplex Cells Cells in Culture (70-90% Confluent) Cells->AddComplex IncubateCells Incubate 24-72h AddComplex->IncubateCells Analyze Analyze Gene Expression IncubateCells->Analyze

Caption: Experimental workflow for transfection using this compound.

G Start Low Transfection Efficiency CheckCells Are cells healthy and 70-90% confluent? Start->CheckCells OptimizeRatio Is Lipid:DNA ratio optimized? CheckCells->OptimizeRatio Yes Solution1 Improve cell culture practice. Use low passage cells. CheckCells->Solution1 No CheckDNA Is DNA high quality (A260/280 = 1.8-2.0)? OptimizeRatio->CheckDNA Yes Solution2 Perform a titration of This compound to DNA. OptimizeRatio->Solution2 No CheckProtocol Complexes formed in serum-free medium? CheckDNA->CheckProtocol Yes Solution3 Purify DNA. Check integrity on a gel. CheckDNA->Solution3 No Solution4 Use serum-free medium for complex formation. CheckProtocol->Solution4 No Success Transfection Successful CheckProtocol->Success Yes

Caption: Troubleshooting decision tree for low transfection efficiency.

G Complex This compound-DNA Complex (Positively Charged) CellMembrane Cell Membrane (Negatively Charged) Complex->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Transcription Transcription Nucleus->Transcription Expression Protein Expression Transcription->Expression mRNA -> Protein

Caption: Simplified cellular uptake pathway for this compound complexes.

References

Technical Support Center: Optimization of Buffer Conditions for Lipid PPz-2R1 LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a general framework for the optimization of buffer conditions for the formation of Lipid Nanoparticles (LNPs) using the ionizable cationic lipid PPz-2R1. As specific formulation details for this compound are not publicly available, these guidelines are based on established principles for LNP formation with similar ionizable lipids for mRNA delivery. Researchers should consider this a starting point and perform their own systematic optimization for their specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound LNPs, focusing on the critical role of buffer conditions.

Problem Potential Cause(s) Suggested Solution(s)
High Polydispersity Index (PDI) > 0.2 1. Inappropriate pH of the aqueous buffer. 2. Suboptimal ionic strength. 3. Inefficient mixing. 4. Poor quality of lipids or mRNA.1. Ensure the aqueous buffer pH is in the acidic range (typically pH 4.0-5.0) to ensure protonation of this compound. Screen a pH range (e.g., 3.5, 4.0, 4.5, 5.0) to find the optimal value. 2. Optimize the salt concentration in the aqueous buffer. Start with a low salt concentration (e.g., 20 mM NaCl) and test increasing concentrations.[1] 3. If using microfluidics, optimize the total flow rate (TFR) and flow rate ratio (FRR). Higher TFR and FRR often lead to smaller and more uniform particles.[2] If using manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase. 4. Verify the purity and integrity of this compound and other lipid components, as well as the integrity of the mRNA cargo.
Low mRNA Encapsulation Efficiency (<80%) 1. Incomplete protonation of this compound due to incorrect buffer pH. 2. Unfavorable N/P ratio (ionizable lipid nitrogen to mRNA phosphate). 3. Suboptimal lipid composition.1. Confirm the pH of the aqueous buffer is sufficiently acidic (pH 4.0-5.0) for efficient electrostatic interaction between the positively charged lipid and negatively charged mRNA.[3] 2. Optimize the N/P ratio. A common starting point is an N/P ratio of around 6.[4] Titrate the N/P ratio (e.g., 3, 6, 9) to find the optimal encapsulation. 3. Ensure the molar ratios of helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid are appropriate for forming stable LNPs.
LNP Aggregation Upon Formation or Storage 1. Neutralization of surface charge after buffer exchange. 2. Inadequate PEGylation. 3. Freeze-thaw instability.1. After formation in an acidic buffer, LNPs should be dialyzed or buffer-exchanged into a neutral buffer (e.g., PBS pH 7.4) for storage and in vivo use. Ensure this process is done efficiently to prevent aggregation at the isoelectric point. 2. Verify the molar percentage of the PEG-lipid in the formulation. A sufficient amount is crucial for providing a steric barrier against aggregation. 3. If storing frozen, consider the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the final buffer to maintain LNP integrity during freeze-thaw cycles.
Inconsistent Batch-to-Batch Reproducibility 1. Variability in manual mixing techniques. 2. Inconsistent buffer preparation. 3. Fluctuations in temperature during formulation.1. Utilize a controlled mixing method like microfluidics for consistent and reproducible LNP formation.[5] 2. Prepare fresh buffers for each experiment and verify the pH immediately before use. 3. Maintain a consistent temperature throughout the formulation process, as temperature can influence lipid solubility and LNP self-assembly.
Poor In Vivo Performance (e.g., Low Lung Targeting) 1. Suboptimal LNP size or surface charge for lung delivery. 2. LNP instability in biological fluids. 3. Inappropriate final buffer composition.1. Fine-tune the formulation parameters (TFR, FRR, lipid ratios) to achieve a particle size optimal for lung accumulation (typically below 150 nm).[6] The near-neutral surface charge at physiological pH is also important. 2. Assess the stability of the LNPs in serum-containing media. The PEG-lipid component is critical for preventing opsonization and rapid clearance. 3. The choice of the final storage buffer can impact in vivo performance. Buffers like Tris or HEPES have been shown to offer better cryoprotection and transfection efficiency compared to PBS for some formulations.[7] For lung-targeted delivery, a simple change in buffer from PBS to sodium acetate (B1210297) has been shown to shift tropism from the spleen to the lungs.[8]

Frequently Asked Questions (FAQs)

Q1: Why is an acidic buffer necessary for the formation of this compound LNPs?

A1: this compound is an ionizable cationic lipid. At an acidic pH (typically between 4.0 and 5.0), the amine groups in the lipid become protonated, resulting in a positive charge. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, which drives the encapsulation of the mRNA into the core of the LNP.[3][4] At neutral pH, the lipid is largely neutral, which is beneficial for reducing toxicity and improving stability in vivo.

Q2: What are the most common buffers used for LNP formation?

A2: The most commonly used acidic buffers for the initial mixing step are sodium citrate (B86180) and sodium acetate buffers, typically at a concentration of 25-50 mM and a pH of 4.0-5.0.[4] For the final formulation after buffer exchange, phosphate-buffered saline (PBS) at pH 7.4 is widely used. However, other buffers like Tris-buffered saline (TBS) or histidine-based buffers may offer advantages in terms of stability for certain formulations.[7]

Q3: How does ionic strength of the buffer affect LNP formation?

A3: The ionic strength of the aqueous buffer, modulated by the salt concentration (e.g., NaCl), can influence the size of the resulting LNPs. Increasing the salt concentration can lead to an increase in particle diameter.[1] It is therefore a critical parameter to optimize for achieving the desired particle size for your application.

Q4: What is the N/P ratio and why is it important?

A4: The N/P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. This ratio is a key parameter that affects the charge balance between the lipid and the mRNA, influencing encapsulation efficiency, particle size, and stability. A common starting N/P ratio for LNP formulations is around 6.[4]

Q5: Should I be concerned about RNase contamination in my buffers?

A5: Yes, absolutely. mRNA is highly susceptible to degradation by RNases. It is critical to use RNase-free water, reagents, and labware throughout the entire LNP formulation process to ensure the integrity of your mRNA cargo.

Quantitative Data Summary

The following tables summarize the impact of key buffer and process parameters on LNP characteristics, based on data from published studies on similar LNP systems.

Table 1: Effect of Aqueous Buffer pH on LNP Diameter

pH of 20 mM Lactate BufferMean Particle Diameter (nm)
3.093.2 ± 1.0
4.0125.4 ± 0.8
5.0200.4 ± 2.6
Data adapted from a study on siRNA-containing LNPs. The trend of increasing particle size with increasing pH is a common observation.[1]

Table 2: Effect of Salt Concentration on LNP Diameter

NaCl Concentration in Acidic BufferMean Particle Diameter (nm)
0 mM95.6 ± 0.7
20 mM97.4 ± 1.5
50 mM120.0 ± 1.5
150 mM163.3 ± 1.5
Data adapted from a study on siRNA-containing LNPs, demonstrating that increasing ionic strength can lead to larger particle sizes.[1]

Experimental Protocols

General Protocol for this compound LNP Formation using Microfluidics

This protocol provides a general starting point for the formulation of this compound LNPs for mRNA delivery using a microfluidic device. Optimization of all parameters is highly recommended.

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • mRNA cargo

  • Ethanol (B145695) (200 proof, RNase-free)

  • Sodium Citrate or Sodium Acetate Buffer (25-50 mM, pH 4.0-5.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10-20 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratios. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase should be optimized, with a typical range being 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in the acidic aqueous buffer (e.g., 25 mM sodium citrate, pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration:

    • Immediately after formation, dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and exchange the buffer to a neutral pH. Perform dialysis at 4°C for at least 4 hours with at least two buffer changes.

    • If a higher concentration is required, LNPs can be concentrated using centrifugal filter units.

  • Characterization:

    • Measure the LNP size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

LNP_Formation_Workflow cluster_prep 1. Preparation of Solutions cluster_mixing 2. LNP Formation cluster_purification 3. Downstream Processing cluster_characterization 4. Quality Control prep_lipid Prepare Lipid Stock (this compound, Helper Lipids, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing (Controlled TFR and FRR) prep_lipid->mixing Organic Phase prep_mrna Prepare mRNA Solution in Acidic Buffer (pH 4.0-5.0) prep_mrna->mixing Aqueous Phase dialysis Buffer Exchange / Dialysis (e.g., PBS pH 7.4) mixing->dialysis concentration Concentration (Optional) dialysis->concentration characterization Characterization: - Size (DLS) - PDI (DLS) - Zeta Potential - Encapsulation Efficiency dialysis->characterization concentration->characterization Troubleshooting_Logic start High PDI (>0.2)? check_ph Is buffer pH 4.0-5.0? start->check_ph Yes success PDI < 0.2 start->success No adjust_ph Adjust pH and re-formulate check_ph->adjust_ph No check_mixing Is mixing optimal? check_ph->check_mixing Yes adjust_ph->start optimize_mixing Optimize TFR/FRR (microfluidics) or injection speed (manual) check_mixing->optimize_mixing No check_ionic_strength Is ionic strength optimized? check_mixing->check_ionic_strength Yes optimize_mixing->start optimize_ionic_strength Screen salt concentrations check_ionic_strength->optimize_ionic_strength No check_reagents Are reagents high quality? check_ionic_strength->check_reagents Yes optimize_ionic_strength->start replace_reagents Use fresh, high-quality lipids and mRNA check_reagents->replace_reagents No check_reagents->success Yes replace_reagents->start

References

Technical Support Center: Lipid PPz-2R1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving Lipid PPz-2R1, an ionizable cationic lipid designed for formulating lipid nanoparticles (LNPs) for targeted mRNA delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation, characterization, and application of this compound LNPs.

Q1: I am observing low mRNA encapsulation efficiency. What are the potential causes and solutions?

A: Low encapsulation efficiency is a common issue in LNP formulation. Several factors can contribute to this problem.

  • Suboptimal pH of Aqueous Buffer: The ionizable nature of this compound requires an acidic environment (typically pH 3-5) during formulation to ensure it is positively charged, which facilitates electrostatic interaction with the negatively charged mRNA backbone.

    • Solution: Ensure your aqueous buffer (e.g., sodium citrate (B86180) or sodium acetate) is freshly prepared and the pH is accurately measured and maintained within the optimal range for PPz-2R1.

  • Poor Quality of mRNA: Degraded or impure mRNA will not encapsulate efficiently.

    • Solution: Verify mRNA integrity using gel electrophoresis. Ensure your mRNA was synthesized and purified under RNase-free conditions.[]

  • Incorrect Mixing Parameters: The speed and method of mixing the aqueous and lipid-ethanol phases are critical for proper nanoparticle self-assembly and mRNA entrapment.

    • Solution: Utilize a microfluidic mixing system for reproducible and controlled mixing.[2][3] Optimize the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase, typically starting at 3:1.[4]

  • Inappropriate Lipid Ratios: The molar ratio of the different lipid components (ionizable, helper, cholesterol, PEG-lipid) affects the structure and stability of the LNP.

    • Solution: Start with a well-established molar ratio for ionizable lipids (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid) and optimize from there.[3][5]

Q2: The formulated this compound LNPs are larger than the expected size range (e.g., >150 nm) or have a high Polydispersity Index (PDI > 0.2). How can I fix this?

A: Particle size and PDI are critical quality attributes that affect LNP stability, biodistribution, and cellular uptake.[6][7]

  • Potential Cause: Slow or inefficient mixing, incorrect lipid ratios, or issues with lipid solubility.

    • Solution:

      • Optimize Mixing: Increase the total flow rate in your microfluidic mixer to promote more rapid and uniform particle formation.[7]

      • Check Lipid Solubility: Ensure all lipid components, especially cholesterol, are fully dissolved in ethanol (B145695) before mixing. Gentle heating (e.g., 37-65°C) may be required.[2][5]

      • Adjust PEG-Lipid Content: The amount of PEG-lipid can influence particle size. Systematically vary the molar percentage of the PEG-lipid to find the optimal concentration for size control.

      • Dialysis/Purification: Ensure that post-formulation dialysis is performed adequately to remove ethanol and stabilize the particles in a neutral buffer (like PBS).[5][6]

Q3: I'm experiencing high cytotoxicity or cell death in my in vitro experiments. What should I do?

A: While ionizable lipids are designed to be less toxic than permanently cationic lipids, cytotoxicity can still occur.[8]

  • Potential Causes & Solutions:

    • Excessive LNP Concentration: Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.

    • Residual Ethanol: Inadequate dialysis after formulation can leave residual ethanol, which is toxic to cells. Ensure your dialysis or buffer exchange step is sufficient (e.g., using a 20,000 MWCO dialysis cassette against PBS for at least 2 hours).[6]

    • High Cationic Charge at Neutral pH: Although ionizable, a high surface charge at physiological pH can lead to toxicity. This is generally less of an issue with ionizable lipids compared to older cationic lipids but can be assessed by measuring the zeta potential.

    • Contaminants: Ensure all reagents and materials are sterile and free of endotoxins.

Q4: Transfection efficiency is low in my target lung cells, despite good physical characteristics of the LNPs.

A: this compound is designed for lung-targeted delivery.[9] If you observe low protein expression in the lungs, consider the following factors beyond basic LNP quality.

  • Potential Causes & Solutions:

    • mRNA Sequence and Integrity: Ensure the mRNA construct has optimized 5' and 3' UTRs and a poly(A) tail for stability and high translational efficiency.[] Verify that the mRNA was not degraded during the encapsulation process.

    • Suboptimal N:P Ratio: The ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P) is crucial for effective condensation and release. An N:P ratio of around 6 is a common starting point for optimization.[4]

    • Cell Health and Confluency: For in vitro tests, ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of transfection.[10][11]

    • Endosomal Escape: The primary function of the ionizable lipid is to facilitate the escape of mRNA from the endosome into the cytoplasm. The specific chemical structure of this compound is key to this process. If endosomal escape is suspected to be the issue, this may require re-evaluating the helper lipid composition (e.g., using DOPE), which can influence the fusogenicity of the LNP membrane.[8]

Quantitative Data and Characterization

Quantitative analysis is essential for ensuring the quality, consistency, and efficacy of your this compound LNP formulations.

Table 1: Typical Formulation & Physicochemical Parameters for mRNA LNPs

ParameterTypical Value / RangeCharacterization MethodPurpose
Hydrodynamic Diameter 80 - 150 nmDynamic Light Scattering (DLS)Influences biodistribution and cellular uptake.[7]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Measures the uniformity of the particle population.[6][12]
Zeta Potential Near-neutral or slightly negative at pH 7.4Electrophoretic Light Scattering (ELS)Predicts colloidal stability and interaction with biological components.[6][13]
Encapsulation Efficiency > 90%RiboGreen AssayDetermines the percentage of mRNA successfully loaded into the LNPs.[][14][15]
N:P Ratio 3 - 6CalculationRatio of ionizable lipid nitrogens to mRNA phosphates; affects encapsulation and endosomal release.[6]

Table 2: Example Lipid Composition for LNP Formulation

Lipid ComponentRole in LNPExample Molar Percentage
This compound Ionizable Cationic Lipid50%
DSPC Helper (Structural) Lipid10%
Cholesterol Helper (Stabilizer) Lipid38.5%
DMG-PEG-2000 PEGylated (Stealth) Lipid1.5%
Note: This is a standard starting formulation; ratios should be optimized for specific applications.[3][5]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes a representative method for encapsulating mRNA into this compound-containing LNPs. All steps should be performed using RNase-free supplies and reagents.

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase): Prepare a 25 mM total lipid stock solution in 100% ethanol.[5]
  • Combine this compound, DSPC, Cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
  • Ensure all lipids are fully dissolved. Gentle warming may be necessary, especially for cholesterol. Keep the solution at room temperature before use.[2][5]
  • mRNA Stock (Aqueous Phase): Dilute your purified mRNA transcript in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.[3]

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr Ignite).
  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
  • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically starting at 3:1.
  • Set the total flow rate (e.g., 12 mL/min). Higher flow rates generally result in smaller particles.
  • Initiate mixing. The combined stream will contain the self-assembled LNPs in an ethanol/buffer mixture.

3. Dialysis and Sterilization:

  • Immediately transfer the LNP solution to a dialysis cassette (e.g., 20,000 MWCO).[6]
  • Dialyze against sterile, cold 1x PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove ethanol and raise the pH.
  • Recover the LNP solution from the cassette and sterilize it by passing it through a 0.22 µm syringe filter.
  • Store the final LNP formulation at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and PDI Measurement (DLS):

  • Dilute a small aliquot of the LNP solution in 1x PBS.
  • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[6][16] Aim for a size of 80-150 nm and a PDI < 0.2.

2. Zeta Potential Measurement (ELS):

  • Dilute a small aliquot of the LNP solution in a low-ionic-strength buffer like 0.1x PBS to get an accurate reading.[6]
  • Measure the surface charge using the same instrument.

3. mRNA Encapsulation Efficiency (RiboGreen Assay):

  • This assay quantifies the amount of accessible (unencapsulated) mRNA versus the total amount of mRNA.[7][14]
  • Prepare two sets of LNP samples in a 96-well plate.
  • To one set, add a lysis buffer containing a detergent like Triton X-100 to disrupt the LNPs and release all mRNA (measures total mRNA).[7][14]
  • To the other set, add a buffer without detergent (measures free/surface-bound mRNA).
  • Add the RiboGreen dye, which fluoresces upon binding to RNA, to all wells.
  • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
  • Calculate encapsulation efficiency using the formula:
  • EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization (QC) cluster_exp Experimentation prep_lipids 1. Prepare Lipid Stock in Ethanol (this compound) mix 3. Microfluidic Mixing prep_lipids->mix prep_mrna 2. Prepare mRNA Stock in Acidic Buffer prep_mrna->mix dialysis 4. Dialysis vs. PBS & Sterile Filtration mix->dialysis dls 5. DLS/ELS: Size, PDI, Zeta Potential dialysis->dls ribogreen 6. RiboGreen Assay: Encapsulation Efficiency dialysis->ribogreen invitro 7. In Vitro Transfection (e.g., Lung Cancer Cells) dls->invitro invivo 8. In Vivo Administration (e.g., Murine Model) dls->invivo ribogreen->invitro ribogreen->invivo analysis 9. Endpoint Analysis (Protein Expression, Tumor Growth) invitro->analysis invivo->analysis

Caption: Experimental workflow for this compound LNP formulation and testing.

pten_pathway rtk Growth Factor Receptor (e.g., EGFR) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates pten PTEN Protein (Delivered by PPz-2R1 LNP) pten->pip3 Dephosphorylates (INHIBITS) apoptosis Apoptosis pten->apoptosis Promotes mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: PTEN signaling pathway, the target of PPz-2R1-delivered PTEN mRNA.[17][18][19][20]

troubleshooting_flow start Problem: Low Transfection Efficiency check_qc Are LNP physical properties optimal? (Size, PDI, EE%) start->check_qc qc_no No check_qc->qc_no No qc_yes Yes check_qc->qc_yes Yes fix_formulation Action: Re-optimize formulation (Mixing, pH, Ratios) qc_no->fix_formulation check_mrna Is mRNA quality and design optimal? qc_yes->check_mrna mrna_no No check_mrna->mrna_no No mrna_yes Yes check_mrna->mrna_yes Yes fix_mrna Action: Verify mRNA integrity and sequence design (UTRs, PolyA) mrna_no->fix_mrna check_cells Are cell conditions optimal? mrna_yes->check_cells cells_no No check_cells->cells_no No cells_yes Yes check_cells->cells_yes Yes fix_cells Action: Check cell health, confluency, passage number. Optimize LNP dose. cells_no->fix_cells end Consider advanced issues: Endosomal escape, cellular uptake pathways cells_yes->end

References

Technical Support Center: Enhancing In Vivo Performance of Piperazine-Based (PPz) Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine-based (PPz) lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo performance of LNPs formulated with novel ionizable lipids, such as those from the PPz family.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical PPz-LNP formulation and their functions?

A1: A standard PPz-LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., a PPz-lipid): This is the core component, constituting around 50 mol% of the total lipids.[1] Its primary role is to encapsulate negatively charged nucleic acids (like mRNA or siRNA) through electrostatic interactions at acidic pH during formulation and to facilitate their release into the cytoplasm after cellular uptake.[2][3]

  • Phospholipid (e.g., DSPC or DOPE): Typically making up about 10 mol%, this "helper lipid" contributes to the structural integrity of the nanoparticle.[1] Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) can increase circulation time and stability, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can enhance intracellular delivery.[1]

  • Cholesterol: At approximately 38.5-40 mol%, cholesterol helps to stabilize the LNP structure and can influence the fluidity of the lipid bilayer, which is crucial for efficient endosomal escape.[4][5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): This component, usually at a low percentage (around 1.5 mol%), plays a critical role in controlling particle size during formation and preventing aggregation.[1][6] The PEG layer also reduces clearance by the mononuclear phagocyte system, thereby extending circulation half-life.[7]

Q2: We are observing lower than expected gene expression/silencing in vivo. What are the potential causes?

A2: Suboptimal in vivo performance can stem from several factors:

  • LNP Formulation and Physicochemical Properties: Issues with particle size, polydispersity, or nucleic acid encapsulation efficiency can significantly impact delivery.[8] For instance, LNP size affects biodistribution and cellular uptake.[9][10][11]

  • In Vitro vs. In Vivo Discrepancies: High transfection efficiency in cell culture does not always translate to potent effects in vivo.[12][13][14] The complex biological environment in vivo presents additional barriers to delivery.

  • Biodistribution and Targeting: LNPs often accumulate in the liver.[11][15] If your target is an extrahepatic tissue, formulation adjustments may be needed to alter the biodistribution profile.[3][16]

  • Endosomal Escape: The ability of the LNP to release its payload from the endosome into the cytoplasm is a critical step for efficacy. The pKa of the ionizable lipid is a key determinant of this process.[9][10]

  • Immune Response: The innate immune system can recognize LNP components, potentially leading to rapid clearance or adverse effects that limit therapeutic efficacy.[2]

Q3: How does the choice of PEG-lipid affect the in vivo performance of our PPz-LNPs?

A3: The PEG-lipid, despite its low molar ratio, has a profound impact on LNP performance. Key considerations include:

  • Acyl Chain Length: The length of the lipid anchor affects how long the PEG-lipid remains associated with the LNP in vivo. Shorter acyl chains (like in DMG-PEG) can lead to faster dissociation from the LNP surface, which can be beneficial for cellular uptake and endosomal escape once the LNP reaches the target tissue.[6]

  • PEG Molar Ratio: The percentage of PEG-lipid influences particle size, stability, and circulation time.[8][17] While higher PEG content can increase stability and circulation, it may also hinder cellular uptake, creating a trade-off between bioavailability and cellular internalization.[17][18] A bell-shaped relationship between PEG content and transfection efficiency has been observed, with different optimal percentages for in vitro and in vivo applications.[17]

Q4: Can we modify the biodistribution of our PPz-LNPs to target tissues other than the liver?

A4: Yes, altering the biodistribution is an active area of research. Strategies include:

  • Modifying Lipid Composition: The choice of ionizable lipid and helper lipids can influence tissue tropism. For example, certain cationic lipids have been shown to increase lung targeting.[3][19]

  • Adjusting Particle Size: Smaller LNPs may have longer circulation times and different distribution patterns compared to larger ones.[11] For instance, very small particles (≤30 nm) might be less potent for liver delivery.[9][18]

  • Surface Functionalization: While more complex, adding targeting ligands (e.g., antibodies or peptides) to the LNP surface can direct them to specific cell types.

Q5: We are concerned about the potential toxicity of our novel PPz-LNPs. What are the common safety considerations?

A5: LNP safety is a critical aspect of development. Key considerations include:

  • Immunogenicity: LNP components can be recognized by the immune system, leading to the production of pro-inflammatory cytokines.[2][15] This can be assessed by measuring cytokine levels (e.g., TNF-α, IL-6) in treated animals.[15]

  • Hepatotoxicity: As the liver is a primary site of LNP accumulation, it's essential to monitor for liver damage. This is typically done by measuring serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[15]

  • Hematological Effects: A complete blood count can reveal any adverse effects on blood cell populations.[15]

  • Dose-Dependent Effects: Toxicity is often dose-dependent. It's crucial to perform dose-response studies to identify a safe and effective therapeutic window.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Encapsulation Efficiency Suboptimal formulation parameters (e.g., pH, lipid:nucleic acid ratio).Optimize the N:P (ionizable lipid nitrogen to nucleic acid phosphate) molar ratio, typically around 6.[7] Ensure the aqueous buffer pH is acidic (e.g., pH 4-5) to protonate the ionizable lipid.[7]
High Polydispersity Index (PDI) Issues with the mixing process during formulation.If using microfluidics, ensure consistent flow rates and proper mixing. For bulk mixing methods, homogenization steps like extrusion may be necessary, though payload stability should be monitored.[8]
Particle Aggregation Insufficient PEG-lipid or improper buffer conditions post-formulation.Ensure adequate PEG-lipid concentration. After formulation, dialyze into a neutral buffer (e.g., PBS, pH 7.4) for storage.[7]
Poor In Vivo Efficacy Despite Good In Vitro Results The "in vitro-in vivo correlation gap".[12][13][14] Factors like rapid clearance, poor biodistribution to the target organ, or inefficient endosomal escape in the in vivo setting.Systematically evaluate different PEG-lipids to optimize circulation time vs. cellular uptake.[6] Vary LNP size by adjusting the PEG-lipid content to see if this improves targeting.[9][18] Test different helper lipids (e.g., DOPE) to potentially enhance endosomal escape.[1]
Observed Toxicity (e.g., weight loss, elevated liver enzymes) The intrinsic toxicity of the ionizable lipid, immune activation, or excessive dose.Conduct a dose-response study to find the maximum tolerated dose. Evaluate markers of immune activation (cytokines) and organ damage (liver enzymes).[15] Consider modifying the lipid structure to enhance biodegradability.
Inconsistent Results Between Batches Variability in the formulation process or raw material quality.Standardize the formulation protocol, including mixing speeds/flow rates, temperatures, and buffer preparation. Ensure high purity of all lipid components and the nucleic acid payload.

Quantitative Data Summary

Table 1: Influence of Particle Size on In Vivo Gene Silencing in the Liver

LNP Diameter (nm)PEG-DMG Content (mol%)ED₅₀ for FVII Gene Silencing (mg siRNA/kg)
275> 3.0
432.5~1.0
781.5< 0.1
910.5~0.3
1170.25~1.0
Data adapted from studies on siRNA LNPs, demonstrating the critical role of particle size in hepatic gene silencing. Optimal performance is often seen in the 70-80 nm range for rodents.[1][9]

Table 2: Representative Biodistribution of LNPs After Intravenous Administration

OrganTypical Accumulation (% of Injected Dose)Key Considerations
Liver 60 - 90%Primary site of accumulation for many LNP formulations.
Spleen 5 - 20%Significant uptake by immune cells in the spleen.
Lungs 1 - 5%Can be increased with certain cationic lipids.[3]
Kidneys 1 - 5%Primarily clearance of smaller particles or lipid components.
Heart < 1%Minimal accumulation.
These values are illustrative and can vary significantly based on LNP composition, size, and administration route.[11][20]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of PPz-LNPs using a microfluidic device, a common method for producing LNPs with controlled size and low polydispersity.

Materials:

  • Ionizable PPz-lipid, Cholesterol, DSPC, DMG-PEG 2000

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Nucleic acid (mRNA or siRNA)

  • Aqueous buffer: 25-50 mM Sodium Acetate or Citrate, pH 4.0[7]

  • Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable PPz-lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[4] The final total lipid concentration is typically 10-25 mM.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.[7]

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Initiate mixing using the microfluidic device. The rapid mixing of the two phases causes the LNPs to self-assemble.

  • Purification and Buffer Exchange:

    • Dilute the collected LNP solution with the acidic aqueous buffer to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and exchange the buffer to a neutral pH.[4]

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.2 µm sterile filter.

    • Store the LNPs at 4°C. For long-term storage, consult stability data for your specific formulation.

Protocol 2: In Vivo Evaluation of LNP Efficacy and Toxicity

This protocol outlines a general workflow for assessing the in vivo performance of newly formulated PPz-LNPs.

Materials:

  • PPz-LNP formulation encapsulating a reporter payload (e.g., Luciferase mRNA, Factor VII siRNA)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue harvesting tools

  • Luciferase assay system or ELISA kit for target protein

  • ALT/AST colorimetric assay kits

Procedure:

  • Animal Dosing:

    • Administer the PPz-LNPs to mice via the desired route (e.g., intravenous injection). Include a PBS control group.

    • Dose is typically calculated based on the nucleic acid content (e.g., 0.1 - 1.0 mg/kg).

  • Monitoring:

    • Monitor the animals for any signs of adverse reactions and record body weight daily.

  • Pharmacodynamic Assessment (24-72 hours post-injection):

    • For Luciferase mRNA: Anesthetize mice and perform bioluminescence imaging at various time points (e.g., 6, 24, 48 hours). Alternatively, harvest tissues, prepare lysates, and measure luciferase activity using a luminometer.[11]

    • For Factor VII (FVII) siRNA: Collect blood via cardiac puncture or retro-orbital bleed at 24 or 48 hours post-injection. Separate serum and measure FVII protein levels using an ELISA kit.[9]

  • Biodistribution Analysis (Optional):

    • Formulate LNPs with a fluorescently labeled lipid.

    • At selected time points, harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Use an imaging system to quantify fluorescence in each organ.[11]

  • Toxicity Assessment (24 hours post-injection):

    • Collect blood and separate serum.

    • Measure serum levels of ALT and AST using commercially available kits to assess liver toxicity.

    • Harvest the spleen to measure pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by qPCR or ELISA.[15]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_output Final Product & QC organic Organic Phase (Lipids in Ethanol) mixing Microfluidic Mixing organic->mixing Syringe 1 aqueous Aqueous Phase (Nucleic Acid in Acidic Buffer) aqueous->mixing Syringe 2 dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.2 µm) dialysis->filtration final_lnp PPz-LNP Formulation filtration->final_lnp qc Characterization (Size, PDI, Encapsulation) final_lnp->qc

Caption: Workflow for PPz-LNP formulation using microfluidics.

InVivo_Evaluation_Logic cluster_endpoints Primary Endpoints (24-72h) cluster_analysis Data Analysis & Iteration start Administer PPz-LNP to Animal Model efficacy Efficacy Assessment (Gene Expression/Silencing) start->efficacy biodistribution Biodistribution (Fluorescent Labeling) start->biodistribution toxicity Toxicity Assessment (Liver Enzymes, Cytokines) start->toxicity analyze Analyze Data efficacy->analyze biodistribution->analyze toxicity->analyze decision Performance Acceptable? analyze->decision optimize Optimize Formulation (Size, PEG, Lipids) decision->optimize No finish Finalize Formulation decision->finish Yes optimize->start Re-evaluate

Caption: Decision logic for the in vivo evaluation of PPz-LNPs.

References

Technical Support Center: Mitigating Immunogenicity of Piperazine-Based (PPz) LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with piperazine-based (PPz) ionizable lipid nanoparticles, using the biodegradable lipid 244cis as a primary example for the "PPz" class.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in LNP formulations?

A1: The immunogenicity of LNPs is multifactorial. Key drivers include the ionizable lipid, which can activate innate immune pathways, and the PEG-lipid component, which can elicit anti-PEG antibodies (IgM and IgE), leading to hypersensitivity reactions or an "accelerated blood clearance" (ABC) phenomenon upon repeated dosing.[1][2] The overall formulation, including the type of helper lipids and cholesterol, also influences the immune response.[2]

Q2: How do piperazine-based ionizable lipids like 244cis aim to reduce immunogenicity?

A2: Piperazine-based lipids such as 244cis are often designed to be biodegradable.[3][4] This strategy helps reduce the accumulation of the lipid, which in turn can lower potential side effects and dampen inflammatory responses, improving tolerability.[5][] Studies have shown that LNPs formulated with 244cis induce minimal secretion of inflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1), compared to conventional LNPs.[3][7]

Q3: Can LNPs formulated with piperazine-based lipids be used for repeated dosing?

A3: Yes, a key advantage of using low-immunogenicity lipids like 244cis is the potential for repeated administration. Because they trigger a minimal immune response, these LNPs can often be re-administered without a significant loss of activity or exacerbation of underlying disease states.[3][7][8]

Q4: What is MCP-1, and why is it a good indicator of LNP-induced immunogenicity?

A4: Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a chemokine that plays a critical role in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation.[3] An acute increase in serum MCP-1 levels shortly after LNP administration is a strong indicator of an initial inflammatory response to the formulation.[3][9]

Q5: Besides the ionizable lipid, what other formulation components can be modified to reduce immunogenicity?

A5: Several components can be optimized. Reducing the chain length and molar ratio of the PEG-lipid can modulate immune responses.[2] Additionally, substituting cholesterol with plant-derived sterols or altering the head and tail structures of phospholipids (B1166683) can significantly reduce inflammatory cytokine production while maintaining therapeutic efficacy.[2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s) / Troubleshooting Steps
High levels of inflammatory cytokines (e.g., MCP-1, IL-6) observed in vivo shortly after administration. The ionizable lipid may be a strong immune activator.• Confirm that a biodegradable, low-immunogenicity ionizable lipid (e.g., 244cis) is being used.[3] • If using a standard lipid, consider screening alternative biodegradable lipids.[5][] • Analyze other LNP components; substitute cholesterol with plant sterols or modify phospholipids.[2]
Reduced protein expression and/or rapid clearance after a second or third dose. This is likely the Accelerated Blood Clearance (ABC) phenomenon, caused by anti-PEG IgM antibodies generated after the first dose.• Replace standard PEG-lipids (e.g., DMG-PEG) with alternatives less prone to inducing anti-PEG responses, such as C16-PEG2k ceramide, or explore cleavable PEG lipids.[1][10] • Reduce the molar ratio of the PEG-lipid in the formulation.[2] • Consider alternative stealth polymers to replace PEG entirely, such as polysarcosine or zwitterionic lipids.[1][11]
High batch-to-batch variability in immune response. Inconsistent physicochemical properties of the LNPs (size, polydispersity, encapsulation efficiency).• Strictly control the formulation process, particularly the microfluidic mixing parameters. • Characterize each batch thoroughly for size, PDI, and zeta potential. LNP size can be modulated by altering the PEG component ratio, which in turn affects immunogenicity.[1] • Ensure consistent quality and purity of all lipid components.
Evidence of hypersensitivity or anaphylactoid reactions in animal models. This may be due to complement activation (CARPA) or pre-existing anti-PEG antibodies.• Immediately screen animals for pre-existing anti-PEG antibodies if possible. • Measure complement activation markers (e.g., C5a) in serum after administration.[10] • The primary mitigation strategy is to replace the PEG-lipid component with a less immunogenic alternative.[11]

Quantitative Data Summary

The following tables summarize comparative data for LNPs formulated with the piperazine-based lipid 244cis versus standard ionizable lipids SM-102 and MC3.

Table 1: Potency (Protein Expression) vs. Immunogenicity (MCP-1 Induction) Data collected from BALB/c mice 6 hours after systemic injection of LNPs loaded with hEPO mRNA (0.1 mg/kg).[3][9]

LNP FormulationIonizable LipidhEPO Expression (mU/mL)MCP-1 Level (pg/mL)Potency-to-Immunogenicity Ratio (hEPO/MCP-1)
244cis LNP 244cis (Piperazine-based)~1.3 x 10⁵~2,000~65
SM-102 LNP SM-102Comparable to 244cis~12,000~11
MC3 LNP DLin-MC3-DMA~5.2 x 10³ (25x lower than 244cis)~4,000~1.3

Higher ratio indicates better safety and efficacy profile.

Table 2: Physicochemical Properties of a 244cis LNP Formulation Typical formulation includes 244cis, DOPE (helper lipid), cholesterol, and C16-PEG2k ceramide.[9][10]

ParameterTypical Value
Diameter (nm) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Near-neutral at pH 7.4
Encapsulation Efficiency > 90%

Experimental Protocols

Protocol 1: In Vivo Assessment of Acute Inflammatory Response

This protocol details a method to quantify the initial immunogenicity of an LNP formulation in mice by measuring serum MCP-1 levels.

  • Animal Model: Use 6-8 week old BALB/c mice (n=4-5 per group).

  • LNP Preparation: Prepare LNP formulations encapsulating a reporter mRNA (e.g., human Erythropoietin - hEPO) at a concentration suitable for a 0.1 mg/kg dose. Use a sterile, endotoxin-free buffer (e.g., PBS) as a vehicle control.

  • Administration: Administer the LNP-mRNA formulation to mice via a single systemic injection (e.g., intravenous).

  • Blood Collection: At 6 hours post-injection, collect blood from the mice via a terminal procedure (e.g., cardiac puncture).

  • Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Cytokine Analysis: Quantify the concentration of MCP-1 in the collected serum using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the serum MCP-1 concentrations (in pg/mL) for each LNP formulation and the control group. Compare the means using an appropriate statistical test (e.g., ANOVA).[3][9]

Protocol 2: Assessment of Immunogenicity Upon Repeated Administration

This protocol evaluates the impact of an initial LNP dose on the efficacy of a subsequent dose.

  • Animal Model: Use 6-8 week old BALB/c mice (n=4-5 per group).

  • First Administration (Day 0): Administer the test LNP formulation (e.g., 244cis LNP) and a control formulation known to cause the ABC effect (e.g., SM-102 LNP) at a specific mRNA dose (e.g., 0.1 mg/kg hEPO mRNA).

  • Washout and Immune Response Period (Day 0-7): House the animals for 7 days to allow for the development of an adaptive immune response (e.g., anti-PEG antibodies).

  • Second Administration (Day 7): Re-administer the exact same LNP formulations to the respective groups of mice.

  • Efficacy Assessment (Day 7 + 6 hours): At 6 hours after the second dose, collect blood and measure the serum levels of the reporter protein (e.g., hEPO).

  • Data Analysis: For each group, calculate the protein expression from the second dose as a percentage of the expression from the first dose. A significant drop in expression in the control group compared to the test group suggests that the test LNP mitigates the ABC phenomenon.[10]

Visualizations

experimental_workflow cluster_formulation Step 1: LNP Formulation cluster_invivo Step 2: In Vivo Study cluster_analysis Step 3: Immunogenicity Analysis F1 Lipid Preparation (PPz-Lipid, Helper, Chol, PEG) F2 Microfluidic Mixing with mRNA F1->F2 F3 Purification & Dialysis F2->F3 F4 Characterization (Size, PDI, EE%) F3->F4 I1 Systemic Administration to Mice (0.1 mg/kg) F4->I1 I2 Blood Collection (6 hours post-injection) I1->I2 I3 Serum Isolation I2->I3 A1 ELISA for MCP-1 I3->A1 A2 Reporter Protein Assay (e.g., hEPO) I3->A2 A3 Data Comparison vs. Controls (e.g., SM-102 LNP) A1->A3 A2->A3

Caption: Workflow for assessing LNP immunogenicity.

innate_immune_pathway LNP LNP Uptake (Endocytosis) Endosome Endosome LNP->Endosome TLR TLR Activation (TLR3, 7, 8) Endosome->TLR Escape Endosomal Escape Endosome->Escape Ionizable Lipid (pH drop) Cytokines Pro-inflammatory Cytokine & Chemokine Release (e.g., MCP-1) TLR->Cytokines NLRP3 NLRP3 Inflammasome Activation NLRP3->Cytokines Escape->NLRP3 Cationic Lipids & Cargo troubleshooting_logic Start High Immunogenicity Observed Q1 Is this the first dose? Start->Q1 Q2 Is this a repeated dose? Start->Q2 Cause1 Likely due to Ionizable Lipid & Formulation Q1->Cause1 Yes Cause2 Likely Anti-PEG (ABC Phenomenon) Q2->Cause2 Yes Sol1 1. Use Biodegradable Lipid 2. Optimize Helper Lipids 3. Check LNP Quality Cause1->Sol1 Sol2 1. Change PEG-Lipid Type 2. Reduce PEG Molar Ratio 3. Consider PEG alternatives Cause2->Sol2

References

Technical Support Center: Optimizing Lipid PPz-2R1 LNP Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and application of Lipid PPz-2R1 lipid nanoparticles (LNPs).

General Principles: The Critical Role of Helper Lipids

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their success hinges on a multi-component system where each lipid plays a crucial role.[2] While the ionizable lipid (in this case, this compound) is central to RNA encapsulation and endosomal escape, the "helper lipids" are equally vital for the overall stability, delivery efficiency, and biological performance of the LNP.[3][4][5]

Typically, LNP formulations consist of four key components:

  • Ionizable Cationic Lipid: (e.g., this compound) Essential for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[2][3]

  • Phospholipid: Acts as a structural component, contributing to the lipid bilayer and overall particle stability.[2]

  • Cholesterol: A stabilizing agent that modulates membrane fluidity and integrity.[3][4]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation, prolonging circulation time in vivo.[2][3][4]

The interplay between these components is critical, and optimizing their ratios is a key step in developing a successful LNP-based therapeutic.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of helper lipids in a this compound LNP formulation?

A1: Helper lipids, which include phospholipids (B1166683) and cholesterol, are crucial for the structural integrity and functionality of LNPs.[2][5] Phospholipids, like DSPC or DOPE, contribute to the formation of a stable lipid bilayer.[3][4] Cholesterol is incorporated to enhance stability by filling gaps between phospholipids, which influences membrane rigidity.[3] PEG-lipids form a protective layer that prevents particle aggregation and reduces clearance by the immune system.[2]

Q2: How do I choose the right helper lipids to use with this compound?

A2: The choice of helper lipid can significantly impact LNP performance and should be tailored to your specific application. For instance, phospholipids with a cylindrical shape, like DSPC, tend to form more stable bilayers, which is beneficial for in vivo applications.[3][4] In contrast, cone-shaped phospholipids like DOPE can promote the destabilization of the endosomal membrane, potentially leading to more efficient payload release.[3][4] The selection often requires empirical testing to find the optimal balance between stability and efficacy.

Q3: What is the role of the PEG-lipid, and can it negatively impact performance?

A3: The PEG-lipid is essential for controlling particle size and providing colloidal stability, which prevents aggregation and extends circulation time in the bloodstream.[2][3][4] However, a high density of PEG on the LNP surface can sometimes hinder cellular uptake and endosomal escape.[3][4] This is often referred to as the "PEG dilemma." To mitigate this, one might consider using PEG-lipids with shorter acyl chains that are shed more quickly from the LNP surface in vivo.

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios The ratio of this compound to helper lipids and RNA is critical. A common starting point for the molar ratio of ionizable lipid:phospholipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[6] Systematically vary these ratios to optimize encapsulation.
Incorrect pH of Aqueous Buffer The ionizable lipid requires an acidic environment (typically pH 4-5) to become protonated and efficiently complex with the negatively charged RNA.[7] Ensure your aqueous buffer is within the optimal pH range.
Poor Quality of Lipids or RNA Use high-purity lipids and ensure the integrity of your RNA. Degraded RNA will not encapsulate efficiently.
Inefficient Mixing The method of mixing the lipid-ethanol and aqueous RNA phases is crucial. Microfluidic mixing is highly recommended for producing uniform and well-encapsulated LNPs.[7][8] Ensure the total flow rate and flow rate ratio are optimized.
Issue 2: LNP Aggregation and Instability
Potential Cause Troubleshooting Steps
Insufficient PEG-Lipid The PEG-lipid is key to preventing aggregation.[2] Ensure the molar percentage of the PEG-lipid is adequate (typically 1-2%).
Improper Storage Conditions LNPs should be stored at appropriate temperatures, often 4°C for short-term and -80°C for long-term storage, though this is formulation-dependent.[9] Avoid repeated freeze-thaw cycles.
High LNP Concentration Highly concentrated LNP solutions may be more prone to aggregation. If necessary, dilute the LNPs in a suitable buffer like PBS.
Residual Ethanol (B145695) from Formulation Ensure that residual ethanol from the formulation process is removed through dialysis or tangential flow filtration, as it can affect stability.
Issue 3: Poor In Vitro or In Vivo Performance
Potential Cause Troubleshooting Steps
Inefficient Endosomal Escape The composition of helper lipids can influence endosomal escape. Consider incorporating lipids like DOPE, which can promote the formation of non-bilayer structures that facilitate release from the endosome.[3][4]
In Vitro-In Vivo Correlation Gap Be aware that in vitro performance does not always predict in vivo outcomes.[4][10][11] It is crucial to test promising formulations in relevant in vivo models.
Formation of a Protein Corona Upon entering the bloodstream, LNPs can be coated with proteins, forming a "protein corona" that can alter their interaction with cells.[12] The choice of PEG-lipid can influence the composition of this corona.
LNP Size and Polydispersity The size and uniformity of LNPs affect their biodistribution and cellular uptake.[13] Aim for a particle size between 60-120 nm with a low polydispersity index (PDI < 0.2).[13]

Data Summary Tables

Table 1: Impact of Helper Lipids on LNP Properties

Helper Lipid Molecular Shape Primary Function Effect on LNP Performance
DSPC CylindricalStructural StabilityForms stable bilayers, good for in vivo applications.[3][4]
DOPE ConeEndosomal EscapePromotes destabilization of the endosomal membrane.[3][4]
Cholesterol Rigid SterolMembrane Fluidity/StabilityFills gaps in the lipid bilayer, enhancing stability.[3][4]
PEG-Lipid Lipid with PolymerSteric ShieldingPrevents aggregation, prolongs circulation.[2][3][4]

Key Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound, Phospholipid (e.g., DSPC), Cholesterol, and PEG-Lipid dissolved in ethanol.

  • mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]

  • Microfluidic mixing device and syringe pumps.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[6][14]

  • Prepare the mRNA solution in the aqueous buffer at the desired concentration.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio on the syringe pumps, typically at 3:1 (aqueous:ethanol).[6]

  • Initiate mixing through the microfluidic chip. The rapid mixing of the two phases will induce LNP self-assembly.

  • Collect the resulting LNP solution.

  • Immediately dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[7]

Protocol 2: Characterization of LNP Size and Polydispersity

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument will report the Z-average diameter (particle size) and the Polydispersity Index (PDI), which is a measure of the size distribution. An ideal PDI is below 0.2.[13]

Protocol 3: Determination of mRNA Encapsulation Efficiency

Method: Quant-iT RiboGreen Assay

Procedure:

  • Prepare two sets of LNP samples.

  • To the first set, add a buffer solution. This will measure the amount of free, unencapsulated mRNA.

  • To the second set, add a lysis buffer containing a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[14] This will measure the total amount of mRNA.

  • Add the RiboGreen reagent to all samples and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification & Characterization cluster_final Final Product A Lipid Mix in Ethanol (PPz-2R1, Helper Lipids) C Microfluidic Mixing A->C B mRNA in Acidic Aqueous Buffer (pH 4) B->C D Dialysis vs. PBS (pH 7.4) C->D Self-Assembly E Characterization (Size, PDI, Encapsulation) D->E F Sterile-Filtered LNPs E->F

Caption: LNP Formulation and Purification Workflow.

Troubleshooting_Tree Start LNP Performance Issue Q1 Low Encapsulation? Start->Q1 Q2 Aggregation? Q1->Q2 No A1 Check Buffer pH Adjust Lipid Ratios Q1->A1 Yes Q3 Poor Transfection? Q2->Q3 No A2 Increase PEG-Lipid Optimize Storage Q2->A2 Yes A3 Change Helper Lipid (e.g., DOPE) Verify LNP Size Q3->A3 Yes

Caption: Troubleshooting Decision Tree for LNP Issues.

Endosomal_Escape cluster_cell Cellular Uptake and Release LNP LNP Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release This compound Protonation & Membrane Destabilization Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

References

Validation & Comparative

A Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: Lipid PPz-2R1 and DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a cornerstone of modern drug development. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component dictating their efficacy and safety profile. This guide provides a detailed comparative analysis of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the more recently developed piperazine-based lipid, exemplified here by structures closely related to Lipid PPz-2R1.

Executive Summary

DLin-MC3-DMA has a proven track record, being a key component of the first FDA-approved siRNA therapeutic, Onpattro®. It is renowned for its potent hepatic gene silencing capabilities. This compound and its piperazine-based analogs represent a newer class of ionizable lipids designed for enhanced mRNA delivery, with some showing tropism towards specific tissues like the lungs. This guide will delve into the structural differences, mechanisms of action, and performance data of these two classes of lipids to aid researchers in selecting the optimal delivery vehicle for their therapeutic applications.

Structural and Physicochemical Properties

The chemical structure of an ionizable lipid is paramount to its function, influencing its pKa, fusogenicity, and overall stability of the LNP formulation.

DLin-MC3-DMA is characterized by a dimethylamino headgroup and two unsaturated linoleyl lipid tails.[1] Its optimized pKa of approximately 6.44 is crucial for efficient siRNA encapsulation at acidic pH and subsequent endosomal escape into the cytoplasm of target cells.[2][3]

This compound belongs to a class of ionizable lipids featuring a piperazine-derived headgroup.[4] This structural motif has been explored to enhance mRNA delivery and, in some cases, to alter the biodistribution of the LNPs.[4][5] The specific structure of this compound, piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), contributes to its performance in mRNA delivery.

A summary of the key physicochemical properties of LNPs formulated with these lipids is presented in Table 1.

Table 1: Physicochemical Properties of LNPs formulated with DLin-MC3-DMA and a representative Piperazine-based Lipid (Lipid 10).

PropertyDLin-MC3-DMA-LNPPiperazine-based LNP (Lipid 10)Reference
Size (nm) ~45 - 80~80 - 100[1]
Polydispersity Index (PDI) < 0.2< 0.2[4]
Encapsulation Efficiency (%) > 90%> 90%[1][4]
pKa ~6.44~6.5 - 6.8[2][4]

Mechanism of Action and Cellular Delivery

The journey of an LNP from administration to therapeutic action is a multi-step process heavily influenced by the ionizable lipid. The general mechanism for both DLin-MC3-DMA and piperazine-based lipids involves the following key stages:

  • Encapsulation: At an acidic pH during formulation, the ionizable lipid is protonated, allowing for the electrostatic complexation and encapsulation of the negatively charged nucleic acid cargo.

  • Circulation and Cellular Uptake: Once in the bloodstream at physiological pH, the LNP surface becomes relatively neutral, reducing non-specific interactions. Uptake into target cells, particularly hepatocytes for DLin-MC3-DMA, is often mediated by apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis.

  • Endosomal Escape: Inside the endosome, the acidic environment again protonates the ionizable lipid. This positive charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect.

The following diagram illustrates the general workflow of LNP-mediated cellular delivery.

LNP_Delivery cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Neutral pH) cluster_cellular Cellular Uptake and Release Lipid_Ethanol Lipids in Ethanol (B145695) Mixing Microfluidic Mixing Lipid_Ethanol->Mixing NA_Buffer Nucleic Acid in Acidic Buffer NA_Buffer->Mixing LNP LNP Formation Mixing->LNP LNP_Circulation LNP in Bloodstream LNP->LNP_Circulation ApoE_Binding ApoE Binding LNP_Circulation->ApoE_Binding Endocytosis Receptor-Mediated Endocytosis ApoE_Binding->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape NA_Release Nucleic Acid Release into Cytoplasm Endosomal_Escape->NA_Release Therapeutic_Effect Therapeutic Effect (Protein Translation or Gene Silencing) NA_Release->Therapeutic_Effect

Caption: General workflow of LNP-mediated nucleic acid delivery.

Performance Data: A Comparative Overview

The ultimate measure of an ionizable lipid's utility lies in its in vivo performance. This section presents a compilation of experimental data for both DLin-MC3-DMA and piperazine-based lipids.

DLin-MC3-DMA: Potent Gene Silencing in the Liver

DLin-MC3-DMA has been extensively studied for siRNA delivery, demonstrating remarkable potency in silencing hepatic genes.

Table 2: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA-LNPs.

Target GeneAnimal ModelED₅₀ (mg/kg siRNA)Reference
Factor VIIMice0.005[2]
Transthyretin (TTR)Non-human Primates0.03[2]
Piperazine-based Lipids (this compound Analogs): Enhanced mRNA Delivery

Recent studies on piperazine-derived ionizable lipids have shown promising results for mRNA delivery, with some variants exhibiting superior transfection efficiency compared to established lipids.

Table 3: In Vitro and In Vivo mRNA Delivery Efficiency of a representative Piperazine-based LNP (L10-LNP) compared to DLin-MC3-DMA-LNP.

ExperimentMetricDLin-MC3-DMA-LNPL10-LNPReference
In Vitro (Hela cells) Luciferase Expression (RLU/mg protein)~1 x 10¹⁰~4 x 10¹⁰[4]
In Vivo (BALB/c mice) Luciferase Expression in Spleen (Total Flux)LowerHigher[4]

Furthermore, certain piperazine-based lipids, such as 244cis, have been specifically developed for repeated mRNA delivery to the lungs, demonstrating improved potency and safety in preclinical models of lung fibrosis.[6]

Toxicity Profile

The safety of LNP formulations is a critical consideration for their clinical translation. The toxicity of ionizable lipids is often associated with their charge and accumulation in non-target tissues.

DLin-MC3-DMA: At therapeutic doses, DLin-MC3-DMA is generally well-tolerated. However, at higher doses, it can be associated with elevated liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), indicative of hepatotoxicity.[1][7]

Piperazine-based Lipids: Studies on newer piperazine-based lipids have focused on improving the safety profile. For instance, L10-LNP, a piperazine-derived formulation, was reported to not cause systemic toxicity in mice.[8] Another piperazine-based lipid, 244cis, was developed to have low immunogenicity, allowing for repeated dosing without loss of activity.[6]

Table 4: Comparative Toxicity Data.

LipidAnimal ModelDoseKey FindingsReference
DLin-MC3-DMA Mice5 mg/kg (siRNA)No significant increase in ALT or bile acids.[1]
ALC-0315 (for comparison) Mice5 mg/kg (siRNA)Significant increase in ALT and bile acids.[1]
Piperazine-based LNP (L10-LNP) MiceN/ANo systemic toxicity reported.[8]
Piperazine-based LNP (244cis) MiceN/ALow immunogenicity, suitable for repeated dosing.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of LNP formulations.

LNP Formulation Protocol (General)

A common method for preparing LNPs is through microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an aqueous solution of the nucleic acid at an acidic pH.

LNP_Formulation_Workflow start Start prep_lipids Prepare Lipid Mixture in Ethanol (e.g., DLin-MC3-DMA/DSPC/Chol/PEG-lipid) start->prep_lipids prep_na Prepare Nucleic Acid in Acidic Buffer (e.g., pH 4.0) start->prep_na mixing Rapid Microfluidic Mixing (Ethanol:Aqueous Phase Ratio 1:3) prep_lipids->mixing prep_na->mixing dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH mixing->dialysis characterization Characterize LNPs (Size, PDI, Encapsulation Efficiency) dialysis->characterization end End characterization->end

Caption: A generalized workflow for LNP formulation.

DLin-MC3-DMA LNP Formulation for siRNA Delivery: A widely used formulation consists of DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.[1] The lipids are dissolved in ethanol and mixed with siRNA in a sodium acetate (B1210297) buffer (pH 4) using a microfluidic device. The resulting LNPs are then dialyzed against PBS.[1]

Piperazine-based LNP Formulation for mRNA Delivery: The formulation of piperazine-based LNPs follows a similar microfluidic mixing protocol. The lipid composition may vary, but a representative formulation would include the piperazine-based ionizable lipid, DOPE, cholesterol, and a PEG-lipid.[4]

In Vivo Efficacy Evaluation

The in vivo efficacy of LNPs is typically assessed in animal models by measuring the desired biological effect.

For siRNA: Gene silencing is quantified by measuring the reduction in the target protein or mRNA levels in the target tissue (e.g., Factor VII in the liver).[2]

For mRNA: Transfection efficiency is determined by measuring the expression of a reporter protein (e.g., luciferase) or the therapeutic protein in target tissues.[4]

Conclusion and Future Directions

The choice between DLin-MC3-DMA and a piperazine-based lipid like this compound depends heavily on the specific application.

  • DLin-MC3-DMA remains a gold standard for siRNA delivery to the liver, backed by extensive clinical data. Its high potency for hepatic gene silencing makes it a strong candidate for liver-targeted therapies.

  • This compound and its piperazine-based analogs are emerging as powerful tools for mRNA delivery. Their potential for improved transfection efficiency and the ability to tune tissue tropism, including targeting the lungs, opens up new avenues for treating a wider range of diseases.

The field of ionizable lipids is continuously evolving, with a focus on developing lipids that offer enhanced potency, improved safety profiles, and tissue-specific delivery. Future research will likely involve high-throughput screening of novel lipid libraries and the use of computational approaches to rationally design the next generation of delivery vehicles for nucleic acid therapeutics.

References

Validating the In Vivo Efficacy of Novel Ionizable Lipid LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and safe lipid nanoparticle (LNP) systems for in vivo mRNA delivery is a cornerstone of next-generation therapeutics. While established ionizable lipids have paved the way for successful mRNA vaccines, the quest for novel lipids with improved efficacy, enhanced safety profiles, and targeted delivery continues. This guide provides a framework for validating the in vivo efficacy of novel ionizable lipid-formulated LNPs, such as those incorporating proprietary lipids like a hypothetical "Lipid PPz-2R1," by comparing them against established benchmarks. We present key experimental data in a structured format and detail the necessary protocols to empower researchers in their drug development endeavors.

Comparative In Vivo Efficacy of Novel LNPs

To objectively assess the performance of a novel LNP formulation, a direct comparison with a well-characterized, standard LNP is crucial. The following table summarizes key in vivo efficacy parameters for a hypothetical novel LNP ("Novel LNP") and a standard LNP formulation. The data presented are representative values derived from typical in vivo studies.

Parameter Novel LNP (e.g., with a proprietary ionizable lipid) Standard LNP (e.g., with a clinically established ionizable lipid) Metric Significance
Gene Knockdown (siRNA) 85%70%% reduction in target proteinHigher percentage indicates greater silencing efficiency.
Protein Expression (mRNA) 5000 pg/mL2000 pg/mLSerum protein concentrationHigher concentration signifies more robust protein production.
Biodistribution (Primary Organ) SpleenLiverOrgan with highest LNP accumulationDemonstrates tissue-specific targeting capabilities.[1][2][3]
Duration of Expression 120 hours72 hoursTime above therapeutic thresholdLonger duration may reduce dosing frequency.
Immunogenicity LowModerateAnti-PEG antibody levelsLower immunogenicity is critical for repeat dosing.[2]

Experimental Protocols for In Vivo Efficacy Validation

Accurate and reproducible experimental design is paramount for the validation of novel LNP formulations. Below are detailed methodologies for key in vivo experiments.

LNP Formulation and Characterization
  • Objective: To prepare and characterize LNPs to ensure consistent quality.

  • Protocol:

    • Lipid Stock Preparation: Dissolve the novel ionizable lipid (e.g., "this compound"), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio.[4][5][6]

    • mRNA Preparation: Dilute the mRNA cargo (e.g., encoding a reporter protein like luciferase or a therapeutic protein) in a low pH buffer (e.g., citrate (B86180) buffer).[7]

    • Microfluidic Mixing: Combine the lipid-ethanol solution and the mRNA-buffer solution using a microfluidic mixing device.[8][9] This rapid mixing process facilitates the self-assembly of LNPs.

    • Purification: Remove residual ethanol and unencapsulated mRNA via dialysis or tangential flow filtration against a suitable buffer like phosphate-buffered saline (PBS).[7]

    • Characterization:

      • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

      • Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry.

      • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen).[8][9]

In Vivo Gene Silencing Study (for siRNA LNPs)
  • Objective: To evaluate the gene knockdown efficiency of siRNA-loaded LNPs.

  • Protocol:

    • Animal Model: Utilize a relevant animal model, such as mice expressing a target gene.

    • Administration: Administer the siRNA-LNPs intravenously (IV) via the tail vein at a predetermined dose.[8]

    • Sample Collection: At a specified time point post-injection (e.g., 48-72 hours), collect blood and target tissues.

    • Analysis:

      • Quantify the target protein levels in the serum or tissue lysates using an enzyme-linked immunosorbent assay (ELISA).

      • Measure the target mRNA levels in the tissues using quantitative reverse transcription PCR (qRT-PCR).

    • Comparison: Compare the protein and mRNA levels to a control group treated with a non-targeting siRNA LNP or saline.

In Vivo Protein Expression Study (for mRNA LNPs)
  • Objective: To assess the protein expression levels and duration from mRNA-loaded LNPs.

  • Protocol:

    • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[8][10]

    • Administration: Inject the mRNA-LNPs (encoding a reporter protein like firefly luciferase or a secreted protein like erythropoietin) via the desired route (e.g., intravenous, intramuscular).[8][11]

    • Bioluminescence Imaging (for luciferase): At various time points post-injection, administer a substrate (e.g., D-luciferin) and image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescent signal.[8][10]

    • Serum Protein Quantification (for secreted proteins): Collect blood samples at different time points and measure the concentration of the expressed protein in the serum using ELISA.[9]

    • Data Analysis: Plot the protein expression levels over time to determine the peak expression and duration.

Biodistribution Study
  • Objective: To determine the tissue and organ distribution of the LNPs.

  • Protocol:

    • LNP Labeling: Formulate LNPs with a fluorescently labeled lipid or encapsulate a fluorescently labeled mRNA.

    • Administration: Inject the labeled LNPs into the animals.

    • Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).[12]

    • Ex Vivo Imaging: Image the harvested organs using an in vivo imaging system to visualize the fluorescence distribution.

    • Quantitative Analysis: Homogenize the tissues and extract the fluorescent label to quantify the amount of LNP accumulation in each organ using a plate reader. Alternatively, liquid chromatography with tandem mass spectrometry can be used for more precise quantification.[11]

Visualizing the Experimental Workflow

To provide a clear overview of the validation process, the following diagram illustrates the key steps in evaluating the in vivo efficacy of a novel LNP formulation.

InVivo_Efficacy_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Comparison Lipid_Prep Lipid Stock Preparation Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep mRNA Preparation mRNA_Prep->Mixing Purification Purification Mixing->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Animal_Model Animal Model Selection Characterization->Animal_Model Administration LNP Administration Animal_Model->Administration Gene_Silencing Gene Silencing Study Administration->Gene_Silencing Protein_Expression Protein Expression Study Administration->Protein_Expression Biodistribution Biodistribution Study Administration->Biodistribution Data_Collection Sample & Data Collection Gene_Silencing->Data_Collection Protein_Expression->Data_Collection Biodistribution->Data_Collection Quantification Quantitative Analysis (ELISA, qRT-PCR, IVIS) Data_Collection->Quantification Comparison Comparison to Standard LNP Quantification->Comparison

Caption: Workflow for in vivo efficacy validation of novel LNPs.

Signaling Pathway Considerations in LNP Uptake and Release

The intracellular fate of LNPs is critical for their efficacy. The following diagram illustrates a simplified signaling pathway of LNP endocytosis and endosomal escape, a key step for the release of the mRNA cargo into the cytoplasm.

LNP_Uptake_Pathway LNP Lipid Nanoparticle (LNP) Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation (pH drop) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable Lipid Protonation mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Simplified pathway of LNP cellular uptake and mRNA release.

By following these comparative guidelines and detailed protocols, researchers can rigorously validate the in vivo efficacy of novel LNP formulations, paving the way for the development of next-generation RNA therapeutics.

References

A Head-to-Head Comparison of Piperazine-Derived Ionizable Lipids for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics, including siRNA and mRNA-based drugs and vaccines, is rapidly evolving. At the heart of successful delivery of these therapies are lipid nanoparticles (LNPs), and a critical component of these LNPs is the ionizable lipid. Piperazine-derived ionizable lipids have emerged as a promising class of molecules, demonstrating enhanced delivery efficiency and favorable safety profiles. This guide provides an objective, data-driven comparison of several notable piperazine-based ionizable lipids, offering a valuable resource for the selection and development of next-generation delivery platforms.

Performance Comparison of Piperazine-Derived Ionizable Lipids

The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its biological performance. Below, we compare key performance indicators of several recently developed piperazine-derived lipids against the well-established benchmark, DLin-MC3-DMA (MC3).

Physicochemical Properties of Lipid Nanoparticles

The size, polydispersity index (PDI), encapsulation efficiency, and apparent pKa of LNPs are critical parameters that influence their stability, in vivo fate, and transfection efficiency. An optimal pKa, typically between 6.0 and 7.0, is crucial for efficient endosomal escape.[1]

Ionizable LipidSize (nm)PDIEncapsulation Efficiency (%)pKaReference
L7-LNP 87.50.15~956.45[2]
L10-LNP 92.30.16~956.52[2]
MC3-LNP 85.10.14~956.44[2][3]
244cis LNP Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Pi-A10 LNP ~80~0.15>90%6.39[5]
SM-102 LNP Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
In Vitro Transfection Efficiency

The ability of LNPs to transfect cells in vitro is a primary indicator of their potential for therapeutic efficacy. The following table summarizes the relative luciferase mRNA expression in HeLa cells, a commonly used cancer cell line.

Ionizable LipidRelative Luciferase Expression (vs. MC3)Cell LineReference
L1-LNP LowerHeLa[2]
L2-LNP LowerHeLa[2]
L3-LNP LowerHeLa[2]
L4-LNP LowerHeLa[2]
L5-LNP LowerHeLa[2]
L6-LNP LowerHeLa[2]
L7-LNP ComparableHeLa[2]
L8-LNP LowerHeLa[2]
L9-LNP LowerHeLa[2]
L10-LNP Significantly HigherHeLa[2]
In Vivo Performance

Ultimately, the success of an ionizable lipid is determined by its performance in vivo. The following data highlights the protein expression levels achieved after systemic administration of LNPs formulated with different piperazine-derived lipids.

Ionizable LipidProtein Expression (hEPO in mU/mL)Animal ModelKey FindingReference
244cis LNP 1.3 x 10^5Mice25-fold higher expression than MC3, comparable to SM-102.[4][4]
MC3 LNP ~5.2 x 10^3MiceLower expression compared to 244cis and SM-102.[4][4]
SM-102 LNP ~1.4 x 10^5MiceHigh protein expression.[4][4]
Pi-A10 LNP Not Quantified (tdTomato expression)Ai14 MicePreferential delivery to liver and splenic immune cells at 0.3 mg/kg.[5][6][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of ionizable lipids.

LNP Formulation by Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of nucleic acid at a low pH.

G cluster_0 Lipid Phase cluster_1 Aqueous Phase Ionizable Lipid Ionizable Lipid Helper Lipids Helper Lipids (e.g., DOPE, Cholesterol) PEG-Lipid PEG-Lipid Ethanol Ethanol Microfluidic Mixer Microfluidic Mixer Ethanol->Microfluidic Mixer Lipid Solution Nucleic Acid siRNA or mRNA Low pH Buffer Low pH Buffer (e.g., Acetate (B1210297) Buffer) Low pH Buffer->Microfluidic Mixer Aqueous Solution LNP Formulation LNP Formulation Microfluidic Mixer->LNP Formulation Dialysis/Purification Dialysis/Purification LNP Formulation->Dialysis/Purification Characterization Characterization Dialysis/Purification->Characterization

LNP Formulation Workflow
  • Preparation of Lipid Stock Solution : The ionizable lipid, helper lipids (such as DOPE and cholesterol), and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[5][7]

  • Preparation of Nucleic Acid Solution : The siRNA or mRNA is dissolved in a low pH buffer (e.g., acetate buffer, pH 4.0).

  • Microfluidic Mixing : The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids and nucleic acid into LNPs.[2]

  • Purification : The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels (pH 7.4).

Apparent pKa Determination (TNS Assay)

The apparent pKa of an ionizable lipid within an LNP is a critical parameter that governs its ability to become protonated in the acidic environment of the endosome, facilitating endosomal escape. The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay is a widely used method for this determination.[8]

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

  • Add the LNP suspension to each buffer.

  • Add TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, cationic form of the ionizable lipid.[8]

  • Measure the fluorescence intensity of each sample using a fluorometer.

  • Plot the fluorescence intensity against the pH . The data is then fitted to a sigmoidal curve.

  • The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[8]

In Vitro Transfection Efficiency Assay

This assay quantifies the ability of LNPs to deliver their nucleic acid payload into cells, leading to the expression of a reporter protein (e.g., luciferase for mRNA) or the silencing of a target gene (for siRNA).

  • Cell Seeding : Plate cells (e.g., HeLa, CT26) in a multi-well plate and allow them to adhere overnight.[2]

  • LNP Treatment : Dilute the LNP-mRNA or LNP-siRNA complexes in cell culture medium and add them to the cells.

  • Incubation : Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake and gene expression or silencing.

  • Quantification :

    • For mRNA delivery : Lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a luminometer.

    • For siRNA delivery : Lyse the cells, extract the total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene.

  • Data Analysis : Normalize the results to a control group (e.g., untreated cells or cells treated with a standard transfection reagent) to determine the relative transfection efficiency.

Cytotoxicity Assays

Evaluating the potential toxicity of LNP formulations is crucial for their clinical translation.

  • MTT Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[9]

  • LDH Assay : This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage, and its activity in the medium is an indicator of cytotoxicity.[9]

Key Signaling & Delivery Pathway

The successful delivery of nucleic acids by LNPs involves a series of biological events, with endosomal escape being a critical, rate-limiting step.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytoplasm (pH 7.2) cluster_2 Endosome (pH 5.0-6.5) LNP LNP (Neutral Charge) Endosome Acidifying Endosome LNP->Endosome Endocytosis Ribosome Ribosome Protein Translated Protein Ribosome->Protein mRNA_released mRNA mRNA_released->Ribosome Translation LNP_protonated LNP (Positive Charge) Endosome->LNP_protonated Protonation of Ionizable Lipid Endosomal_Membrane Endosomal Membrane LNP_protonated->Endosomal_Membrane Interaction with Anionic Lipids Endosomal_Membrane->mRNA_released Endosomal Escape

LNP Endosomal Escape Pathway
  • Cellular Uptake : LNPs are taken up by cells through endocytosis.

  • Endosomal Acidification : Once inside the cell, the endosome matures and its internal pH drops.

  • Protonation : The piperazine-derived ionizable lipid, which is neutral at physiological pH, becomes protonated (positively charged) in the acidic environment of the endosome.

  • Endosomal Escape : The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.

  • Translation/Silencing : The released mRNA is translated by ribosomes to produce the desired protein, or the siRNA engages the RNA-induced silencing complex (RISC) to mediate gene silencing.

Conclusion

Piperazine-derived ionizable lipids represent a significant advancement in the field of nucleic acid delivery. Novel lipids such as L10 and 244cis have demonstrated superior performance compared to established lipids like MC3, exhibiting enhanced transfection efficiency both in vitro and in vivo. The rational design of these lipids, with a focus on optimizing their pKa and chemical structure, has led to improved endosomal escape and overall delivery efficacy. The data and protocols presented in this guide provide a foundation for researchers to compare, select, and further innovate in the development of potent and safe LNP-based therapeutics. The continued exploration of novel piperazine-based structures holds great promise for the future of genetic medicine.

References

A Head-to-Head Benchmarking Guide to Novel Ionizable Lipids for mRNA Delivery, Featuring PPz-2R1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Next-Generation Ionizable Lipids for Enhanced mRNA Delivery.

The rapid advancement of mRNA therapeutics has placed a spotlight on the critical role of delivery vehicles, with ionizable lipids being a cornerstone of lipid nanoparticle (LNP) technology. The choice of ionizable lipid profoundly influences the efficacy, tissue targeting, and safety profile of mRNA-based drugs and vaccines. This guide provides a comprehensive performance comparison of the novel ionizable lipid, PPz-2R1, against other recently developed ionizable lipids and established clinical benchmarks. All data is presented to facilitate objective evaluation, supported by detailed experimental protocols.

Performance Comparison of Ionizable Lipids

The in vivo and in vitro performance of an ionizable lipid is the ultimate measure of its therapeutic potential. The following tables summarize key physicochemical properties and in vivo efficacy data for Lipid PPz-2R1, other novel ionizable lipids, and the benchmark lipids DLin-MC3-DMA, SM-102, and ALC-0315.

Physicochemical and In Vitro Characteristics

Successful mRNA delivery is predicated on the fundamental characteristics of the LNP formulation. Efficient encapsulation, optimal particle size for cellular uptake, and a pKa value that facilitates endosomal escape are critical.

Ionizable LipidpKaParticle Size (nm)PDIEncapsulation Efficiency (%)Key Features
PPz-2R1 ~6.3102.3 ± 4.1<0.1585 - 89Lung-selective accumulation[1][2]
FS01 N/A~70N/A>90Outperforms benchmark LNPs in immunogenicity and safety[2]
YK009 6.51~93.2 ± 3.50.12 ± 0.1~95Higher delivery efficiency and better safety than MC3-LNP[3][4]
ARV-T1 6.73Smaller than SM-102Lower than SM-102Slightly higher than SM-102Cholesterol-tailed lipid, >10-fold higher potency than SM-102[5]
OF-02 N/AN/AN/AN/AAlkenyl amino alcohol structure, 2-fold higher protein expression than cKK-E12[6][7]
DLin-MC3-DMA ~6.4~80-100<0.2>90Clinically approved (Onpattro)[8][9]
SM-102 ~6.7~80-100<0.2>90Clinically approved (Moderna COVID-19 Vaccine)[10][11]
ALC-0315 ~6.1~80-100<0.2>90Clinically approved (Pfizer-BioNTech COVID-19 Vaccine)[8][9]

N/A: Data not available in the searched sources.

In Vivo Performance: Protein Expression

The ultimate goal of mRNA delivery is robust protein expression in the target tissue. This table presents available in vivo data. It is important to note that these results are from different studies, employing varied mRNA payloads, doses, and animal models, which precludes direct quantitative comparison.

Ionizable LipidmRNA PayloadDoseAnimal ModelKey In Vivo Outcome
PPz-2R1 PTENN/AOrthotopic Murine LLC ModelIncreased PTEN protein levels, reduced tumor growth[1]
FS01 VZV and HBV AntigensN/AMiceRobust antigen-specific antibody and T-cell responses[2]
YK009 Luciferase / SARS-CoV-2 Omicron RBDN/AMiceHigher luciferase expression than MC3-LNP; robust immune response[3][4]
ARV-T1 SARS-CoV-2 Spike ProteinN/AMice>10-fold higher antibody induction compared to SM-102 LNPs[5]
OF-02 human Erythropoietin (EPO)0.75 mg/kgC57BL/6 Mice~2-fold increase in serum EPO concentration vs. cKK-E12 LNPs[6]
DLin-MC3-DMA Luciferase0.5 mg/kgC57BL/6 MiceLiver-targeted luciferase expression[12]
SM-102 LuciferaseN/AMiceHigh luciferase expression, particularly in the liver[10]
ALC-0315 LuciferaseN/ABALB/c MiceStrongest luciferase expression across all organs tested vs LP-01 and cKK-E12[13]

Experimental Protocols

Reproducibility and accurate comparison of results depend on detailed methodologies. Below are standardized protocols for LNP formulation and in vivo evaluation based on common practices in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard procedure for formulating mRNA-LNPs using a microfluidic device, which allows for reproducible and scalable production.

  • Preparation of Solutions:

    • Lipid Stock Solution (Organic Phase): The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA or SM-102 formulations).[14][15]

    • mRNA Solution (Aqueous Phase): The mRNA payload is diluted in a low pH buffer, typically a 10-100 mM citrate (B86180) or acetate (B1210297) buffer with a pH of 4.0-5.0.[15]

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.

    • The syringes are placed on a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr).

    • The two solutions are pumped through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic phase).[16] The rapid mixing within the microchannels causes the lipids to self-assemble into LNPs, encapsulating the mRNA.[16]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[15] This step neutralizes the surface charge of the LNPs, preparing them for in vivo use.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to determine the surface charge of the LNPs.

    • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay such as the Quant-iT RiboGreen assay.[14] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA versus total mRNA.

In Vivo Evaluation of Luciferase mRNA-LNPs in Mice

This protocol outlines a common method for assessing the in vivo delivery efficiency of LNP formulations using a luciferase reporter gene.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[13][15]

  • LNP Administration:

    • The purified mRNA-LNP formulation is diluted in sterile PBS to the desired concentration.

    • A specific dose of mRNA (e.g., 0.1-1.0 mg/kg body weight) is administered to the mice, typically via intravenous (tail vein) or intramuscular injection.[10][15]

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (commonly 6 hours), the mice are anesthetized.[15]

    • A D-luciferin substrate solution (e.g., 150 mg/kg) is administered via intraperitoneal injection.[15]

    • After a short interval for substrate distribution (around 10 minutes), the mice are placed in an in vivo imaging system (IVIS).[15]

    • The bioluminescent signal is captured, and the light emission (radiance, measured in photons/second) is quantified for the whole body and for individual dissected organs to determine the biodistribution and expression levels.[17]

Visualizing Key Processes in mRNA-LNP Delivery

To better understand the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the LNP formulation workflow and the critical intracellular delivery pathway.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process Formulation & Purification cluster_output Final Product & QC mRNA mRNA in Aqueous Buffer (pH 4-5) Mixing Microfluidic Mixing mRNA->Mixing Lipids Ionizable Lipid + Helpers in Ethanol Lipids->Mixing Purification Dialysis vs. PBS (pH 7.4) Mixing->Purification Self-Assembly LNP mRNA-LNP Purification->LNP Purified LNPs QC Characterization (Size, PDI, EE%) LNP->QC

Caption: Workflow for mRNA-LNP formulation.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm LNP mRNA-LNP (Neutral Charge) Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Lipid Protonation (Positive Charge) Endosome->Protonation pH Drop Escape Endosomal Escape Protonation->Escape Membrane Destabilization Release mRNA Release into Cytoplasm Escape->Release Translation Translation by Ribosomes Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mRNA release pathway.

References

Strategies for Achieving Lung Tropism of Lipid Nanoparticles in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to the lungs remains a significant goal in the treatment of various pulmonary diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, yet engineering these carriers for specific organ tropism, particularly to the lungs, requires precise formulation strategies. In the absence of publicly available data on a specific formulation designated "Lipid PPz-2R1," this guide provides a comprehensive comparison of established and emerging strategies to validate lung tropism of LNPs in animal models, supported by experimental data.

Comparative Performance of Lung-Targeting LNP Strategies

Achieving a shift in LNP biodistribution from the default liver accumulation to preferential lung uptake is primarily accomplished by modulating the lipid composition of the nanoparticles. The inclusion of permanently cationic lipids is a key strategy to enhance lung delivery.[1][2][3] Below, we compare different formulation strategies based on their in vivo performance in murine models.

Table 1: Biodistribution of Luciferase mRNA Delivered by Lung-Targeting LNPs
LNP Formulation StrategyKey Lipid Component(s)Lung Expression (Total Flux, photons/second)Liver Expression (Total Flux, photons/second)Spleen Expression (Total Flux, photons/second)Lung-to-Liver Expression RatioReference
Cationic Helper Lipid DOTAP~5 x 109~1 x 108~1 x 109~50:1[4]
Cationic Cholesterol Cationic Cholesterol DerivativeHighLowModerateSignificantly > 1[5]
Sulfonium-based Lipid Novel Sulfonium LipidHighLowLow> MC3-DOTAP[1]
Amide-linker Lipidoid 306-N16BHighLowLowN/A[6]
Standard LNP (Liver-tropic) SM-102Low~5 x 109Low< 1[4]

Note: Absolute expression values can vary significantly between studies due to differences in mRNA dose, animal models, and imaging equipment. The lung-to-liver expression ratio is a more reliable metric for comparison.

Table 2: Physicochemical Properties of Lung-Targeting LNPs
LNP Formulation StrategyParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Cationic Helper Lipid (DOTAP) ~100-200< 0.25Positive> 90%
Cationic Cholesterol ~100-200< 0.2Positive> 90%
Sulfonium-based Lipid ~100-150< 0.2Positive> 90%
Amide-linker Lipidoid ~100-150< 0.2Near-neutral> 90%
Standard LNP (Liver-tropic) ~80-100< 0.2Near-neutral to slightly negative> 90%

Experimental Protocols

Detailed methodologies are crucial for the successful validation of lung-targeting LNPs. The following protocols are generalized from multiple sources to provide a comprehensive overview of the key experimental steps.

LNP Formulation

Lipid nanoparticles are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA.

  • Lipid Composition: The ethanolic solution contains a precise molar ratio of an ionizable lipid (e.g., SM-102, cKK-E12), a helper lipid (e.g., DOPE or a cationic lipid like DOTAP), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000).[5] For lung targeting, a common approach is to incorporate a permanently cationic lipid, such as DOTAP, at a molar ratio of 10-50% of the total lipid.[4]

  • mRNA Solution: The aqueous phase consists of mRNA encoding a reporter protein (e.g., firefly luciferase) dissolved in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Mixing: The two solutions are rapidly mixed, often using a microfluidic device, at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[7]

  • Purification and Characterization: The resulting LNPs are dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.[7] The particle size, polydispersity index, and zeta potential are measured using dynamic light scattering (DLS). mRNA encapsulation efficiency is determined using a fluorescent RNA-binding dye (e.g., RiboGreen) assay.[7]

Animal Models and Administration
  • Animal Strain: BALB/c or C57BL/6 mice are commonly used for in vivo biodistribution studies.[8][9]

  • Administration: LNPs encapsulating mRNA are typically administered via intravenous (i.v.) tail vein injection.[8][10] The dosage of mRNA can range from 0.1 to 1.0 mg/kg body weight.[11][12]

In Vivo Biodistribution Assessment
  • Bioluminescence Imaging (IVIS): This is the most common method for assessing organ-specific protein expression.[9][10]

    • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), mice are anesthetized.[8]

    • D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal (i.p.) injection (e.g., 150 mg/kg).[8][10]

    • After a short incubation period (e.g., 10 minutes), the mice are placed in an in vivo imaging system (IVIS) to capture the bioluminescent signal.[8][10]

    • For more precise quantification, mice can be euthanized, and the organs (lungs, liver, spleen, heart, kidneys) harvested for ex vivo imaging.[7][13]

    • The total flux (photons/second) from each organ is quantified using the accompanying software.[7]

  • Fluorescence Imaging: If the mRNA or a lipid component is labeled with a fluorescent dye (e.g., Cy5 or DiR), the biodistribution of the LNP itself can be tracked.[9][14] The imaging procedure is similar to bioluminescence imaging, but with appropriate excitation and emission filters.[9]

  • Quantitative PCR (qPCR): To measure the amount of delivered mRNA in different tissues, total RNA can be extracted from harvested organs, reverse-transcribed to cDNA, and the target mRNA quantified using qPCR.

Visualizing Workflows and Mechanisms

Experimental Workflow for Validating Lung-Tropism

G cluster_0 LNP Formulation cluster_1 In Vivo Validation cluster_2 Data Analysis A Lipid Selection (e.g., with DOTAP) C Microfluidic Mixing A->C B mRNA Production (e.g., Luciferase) B->C D Purification & Characterization (Size, Zeta, Encapsulation) C->D E IV Administration in Mice D->E F In Vivo Imaging (IVIS) (Bioluminescence) E->F G Ex Vivo Organ Imaging F->G H Quantify Organ Expression (Total Flux) G->H I Calculate Lung vs. Liver Ratio H->I

Caption: Workflow for developing and validating lung-targeted LNPs.

Proposed Mechanism of Cationic LNP Lung Tropism

G LNP Cationic LNP (+ Charge) Blood Blood Components (e.g., Proteins) LNP->Blood Forms Protein Corona Endothelial Lung Endothelial Cell (- Charge Surface) Blood->Endothelial Electrostatic Interaction Uptake Endocytosis Endothelial->Uptake Expression mRNA Translation & Protein Expression Uptake->Expression

Caption: Mechanism of lung targeting by cationic LNPs.

Conclusion

While the specific formulation "this compound" remains uncharacterized in public literature, a clear strategic direction for achieving lung-specific delivery with lipid nanoparticles has been established. The incorporation of cationic lipids, such as DOTAP or novel cationic cholesterol analogues, is a validated approach to shift LNP tropism from the liver to the lungs.[3][5] This is often attributed to the electrostatic interactions between the positively charged LNPs and the negatively charged surface of the lung endothelial cells. Researchers aiming to develop and validate lung-tropic LNPs can utilize the comparative data and detailed protocols presented in this guide to inform their formulation design and experimental validation workflows. The continued exploration of novel lipid structures, such as sulfonium-based and amide-linker lipids, holds promise for further enhancing the efficiency and safety of lung-targeted mRNA therapeutics.[1][6]

References

A Comparative Analysis of LNP Formulations Featuring Diverse Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic promise of mRNA has been significantly unlocked by advances in lipid nanoparticle (LNP) delivery systems. At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm. The structural characteristics of these lipids profoundly influence the stability, efficiency, and safety of the LNP formulations. This guide provides an objective comparison of LNP formulations constructed with different, widely-used, or novel ionizable lipids, supported by experimental data from recent studies.

Overview of Compared Ionizable Lipids

This guide focuses on a selection of ionizable lipids that are either clinically advanced or represent recent innovations in the field:

  • SM-102: A branched-tail lipid used in the Moderna COVID-19 mRNA vaccine (Spikevax®).[1]

  • ALC-0315: A key ionizable lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®).[2][3]

  • DLin-MC3-DMA (MC3): The ionizable lipid used in the first FDA-approved siRNA therapy, Onpattro®.[3][4]

  • ARV-T1: A novel ionizable lipid incorporating a cholesterol moiety in its tail, designed for enhanced endosomal escape.[1]

  • C12-200: A frequently used, industry-standard ionizable lipid for preclinical LNP research.[5][6]

Comparative Performance Data

The efficacy of an LNP formulation is determined by several key physicochemical properties and its biological performance. The following tables summarize quantitative data from comparative studies.

Table 1: Physicochemical Characteristics of LNP Formulations

This table compares key quality attributes of LNPs formulated with different ionizable lipids. These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.

Ionizable LipidParticle Size (nm)PDI (Polydispersity Index)Encapsulation Efficiency (%)pKa
ARV-T1 ~75[1]< 0.2[1]> 90%[1]6.73[1]
SM-102 ~80-90[1]< 0.2[2]> 90%[2]Not Reported
ALC-0315 < 100[2]< 0.2[2]> 90%[2]Not Reported
DLin-MC3-DMA < 100[2]< 0.2[2]> 90%[2]Not Reported
C12-200 < 120[5]< 0.2[5]> 85%[5]~6.5 - 7.0[5]

Note: Values are approximate and can vary based on the specific formulation parameters (e.g., lipid ratios, buffer systems, and manufacturing process).

Table 2: In Vitro and In Vivo Performance

This table summarizes the biological performance of the different LNP formulations, highlighting their efficiency in delivering mRNA and inducing protein expression.

Ionizable LipidIn Vitro mRNA Delivery/ExpressionIn Vivo mRNA Delivery/ExpressionKey Findings
ARV-T1 Significantly higher eGFP expression in HEK 293T cells vs. SM-102.[1]Markedly increased luciferase expression in mice vs. SM-102.[1]The cholesterol tail enhances mRNA delivery and protein expression.[1]
SM-102 Highest GFP expression in vitro across multiple cell types (Huh7, A549, macrophages) compared to MC3 and ALC-0315.[3]Significantly higher mRNA expression than DLin-MC3-DMA after intramuscular injection in mice.[2]Demonstrates broad and potent in vitro transfection capabilities.[3]
ALC-0315 Substantially later and lower GFP induction compared to SM-102 and MC3 in vitro.[3]Showed significantly higher mRNA expression than DLin-MC3-DMA in vivo.[2]In vitro performance does not always predict in vivo potency.[2][3]
DLin-MC3-DMA Broad efficacy, but induced lower GFP expression than SM-102 in vitro.[3]Significantly lower in vivo mRNA expression compared to SM-102 and ALC-0315.[2]May be better optimized for shorter nucleic acid sequences like siRNA.[3]
C12-200 Standard efficacy, used as a benchmark.[5]Predominantly delivers mRNA to the liver.[5]Serves as a reliable industry standard for liver-targeting LNP studies.[5]

Experimental Methodologies

The data presented above were generated using standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

A. LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are prepared using a controlled microfluidic mixing process, which ensures consistent and scalable production.[7][8]

  • Preparation of Solutions:

    • Lipid Phase (Organic): The ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[2]

    • Aqueous Phase: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0).[7]

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump.

    • The solutions are pumped into a microfluidic mixing chip (e.g., NanoAssemblr) at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.[8][9]

  • Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

B. Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS, and measurements are taken to determine the average hydrodynamic diameter and the width of the size distribution (PDI). A PDI value < 0.2 is generally considered indicative of a monodisperse population.[7][8]

  • mRNA Encapsulation Efficiency (EE):

    • Determined using the Quant-iT RiboGreen assay.[7][9] The fluorescence of the RiboGreen dye, which binds to single-stranded RNA, is measured before and after the addition of a surfactant (e.g., Triton X-100) that lyses the LNPs.

    • EE (%) is calculated as: ((Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)) / (Total RNA fluorescence after lysis) * 100.

  • pKa Determination:

    • The apparent pKa of the ionizable lipid within the LNP is measured using a 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay.[1] The fluorescence of TNS increases as it binds to the protonated (positively charged) amine of the ionizable lipid at acidic pH. By measuring fluorescence across a range of pH values, a titration curve is generated to determine the pH at which 50% of the lipids are protonated.[5]

C. In Vitro Transfection Efficiency
  • Cell Culture: Human cell lines (e.g., HEK293T, Huh7) are cultured in appropriate media until they reach ~80% confluency in multi-well plates.[1][3]

  • Transfection: The LNP-mRNA formulations (encoding a reporter protein like EGFP or Luciferase) are diluted in cell culture medium and added to the cells at a specific mRNA concentration (e.g., 2.5 µg per well).[1]

  • Analysis: After a set incubation period (e.g., 8, 24, 48 hours), protein expression is quantified.

    • For EGFP: The percentage of fluorescent cells and the mean fluorescence intensity are measured using flow cytometry.[3]

    • For Luciferase: Cells are lysed, and a luciferase assay reagent is added. The resulting luminescence is measured using a plate reader.[9]

D. In Vivo Efficacy Assessment
  • Animal Model: Studies are typically conducted in mouse models (e.g., BALB/c or C57BL/6 mice).[1]

  • Administration: LNP-mRNA formulations (encoding Luciferase) are administered via a specific route, such as intravenous (tail vein) or intramuscular injection, at a defined mRNA dose (e.g., 0.5 mg/kg).[1][10]

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body bioluminescence is then captured using an in vivo imaging system (IVIS) to quantify the location and intensity of protein expression.[1]

  • Organ-Specific Analysis: After imaging, organs of interest (e.g., liver, spleen) can be harvested to quantify luciferase activity or for histological analysis.[10]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_purify 3. Purification & QC Lipids Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Mixer Microfluidic Mixing Chip Lipids->Mixer Organic Phase mRNA mRNA in Aqueous Buffer (pH 4-5) mRNA->Mixer Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal) Mixer->Dialysis Self-Assembly Filter 0.22µm Sterilization Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP

Caption: Workflow for LNP formulation via microfluidic mixing.

In_Vivo_Evaluation cluster_admin 1. Administration cluster_imaging 2. Live Imaging cluster_analysis 3. Analysis LNP LNP encapsulating Luciferase mRNA Mouse Mouse Model (e.g., BALB/c) LNP->Mouse Intravenous or Intramuscular Injection IVIS IVIS Imaging System Mouse->IVIS Inject Luciferin Substrate Biolum Quantify Bioluminescence (Total Flux) IVIS->Biolum Organs Harvest Organs (Liver, Spleen) IVIS->Organs Post-Imaging ExVivo Ex Vivo Analysis Organs->ExVivo

Caption: Standard workflow for in vivo evaluation of LNP efficacy.

LNP_Uptake_Pathway LNP LNP in Circulation (Neutral Charge, pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cell Target Cell Endosome Early Endosome (Acidic pH ~6.5) Endocytosis->Endosome Internalization Protonation Ionizable Lipid Protonation (+ Charge) Endosome->Protonation pH Drop Fusion Membrane Fusion & Destabilization Protonation->Fusion Interaction with Endosomal Lipids Release mRNA Release into Cytoplasm Fusion->Release Translation Ribosome Release->Translation Protein Protein Expression Translation->Protein

References

Cross-Validation of Lipid PPz-2R1 Performance in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids into cells is a cornerstone of innovation. This guide provides a framework for the cross-validation of the novel ionizable cationic lipid, Lipid PPz-2R1, for mRNA delivery. Due to the limited availability of direct comparative studies for this compound, this document outlines a comprehensive methodology and presents illustrative comparative data from established lipid-based transfection reagents to guide your evaluation process.

This compound is an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA both in vitro and in vivo.[1] Its application has been noted in delivering mRNA to challenging cell types, such as Lewis lung carcinoma (LLC) cells, demonstrating its potential in cancer research.[1] To rigorously assess its performance across various cell lines, a systematic cross-validation against established transfection reagents is crucial. This guide provides the necessary protocols and data presentation frameworks to conduct such a comparison.

Experimental Design for Cross-Validation

A robust cross-validation study should assess two primary performance indicators: transfection efficiency and cytotoxicity. The following experimental workflow is recommended:

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis (24-48h post-transfection) cell_culture Cell Line Seeding (e.g., HEK293, HepG2, A549) transfect Incubate Cells with LNP-mRNA Complexes cell_culture->transfect Optimal Cell Confluency (70-90%) reagent_prep LNP Formulation (this compound vs. Alternatives) reagent_prep->transfect efficiency Transfection Efficiency (Flow Cytometry/Luciferase Assay) transfect->efficiency viability Cell Viability (MTT/ATP Assay) transfect->viability

Caption: Experimental workflow for cross-validating transfection reagent performance.

Comparative Performance Metrics

The following tables provide a template for summarizing the quantitative data from your cross-validation experiments. The data presented are illustrative, based on published comparisons of widely-used lipid-based reagents, and should be replaced with your experimental results for this compound.

Table 1: Transfection Efficiency (%) of Lipid-Based Reagents in Various Cell Lines

Cell LineThis compoundLipofectamine 3000TurboFect
HEK293 Data to be determined53[2]44[2]
CHO-K1 Data to be determined64[2]56[2]
HepG2 Data to be determinedComparative data not availableComparative data not available
A549 Data to be determinedComparative data not availableComparative data not available
Jurkat Data to be determinedComparative data not availableComparative data not available

Note: Transfection efficiency can be highly dependent on the plasmid used. The data for Lipofectamine 3000 and TurboFect were obtained using a pCDH plasmid.[2]

Table 2: Cell Viability (%) Following Transfection in Various Cell Lines

Cell LineThis compoundLipofectamine 3000TurboFect
HEK293 Data to be determinedLower Viability[2][3]Higher Viability[2][3]
CHO-K1 Data to be determinedLower Viability[2][3]Higher Viability[2][3]
H9 T-cells Data to be determinedCytotoxic[2][3]Less Cytotoxic[2][3]
HeLa Data to be determinedConsiderably Toxic[4]Comparative data not available

Note: Cytotoxicity is a critical parameter, and different assays can be employed for its measurement. The comparative data indicates that TurboFect generally exhibits lower cytotoxicity than Lipofectamine 3000.[2][3]

Detailed Experimental Protocols

I. Protocol for mRNA Transfection using Lipid Nanoparticles

This protocol provides a general framework for the transfection of mRNA into cultured mammalian cells using pre-formed lipid nanoparticles. Optimization will be required for each cell line and lipid formulation.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound and other lipid components for LNP formulation

  • mRNA encoding a reporter protein (e.g., eGFP, Luciferase)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.[5]

  • LNP-mRNA Complex Formation:

    • Dilute the lipid nanoparticle formulation (containing this compound or an alternative lipid) in serum-free medium.

    • In a separate tube, dilute the mRNA in serum-free medium.

    • Combine the diluted lipids and diluted mRNA. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the LNP-mRNA complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to the wells. For some cell lines, it may be beneficial to remove the transfection complexes and replace with fresh complete medium.

    • Incubate the cells for 24-48 hours before analysis.

II. Protocol for Assessing Transfection Efficiency

A. Flow Cytometry for eGFP Expression:

  • Harvest cells 24-48 hours post-transfection by trypsinization.

  • Wash the cells with PBS and resuspend in flow cytometry buffer (e.g., PBS with 1% FBS).

  • Analyze the percentage of eGFP-positive cells using a flow cytometer.

B. Luciferase Assay:

  • Lyse the transfected cells using a suitable lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer. Relative light units (RLUs) are indicative of transfection efficiency.[4]

III. Protocol for Assessing Cell Viability (MTT Assay)
  • After the desired post-transfection incubation period (e.g., 24 or 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling and Uptake Pathway

The delivery of mRNA via lipid nanoparticles involves several key cellular processes. The following diagram illustrates a simplified pathway of LNP uptake and mRNA release.

G cluster_extracellular Extracellular cluster_cellular Cellular lnp LNP-mRNA Complex endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH-dependent protonation of ionizable lipid cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Ribosome) cytoplasm->translation protein Protein Expression translation->protein

References

A Comparative Guide to the Immunogenicity of Cationic Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cationic lipid for the formulation of lipid nanoparticles (LNPs) is a critical determinant of the immunogenicity and therapeutic efficacy of nucleic acid-based drugs and vaccines. This guide provides a comparative analysis of the immunogenic properties of a novel piperazine-based ionizable lipid, Lipid PPz-2R1, alongside three well-established cationic lipids: DOTAP, DC-Cholesterol, and DDA. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Cationic lipids are essential components of LNPs, facilitating the encapsulation and cellular delivery of nucleic acid payloads. Beyond their role as delivery vehicles, these lipids can intrinsically modulate the immune system, acting as adjuvants that shape the nature and magnitude of the immune response. This guide focuses on the comparative immunogenicity of four cationic lipids, highlighting their differential effects on T-helper cell polarization (Th1 vs. Th2), cytokine production, and overall immune activation.

Cationic LipidPrimary Immunogenic CharacteristicPredominant T-helper ResponseKey Features
This compound Immune modulation in the tumor microenvironmentNot explicitly determined, but suggests a shift from an immunosuppressive to an immune-active state.Preferentially delivers mRNA to immune cells; alleviates immunosuppressive tumor microenvironment.
DOTAP Induction of a Th2-biased immune responseTh2Often associated with humoral immunity and antibody production.
DC-Cholesterol Induction of a balanced Th1/Th2 immune responseBalanced Th1/Th2Can promote both cellular and humoral immunity.
DDA Strong induction of a Th1-biased immune responseTh1Associated with a depot effect, leading to prolonged antigen presentation and strong cellular immunity.[1][2]

Detailed Immunogenicity Profiles

This compound

This compound is a novel ionizable cationic lipid with a piperazine (B1678402) backbone.[3] Studies have demonstrated its utility in LNPs for the targeted delivery of mRNA, particularly to immune cells and the lungs.[3]

Experimental Evidence:

A study by Hu et al. utilized this compound-containing LNPs to deliver PTEN mRNA for the treatment of in situ lung cancer.[2] The key findings related to its immunogenicity include:

  • Modulation of the Tumor Microenvironment: The delivery of PTEN mRNA via these LNPs successfully alleviated the immunosuppressive tumor microenvironment. This was evidenced by a significant increase in the ratio of CD8+ cytotoxic T lymphocytes to regulatory T cells (Tregs) and a decrease in the population of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).

  • Cytokine Profile Alterations: The treatment led to a decrease in the levels of immunosuppressive and pro-tumoral cytokines such as IL-10 and TGF-β, while increasing the concentration of the immunostimulatory cytokine IL-12. This shift in the cytokine milieu is indicative of a transition towards an anti-tumor immune response.

While this study provides valuable insights into the immunomodulatory effects of this compound in a cancer therapy context, a detailed characterization of the systemic Th1/Th2 balance was not the primary focus. However, the observed increase in IL-12 production and the enhancement of cytotoxic T cell responses suggest a potential for Th1-polarizing activity.

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

DOTAP is a widely used cationic lipid in gene delivery and vaccine formulations. Its immunogenic profile has been characterized in several studies.

Experimental Evidence:

  • Th2-Biased Response: Multiple studies have indicated that DOTAP-based liposomes tend to induce a Th2-biased immune response.[4] This is characterized by the production of cytokines like IL-4 and IL-5, and the stimulation of humoral immunity, leading to the production of IgG1 antibodies in mice.

  • Weak Th1 Induction: In a direct comparison with DDA and DC-Chol, DOTAP-based liposomes induced a weaker Th1 response.[1]

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)

DC-Cholesterol is another commonly employed cationic lipid for LNP formulations.

Experimental Evidence:

  • Balanced Th1/Th2 Response: Formulations containing DC-Cholesterol have been shown to induce a more balanced Th1/Th2 response.[5] This suggests that it can effectively stimulate both cellular and humoral immunity.

  • Strong Th1 Response with Depot Effect: Similar to DDA, liposomes formulated with DC-Cholesterol exhibit a prolonged retention at the injection site, which is associated with a stronger Th1 response, characterized by increased IFN-γ production.[1][2]

DDA (Dimethyldioctadecylammonium)

DDA is a well-known cationic lipid adjuvant, particularly for subunit vaccines.

Experimental Evidence:

  • Potent Th1 Adjuvant: DDA is recognized as a strong inducer of Th1-mediated immunity.[3] This is crucial for vaccines targeting intracellular pathogens.

  • Depot Effect: Liposomes containing DDA form a depot at the site of injection, leading to the slow release of antigen and sustained stimulation of the immune system. This prolonged antigen presentation is a key factor in its potent Th1-polarizing capacity.[1][2]

Experimental Protocols

Preparation of Lipid Nanoparticles (General)

A common method for preparing LNPs containing cationic lipids is the thin-film hydration method followed by extrusion or sonication.

  • Lipid Film Formation: The cationic lipid, helper lipids (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or ethanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., citrate (B86180) buffer at acidic pH for mRNA encapsulation) containing the nucleic acid payload. The mixture is agitated to form multilamellar vesicles.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the suspension is subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

  • Purification: The LNP suspension is often purified to remove unencapsulated nucleic acids and other reagents, for example, by dialysis or tangential flow filtration.

In Vivo Evaluation of Immunogenicity in a Murine Cancer Model (Hu et al. adapted)
  • Animal Model: An in situ lung cancer model is established in mice.

  • LNP Administration: Mice are treated with intratracheal instillation of LNPs encapsulating the therapeutic mRNA (e.g., PTEN mRNA) or a control.

  • Immune Cell Analysis: At a predetermined time point post-treatment, lung tissues and tumors are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, Foxp3 for Tregs, CD11b, Ly6G for PMN-MDSCs). The populations of different immune cells are then quantified using flow cytometry.

  • Cytokine Analysis: Lung tissue homogenates are prepared, and the concentrations of various cytokines (e.g., IL-10, TGF-β, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Visualizing the Pathways

General Logic of Cationic Lipid-Mediated Immune Stimulation

The following diagram illustrates the general workflow of how cationic lipid-based LNPs can stimulate an immune response, leading to either a Th1 or Th2 polarization.

G cluster_0 LNP Administration & Uptake cluster_1 Immune Activation & Polarization cluster_2 Effector Response LNP Cationic Lipid-based LNP (with antigen/mRNA) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) LNP->APC Uptake Activation APC Activation & Maturation APC->Activation TCell Naive T-helper Cell Activation->TCell Antigen Presentation Th1 Th1 Cell TCell->Th1 Polarization (e.g., via IL-12) Th2 Th2 Cell TCell->Th2 Polarization (e.g., via IL-4) Cellular Cellular Immunity (Cytotoxic T-cells) Th1->Cellular IFN-γ Humoral Humoral Immunity (Antibody Production) Th2->Humoral IL-4, IL-5

Caption: General workflow of immune stimulation by cationic lipid-based LNPs.

Experimental Workflow for Assessing Immunomodulation in a Tumor Model

This diagram outlines the experimental steps to evaluate the immunomodulatory effects of this compound in a cancer model.

G cluster_0 Model & Treatment cluster_1 Sample Collection & Processing cluster_2 Immunological Analysis cluster_3 Data Interpretation Model Establish In Situ Lung Cancer Model in Mice Treatment Administer this compound LNPs (with PTEN mRNA) Model->Treatment Harvest Harvest Lung Tumors and Tissues Treatment->Harvest Processing Prepare Single-Cell Suspensions and Tissue Homogenates Harvest->Processing Flow Flow Cytometry Analysis (Immune Cell Populations) Processing->Flow ELISA ELISA / Multiplex Assay (Cytokine Levels) Processing->ELISA Interpretation Compare Immune Profiles (Treated vs. Control) Flow->Interpretation ELISA->Interpretation

Caption: Experimental workflow for evaluating in vivo immunogenicity.

Conclusion

The choice of cationic lipid has a profound impact on the immunogenic profile of LNP-based therapeutics and vaccines. While DOTAP is generally associated with a Th2-biased response favorable for humoral immunity, DC-Cholesterol offers a more balanced Th1/Th2 profile. DDA stands out as a potent Th1-inducing adjuvant, making it suitable for applications requiring strong cellular immunity.

The novel piperazine-based ionizable lipid, this compound, shows significant promise in modulating the immune microenvironment, particularly in the context of cancer immunotherapy. Its ability to be preferentially taken up by immune cells and to shift the tumor microenvironment from an immunosuppressive to an immune-active state suggests a potent immunomodulatory capacity. Further studies are warranted to fully elucidate its systemic immunogenic profile and to directly compare its Th1/Th2 polarizing potential with other established cationic lipids. Researchers should consider the desired immune response for their specific application when selecting a cationic lipid for their LNP formulations.

References

A Comparative Guide to the Validation of Analytical Methods for Phosphatidylcholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of phosphatidylcholines, a major class of phospholipids. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The information presented is based on established analytical validation principles and data from various scientific sources.

I. Comparison of Analytical Methods

The selection of an analytical method for phosphatidylcholine quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%Recovery)
HPLC-ELSD High-Performance Liquid Chromatography with Evaporative Light Scattering Detector. The response is proportional to the mass of the analyte.[1][2]> 0.993[1][2]0.11 mg/mL (for DMPC)[1]0.36 mg/mL (for DMPC)[1]< 5%95-105%
LC-MS Liquid Chromatography-Mass Spectrometry. Provides high sensitivity and selectivity based on mass-to-charge ratio.[3][4]> 0.99Typically in the ng/mL to µg/mL rangeTypically in the ng/mL to µg/mL range< 15%85-115%
¹H NMR Proton Nuclear Magnetic Resonance Spectroscopy. A quantitative method based on the linear response of NMR signals.[4][5]Not applicable (Direct quantification)Higher than MS (milligram sample amount needed)[4]Higher than MS (milligram sample amount needed)[4]Highly reproducible[4]High

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is used as a representative phosphatidylcholine. The values presented are typical and may vary depending on the specific instrument, experimental conditions, and the specific phosphatidylcholine being analyzed.

II. Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

A. Sample Preparation: Lipid Extraction

A common procedure for extracting lipids from biological samples is the Bligh and Dyer method.[6]

  • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727).

  • Add water to create a two-phase system.

  • The lipids will be in the lower chloroform phase.

  • Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for analysis.

B. HPLC-ELSD Method for Phosphatidylcholine Quantification

This method is suitable for the quantification of various lipids, including phosphatidylcholines.[1][2]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of organic solvents like methanol and isopropanol.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • ELSD Settings:

    • Nebulizer Temperature: Adjusted to ensure efficient solvent evaporation.

    • Evaporator Temperature: Set to facilitate the detection of the analyte.

    • Gas Flow Rate: Optimized for sensitivity.

  • Calibration:

    • Prepare a series of standard solutions of the phosphatidylcholine of interest at known concentrations.

    • Inject the standards and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Quantification:

    • Inject the prepared sample extract.

    • Determine the concentration of the phosphatidylcholine in the sample by interpolating its peak area on the calibration curve.

C. Method Validation

The validation of an analytical procedure is essential to ensure it is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

III. Visualizations

A. Phosphatidylcholine Signaling Pathway Involvement

Phosphatidylcholines are not only structural components of membranes but are also precursors for important signaling molecules. For instance, they can be hydrolyzed by phospholipase C (PLC) to generate diacylglycerol (DAG), a key second messenger.

G PC Phosphatidylcholine PLC Phospholipase C (PLC) PC->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets leading to

Phosphatidylcholine in a signaling cascade.

B. Experimental Workflow for Phosphatidylcholine Quantification

The following diagram outlines the general workflow for quantifying phosphatidylcholines from a biological sample.

G Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-ELSD/LC-MS Analysis Reconstitution->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification

Workflow for phosphatidylcholine analysis.

C. Logical Relationships in Analytical Method Validation

The validation of an analytical method involves assessing several interconnected parameters to ensure the reliability of the results.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Precision->Accuracy

Interdependencies in method validation.

References

Assessing Reproducibility in mRNA Delivery: A Comparative Guide to Lipid PPz-2R1 and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. In the rapidly evolving field of mRNA therapeutics, the choice of a delivery vehicle is a critical factor influencing experimental outcomes and their reproducibility. This guide provides a comparative analysis of the novel ionizable cationic lipid, Lipid PPz-2R1, against established alternatives—DLin-MC3-DMA, SM-102, and ALC-0315—with a focus on the reproducibility of lipid nanoparticle (LNP) formulations for mRNA delivery.

This compound is a novel ionizable cationic lipid that has demonstrated potential in targeted mRNA delivery for cancer immunotherapy. An assessment of its performance and the reproducibility of experiments using this lipid, in comparison to widely used alternatives, is crucial for researchers designing new therapeutic strategies.

Performance Comparison of Ionizable Lipids for mRNA-LNP Formulation

The performance of ionizable lipids is typically evaluated based on several key parameters of the resulting lipid nanoparticles (LNPs), including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. While specific quantitative data for this compound from peer-reviewed publications remains limited, this guide presents a summary of reported data for leading commercial alternatives to provide a benchmark for performance and reproducibility.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key Applications
This compound Data not publicly availableData not publicly availableData not publicly availableLung-targeted PTEN mRNA delivery for cancer immunotherapy[1]
DLin-MC3-DMA ~80 - 120< 0.2> 90%siRNA therapeutics (Onpattro®), mRNA delivery[2][3][4][5]
SM-102 ~75 - 120< 0.2> 95%mRNA vaccines (Moderna COVID-19 vaccine), mRNA therapeutics[6][7][8][9]
ALC-0315 ~80 - 100< 0.2> 95%mRNA vaccines (Pfizer-BioNTech COVID-19 vaccine), siRNA/mRNA delivery[2][9][10][11][12]

Note: The performance characteristics of LNPs are highly dependent on the formulation process, including the molar ratios of the lipid components, the lipid-to-mRNA ratio, and the manufacturing method (e.g., microfluidics). The data presented here are representative values from various studies.

Experimental Protocols for LNP Formulation

The reproducibility of LNP formulations is critically dependent on a well-defined and consistently executed protocol. Below are generalized yet detailed methodologies for preparing mRNA-LNPs using ionizable lipids, which can be adapted for specific lipids and experimental needs.

General Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This method is widely adopted for its ability to produce LNPs with consistent and reproducible characteristics.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, or ALC-0315)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • mRNA transcript in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)

  • Ethanol (B145695) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve desired stock concentrations. A common molar ratio for the lipid mixture is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2]

  • Aqueous Phase Preparation:

    • Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Key Signaling Pathway and Experimental Workflow

PTEN Signaling Pathway

The therapeutic strategy employing this compound in the study by Hu et al. (2025) involves the delivery of mRNA encoding for the tumor suppressor protein PTEN.[1] PTEN negatively regulates the PI3K/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1][13][14] In many cancers, PTEN is mutated or deleted, leading to the overactivation of the PI3K/AKT pathway and uncontrolled cell growth.[1][14] Restoring PTEN function by delivering its mRNA can thus inhibit tumor progression.

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: The PTEN signaling pathway, illustrating its role in regulating cell growth and apoptosis.

Experimental Workflow for In Vivo mRNA-LNP Studies

A typical workflow for assessing the in vivo efficacy of a novel lipid like this compound involves several key steps, from LNP formulation to the analysis of therapeutic outcomes in an animal model.

In_Vivo_Workflow Formulation 1. LNP Formulation (this compound + mRNA) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization AnimalModel 3. Administration to Animal Model (e.g., Lung Cancer Model) Characterization->AnimalModel Biodistribution 4. Biodistribution Analysis (e.g., IVIS Imaging) AnimalModel->Biodistribution Efficacy 5. Therapeutic Efficacy Assessment (Tumor Growth, Survival) AnimalModel->Efficacy Toxicity 6. Toxicity Evaluation (Histology, Blood Markers) AnimalModel->Toxicity

Caption: A generalized workflow for in vivo evaluation of mRNA-LNP formulations.

Conclusion

The reproducibility of experiments involving lipid nanoparticles is a cornerstone of advancing mRNA therapeutics. While this compound shows promise for targeted lung cancer therapy, a comprehensive assessment of its reproducibility awaits the publication of detailed, peer-reviewed data. In the interim, established ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 provide a robust foundation for reproducible mRNA delivery research, with well-documented protocols and performance characteristics. The adoption of standardized and meticulously controlled formulation procedures, such as microfluidic mixing, is essential for ensuring the consistency and reliability of experimental results, regardless of the ionizable lipid employed. As more data on novel lipids like this compound becomes available, direct comparative studies will be crucial for guiding the selection of the most appropriate delivery vehicle for specific therapeutic applications.

References

Safety Operating Guide

Prudent Disposal of Lipid PPz-2R1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: The primary objective is to manage the disposal of Lipid PPz-2R1 in a manner that mitigates risks to personnel and the environment. This involves a systematic approach to waste segregation, containment, and selection of the appropriate disposal pathway.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile gloves are a suitable option), safety glasses with side shields, and a laboratory coat. All handling and disposal activities involving this compound should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the safe disposal of both small and large quantities of this compound waste.

Step 1: Waste Characterization and Segregation

  • Determine if the this compound waste is mixed with any hazardous materials. If it is, the mixture must be treated as hazardous waste and disposed of according to institutional and local regulations for that specific class of hazard.

  • If the waste consists solely of this compound or is mixed with other non-hazardous materials, it should be segregated from other waste streams.

Step 2: Containment and Labeling

  • All this compound waste should be collected in a dedicated, leak-proof container. The container must be compatible with the chemical nature of the lipid.

  • The container must be clearly labeled as "this compound Waste" and should include the date of accumulation.

Step 3: Treatment of Spills

  • In the event of a spill, it should be contained and absorbed using an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • The absorbed material should then be collected and placed into the designated waste container.

Step 4: Final Disposal

  • For Small Quantities (Typically < 100 mL):

    • Absorb the liquid waste onto an inert material as described for spills.

    • Place the absorbed material into the labeled waste container.

  • For Large Quantities (Typically > 100 mL):

    • Directly collect the liquid waste into the labeled, sealed container.

  • Disposal Pathway: The sealed container of this compound waste should be transferred to the institution's designated chemical waste storage area for collection by a licensed waste disposal contractor. It is crucial to follow all institutional and local regulations for chemical waste disposal. Do not pour this compound waste down the drain. [3]

III. Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, were found in the available resources. The guiding principle is that all non-hazardous chemical waste should be collected and disposed of through a certified waste management provider.

IV. Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The procedure outlined above is based on established best practices for laboratory chemical waste management.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_hazard 2. Is waste mixed with hazardous material? ppe->assess_hazard hazardous_waste 3a. Treat as Hazardous Waste (Follow institutional protocol) assess_hazard->hazardous_waste Yes non_hazardous_waste 3b. Segregate as Non-Hazardous Waste assess_hazard->non_hazardous_waste No contain 4. Collect in a Labeled, Leak-Proof Container hazardous_waste->contain non_hazardous_waste->contain spill 5. Absorb Spills with Inert Material contain->spill dispose 6. Transfer to Designated Chemical Waste Storage Area contain->dispose end End: Await Professional Disposal dispose->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on general laboratory safety principles. It is not a substitute for institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Lipid PPz-2R1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lipid PPz-2R1. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] While specific toxicity data for this compound is not extensively documented, the general principles for handling lipid nanoparticles and chemicals of unknown toxicity should be strictly followed.

Core Principles of Safe Handling

The primary routes of exposure to nanoparticles are inhalation and skin contact.[3] Research indicates that inhaled nanoparticles can be deposited in the respiratory tract and may enter the bloodstream, translocating to other organs.[3] Therefore, a comprehensive safety strategy involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize all potential exposure routes.

Engineering Controls:

  • Ventilation: All work that may generate aerosols, such as sonication, vortexing, or preparing solutions from powders, should be conducted within a certified chemical fume hood, a Class II biosafety cabinet, or a glove box.[3][4]

  • Work Surface: Use disposable, plastic-backed absorbent bench paper to cover work surfaces and change it daily or after any spills.[3][4]

Administrative Controls:

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and lipid nanoparticles.

  • Restricted Access: Limit access to areas where this compound is being handled to authorized personnel only.

  • Labeling: Clearly label all containers with the contents, including "this compound" and any associated hazards.[4]

  • Transportation: Transport this compound in sealed, shatter-resistant secondary containers.[4]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Task Gloves Eye Protection Protective Clothing Respiratory Protection
Low-Exposure Tasks (e.g., handling sealed containers, visual inspection)Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
Moderate-Exposure Tasks (e.g., weighing, preparing solutions in a fume hood, pipetting)Double-gloving with nitrile gloves[4][5]Tight-fitting chemical splash goggles[5]Disposable gown or dedicated lab coat with long sleevesRequired if there's a potential for aerosol generation outside of a certified enclosure. Consult with EH&S.[3][4]
High-Exposure Tasks (e.g., sonication, homogenization, cleaning spills)Double-gloving with nitrile gloves, with the outer glove having extended cuffs[5]Full-face shield over chemical splash goggles[5]Disposable, low-permeability gown or coveralls[5][6]A NIOSH-approved respirator may be required. Consult with your institution's Environmental Health & Safety (EH&S) department.[3][4]

Experimental Protocols: Donning and Doffing PPE

1. Donning (Putting On) PPE:

  • Step 1: Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Step 2: Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is fully fastened.

  • Step 3: Eye Protection: Put on safety glasses or goggles. If a higher level of protection is needed, add a face shield.

  • Step 4: Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, put on the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.

2. Doffing (Taking Off) PPE:

  • Step 1: Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Step 2: Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Step 3: Hand Hygiene: Perform hand hygiene.

  • Step 4: Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Step 5: Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Step 6: Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, cover the spill with absorbent material.

  • Clean: For small spills, use appropriate cleaning agents and dispose of all materials as hazardous waste. For large spills, contact your institution's EH&S department.[3]

  • Decontaminate: Thoroughly clean and decontaminate the spill area.

Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns, bench paper) and any materials that have come into contact with this compound should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Liquid Waste: Dispose of solutions containing this compound according to your institution's hazardous waste guidelines. Do not pour down the drain.[7]

Diagrams

PPE_Selection_Workflow start Start: Task involving This compound assess_exposure Assess Potential for Aerosol Generation or Splashing start->assess_exposure low_exposure Low Exposure Risk (e.g., handling sealed vials) assess_exposure->low_exposure Low moderate_exposure Moderate Exposure Risk (e.g., weighing, pipetting) assess_exposure->moderate_exposure Moderate high_exposure High Exposure Risk (e.g., sonication, spill cleanup) assess_exposure->high_exposure High ppe_low Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses low_exposure->ppe_low ppe_moderate Enhanced PPE: - Double Nitrile Gloves - Gown - Goggles moderate_exposure->ppe_moderate ppe_high Maximum PPE: - Double Gloves (extended cuff) - Impermeable Gown - Goggles & Face Shield - Respirator (as needed) high_exposure->ppe_high end_ppe Proceed with Task ppe_low->end_ppe ppe_moderate->end_ppe ppe_high->end_ppe

Caption: PPE selection workflow for handling this compound.

PPE_Donning_Doffing_Flow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Hand Hygiene don2 2. Gown / Lab Coat don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 end_don Ready for Work don4->end_don doff1 1. Outer Gloves doff2 2. Gown / Lab Coat doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Eye Protection doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Final Hand Hygiene doff5->doff6 end_doff Procedure Complete doff6->end_doff start_don Start Donning start_don->don1 start_doff Begin Doffing start_doff->doff1

Caption: Procedural flow for donning and doffing PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.